molecular formula C32H38N2O5 B12409017 Cytoglobosin C

Cytoglobosin C

Cat. No.: B12409017
M. Wt: 530.7 g/mol
InChI Key: VWKVHGIGUCPWKR-HDCYGHGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytoglobosin C has been reported in Chaetomium globosum with data available.

Properties

Molecular Formula

C32H38N2O5

Molecular Weight

530.7 g/mol

IUPAC Name

(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione

InChI

InChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-14,16-17,23,25-26,28-30,33,35,37-38H,8,15H2,1-4H3,(H,34,39)/b10-7+,13-12+,18-14+/t17-,23-,25-,26-,28-,29+,30+,32+/m0/s1

InChI Key

VWKVHGIGUCPWKR-HDCYGHGWSA-N

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)/C=C/[C@@H]([C@@H](/C(=C1)/C)O)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O

Canonical SMILES

CC1CC=CC2C(C(=C(C3C2(C(=O)C=CC(C(C(=C1)C)O)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O

Origin of Product

United States

Foundational & Exploratory

Fungal Sources and Production of Cytoglobosin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytoglobosin C is a member of the cytochalasan family of mycotoxins, a structurally diverse group of fungal secondary metabolites.[1][2] These compounds are characterized by a highly substituted perhydroisoindolone moiety fused to a macrocyclic ring.[3][4] Specifically, cytoglobosins are a subset of chaetoglobosins, which incorporate the amino acid tryptophan into their structure, forming a distinctive 10-(indol-3-yl) group.[1][2][5] this compound and its analogs have garnered significant interest from the scientific community due to their wide range of biological activities, including potent cytotoxicity against various cancer cell lines, antifungal properties, and phytotoxicity.[5][6][7] This technical guide provides a comprehensive overview of the known fungal producers of this compound, quantitative production data, detailed experimental protocols for its isolation, and an examination of its biosynthetic pathway.

Fungal Producers of this compound

This compound has been isolated from a variety of fungal genera, often from unique ecological niches. The primary producers belong to the genera Chaetomium and Penicillium, with several other fungi also identified as sources. These fungi have been isolated from terrestrial, marine, and endophytic environments.

Primary Fungal Genera:

  • Chaetomium : The genus Chaetomium is the most prolific source of cytoglobosins and chaetoglobosins.[6][7] Chaetomium globosum, a ubiquitous filamentous fungus, is a frequently cited producer.[8] Strains of C. globosum have been isolated from diverse environments, including as a deep-sea fungus, a marine-derived endophyte from the green alga Ulva pertusa, and from water-damaged building materials.[3][9][10][11]

  • Penicillium : Certain species within the Penicillium genus are also known producers. Notably, Penicillium chrysogenum V11, an endophytic fungus isolated from a marine mangrove plant, has been shown to produce this compound along with other chaetoglobosins.[6][7][12]

  • Emericellopsis : A strain of Emericellopsis sp. (SCSIO41202) isolated from mangrove sediment has also been identified as a producer of various chaetoglobosins, including cytoglobosins.[4]

Other reported fungal genera capable of producing chaetoglobosins, the broader family to which this compound belongs, include Discosia, Cylindrocladium, Calonectria, Diplodia, and Phomopsis.[6][7]

Quantitative Production Data

Quantitative data on the production of this compound is limited and highly dependent on the fungal strain, culture medium, and fermentation conditions. The following table summarizes available data from cited literature.

Fungal StrainCulture ConditionsYield of this compoundReference
Chaetomium globosum (ATCC 16021)Grown on citrate-phosphate buffered potato dextrose agar (B569324) (pH 7.01) for four weeks.Average of 203 µg per five agar plates.[13]
Penicillium chrysogenum (V11)Fermented in 100 L of rice medium for 30 days.30.8 g of crude ethyl acetate (B1210297) extract was obtained, from which this compound was isolated. The specific yield of the pure compound was not reported.[6]

Note: The production of chaetoglobosins, including this compound, is often directly related to the extent of fungal growth. Optimal growth conditions, such as a neutral pH for C. globosum, tend to favor higher mycotoxin production.[13][14]

Experimental Methodologies

The isolation and purification of this compound involve standard natural product chemistry techniques, including fungal fermentation, solvent extraction, and chromatography.

Fungal Cultivation and Fermentation

Protocol 1: Solid-State Fermentation (Rice Medium) This protocol is adapted from methods used for Penicillium chrysogenum V11 and Chaetomium globosum MCCC 3A00607.[6][9]

  • Medium Preparation: Prepare a solid rice medium in 1 L Erlenmeyer flasks. Each flask contains 100 g of rice, 100 mL of water, and 0.3 g of crude sea salt.[6]

  • Sterilization: Autoclave the flasks to sterilize the medium.

  • Inoculation: Inoculate the cooled, sterile medium with an actively growing culture of the fungus.

  • Incubation: Incubate the flasks under static conditions at 28°C for 30 days.[6][9]

Protocol 2: Agar Plate Cultivation This protocol is based on the methodology for growing Chaetomium globosum ATCC 16021 for mycotoxin analysis.[13]

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) and buffer it to the desired pH (e.g., pH 7.01 using a citrate-phosphate buffer).

  • Inoculation: Inoculate the center of the agar plates with fungal spores.

  • Incubation: Incubate the plates at room temperature (approx. 25°C) for four weeks.[13]

Extraction of Crude Metabolites

Protocol 3: Solvent Extraction from Solid Medium This protocol is a general method adapted from literature for P. chrysogenum and C. globosum.[6][9]

  • Initial Extraction: Following incubation, extract the entire fermented solid medium (rice and mycelia) exhaustively. For P. chrysogenum, extraction was performed three times with methanol.[6] For C. globosum, a 70% acetone/water solution was used.[9]

  • Filtration and Concentration: Filter the extract to remove solid materials. Concentrate the filtrate under reduced pressure to remove the organic solvent, yielding a crude aqueous solution.

  • Liquid-Liquid Partitioning: Extract the aqueous solution three times with an equal volume of ethyl acetate (EtOAc).

  • Final Concentration: Combine the organic (EtOAc) layers and evaporate the solvent under reduced pressure to yield the crude extract.

Isolation and Purification of this compound

Protocol 4: Chromatographic Purification This is a generalized workflow based on the purification of cytoglobosins from crude extracts.[6][9]

  • Silica (B1680970) Gel Column Chromatography: Subject the crude extract to column chromatography on a silica gel stationary phase.

  • Gradient Elution: Elute the column with a solvent gradient system. A common system is petroleum ether/ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity (e.g., 75:25, 50:50, 25:75, 0:100 v/v).[6] An alternative is a chloroform/methanol gradient.[9]

  • Fraction Collection: Collect fractions based on the elution profile.

  • Further Purification: Subject the fractions containing the target compound to further purification steps. This typically involves repeated column chromatography (silica gel or Sephadex LH-20) and/or semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

G Culture Fungal Culture (Solid or Liquid Fermentation) Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Culture->Extraction Harvest CrudeExtract Crude Fungal Extract Extraction->CrudeExtract Concentration ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Separation Fractions Collected Fractions ColumnChromatography->Fractions Elution HPLC Semi-Preparative HPLC Fractions->HPLC Further Purification PureCompound Pure this compound HPLC->PureCompound Isolation

General experimental workflow for the isolation of this compound.

Biosynthesis of this compound

Cytoglobosins belong to the cytochalasan class of alkaloids, which are biosynthesized via a complex pathway involving hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzymes.[9][15][16]

The biosynthesis is initiated by a large, multifunctional PKS-NRPS enzyme, often referred to as CheA in the context of chaetoglobosin production.[9] This enzyme catalyzes the condensation of malonyl-CoA units to form a polyketide chain, which is then fused with an amino acid. For all chaetoglobosins, including this compound, this amino acid is L-tryptophan, which provides the characteristic indole (B1671886) side group.[1][2]

Following the action of the PKS-NRPS, the resulting linear precursor undergoes a series of transformations, including a critical intramolecular Diels-Alder cyclization, to form the core perhydroisoindolone and macrocyclic structure.[17] This leads to the formation of a key intermediate, prochaetoglobosin.[17] Finally, a series of post-PKS-NRPS tailoring reactions, such as hydroxylations, epoxidations, and rearrangements catalyzed by oxidative enzymes (e.g., cytochrome P450 monooxygenases), modify the prochaetoglobosin scaffold to generate the diverse array of chaetoglobosins, including this compound.[17] The genes responsible for this entire pathway are typically located together in the fungal genome in a biosynthetic gene cluster (BGC).[16][18]

References

The Intricate Pathway of Chaetoglobosin Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the intricate biosynthetic pathway of chaetoglobosin alkaloids has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the molecular machinery responsible for the synthesis of these complex fungal secondary metabolites, known for their wide range of biological activities.

Introduction to Chaetoglobosin Alkaloids

Chaetoglobosins are a class of cytochalasan alkaloids produced by various fungi, most notably from the genus Chaetomium. These compounds are characterized by a polyketide-derived macrocycle fused to a perhydroisoindolone ring system, which is in turn substituted with an indole (B1671886) moiety derived from tryptophan. Their diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties, have made them a subject of intense research for potential therapeutic applications. Understanding their biosynthesis is paramount for harnessing their full potential through metabolic engineering and synthetic biology approaches.

The Chaetoglobosin Biosynthetic Gene Cluster

The genetic blueprint for chaetoglobosin biosynthesis is encoded within a dedicated gene cluster. In the well-studied producer Chaetomium globosum, this cluster contains genes encoding all the necessary enzymatic machinery for the assembly and tailoring of the chaetoglobosin scaffold. Key genes within this cluster include those for a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS), reductases, and various oxidizing enzymes.

The Core Biosynthetic Pathway of Chaetoglobosin A

The biosynthesis of chaetoglobosin A, a representative member of this family, is a multi-step process initiated by the central enzyme, a hybrid PKS-NRPS.

Polyketide Chain Assembly

The pathway commences with the iterative condensation of acetyl-CoA and malonyl-CoA units by the PKS domains of the hybrid enzyme. This process elongates the polyketide chain, which undergoes a series of reductions and dehydrations to form a specific polyene intermediate.

Incorporation of Tryptophan and Cyclization

The NRPS component of the hybrid enzyme then activates and incorporates L-tryptophan. The polyketide and tryptophan moieties are subsequently condensed and cyclized to form the characteristic perhydroisoindolone ring system fused to the macrocycle. This key intermediate is known as prochaetoglobosin I.

Tailoring Reactions

Following the formation of the core scaffold, a series of post-assembly tailoring reactions occur. These modifications are catalyzed by dedicated redox enzymes, including FAD-dependent monooxygenases and cytochrome P450 oxygenases, which introduce hydroxyl and ketone functionalities at specific positions on the macrocycle, ultimately yielding the final chaetoglobosin A molecule.[1]

Chaetoglobosin_A_Biosynthesis acetyl_coa Acetyl-CoA pks_nrps PKS-NRPS (CgCheA) acetyl_coa->pks_nrps malonyl_coa Malonyl-CoA malonyl_coa->pks_nrps polyketide Polyketide Chain pks_nrps->polyketide prochaetoglobosin Prochaetoglobosin I polyketide->prochaetoglobosin + L-Tryptophan tryptophan L-Tryptophan tryptophan->pks_nrps intermediate1 Intermediate 1 prochaetoglobosin->intermediate1 Oxidation redox_enzymes Redox Enzymes (CgCheE, CgCheF, CgCheG) prochaetoglobosin->redox_enzymes intermediate2 Intermediate 2 intermediate1->intermediate2 Oxidation intermediate1->redox_enzymes chaetoglobosin_a Chaetoglobosin A intermediate2->chaetoglobosin_a Oxidation intermediate2->redox_enzymes

Core biosynthetic pathway of Chaetoglobosin A.

Regulation of Chaetoglobosin Biosynthesis

The production of chaetoglobosin is tightly regulated at the transcriptional level. Several global regulatory proteins, including members of the Velvet complex (CgVeA) and the global regulator LaeA (CgLaeA), have been shown to influence the expression of the chaetoglobosin biosynthetic gene cluster in C. globosum.[2] These regulators integrate environmental signals, such as light and nutrient availability, to control the output of secondary metabolism.

Chaetoglobosin_Regulation light Light cgvea CgVeA light->cgvea - velvet_complex Velvet Complex cgvea->velvet_complex cglaea CgLaeA cglaea->velvet_complex che_cluster chaetoglobosin biosynthetic gene cluster velvet_complex->che_cluster + chaetoglobosin Chaetoglobosin Production che_cluster->chaetoglobosin

Regulatory influence of the Velvet complex on chaetoglobosin production.

Quantitative Data on Chaetoglobosin A Production

Metabolic engineering efforts have demonstrated the potential to significantly alter the production yields of chaetoglobosin A. The following table summarizes key findings from gene knockout and overexpression studies in Chaetomium globosum.

Gene ManipulatedFungal StrainGenetic ModificationEffect on Chaetoglobosin A ProductionReference
CgcheRChaetomium globosumDisruption (ΔCgcheR)Complete abolishment of production[3]
CgcheRChaetomium globosumConstitutive overexpressionIncreased from 52 mg/L to 260 mg/L[3]
CgMfs1Chaetomium globosum W7SilencingDecrease from 58.66 mg/L to as low as 17.13 mg/L[4]
CgMfs1Chaetomium globosum W7Overexpression (OEX13)Increase to 298.77 mg/L[4]
Cgpks11Chaetomium globosumDeletion (Δcgpks11)Increased from 146 mg/L to 234 mg/L (1.6-fold increase)[5]
CgXpp1 (negative regulator) / CgMfs (overexpression)Chaetomium globosumEngineered strainIncrease from 63.19 to 265.93 mg/L[6]

Experimental Protocols

Gene Disruption via CRISPR-Cas9 in C. globosum

This protocol outlines the general steps for gene disruption using the CRISPR-Cas9 system, as has been applied to study the chaetoglobosin biosynthetic pathway.[5]

  • gRNA Design and Vector Construction: Design single guide RNAs (sgRNAs) targeting the gene of interest. Synthesize and clone the sgRNA cassette into a CRISPR-Cas9 expression vector containing the Cas9 nuclease and a selectable marker.

  • Protoplast Preparation: Grow C. globosum mycelia in a suitable liquid medium. Harvest the mycelia and treat with a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Transformation: Transform the protoplasts with the CRISPR-Cas9 vector using a polyethylene (B3416737) glycol (PEG)-mediated method.

  • Selection and Screening: Plate the transformed protoplasts on a selective medium. Isolate putative transformants and screen for the desired gene disruption by PCR and sequencing of the target locus.

  • Phenotypic Analysis: Analyze the mutant phenotype, including chaetoglobosin production, by HPLC or LC-MS.

CRISPR_Workflow cluster_design Vector Design cluster_fungal_prep Fungal Preparation cluster_transformation Transformation & Screening cluster_analysis Analysis design_gRNA Design gRNA clone_vector Clone into CRISPR-Cas9 Vector design_gRNA->clone_vector transform PEG-mediated Transformation clone_vector->transform grow_mycelia Grow Mycelia prepare_protoplasts Prepare Protoplasts grow_mycelia->prepare_protoplasts prepare_protoplasts->transform select_transformants Select Transformants transform->select_transformants screen_mutants Screen Mutants (PCR/Sequencing) select_transformants->screen_mutants phenotypic_analysis Phenotypic Analysis (HPLC/LC-MS) screen_mutants->phenotypic_analysis

Experimental workflow for CRISPR-Cas9 mediated gene disruption.
Analysis of Chaetoglobosin A by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of chaetoglobosin A from fungal cultures.[4]

  • Sample Preparation:

    • Culture C. globosum in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period.

    • Extract the culture broth with an equal volume of ethyl acetate.

    • Evaporate the organic solvent and redissolve the residue in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 45:55 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 227 nm.

    • Quantification: Compare the peak area of the sample to a standard curve generated with purified chaetoglobosin A.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to determine the relative transcript levels of genes in the chaetoglobosin biosynthetic cluster.[4]

  • RNA Extraction: Harvest fungal mycelia from liquid cultures at different time points. Freeze the mycelia in liquid nitrogen and grind to a fine powder. Extract total RNA using a suitable kit or a Trizol-based method.

  • cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR: Perform the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers. Use a housekeeping gene (e.g., β-actin) as an internal control for normalization.

  • Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method.

Conclusion

This technical guide provides a comprehensive overview of the biosynthesis of chaetoglobosin alkaloids, with a focus on chaetoglobosin A. The elucidation of the biosynthetic pathway, its regulation, and the development of robust experimental protocols are crucial for advancing our ability to produce these valuable natural products in a controlled and efficient manner. The data and methods presented herein are intended to serve as a valuable resource for the scientific community, fostering further research and development in this exciting field.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Elucidation of Cytoglobosin C

This document provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of this compound, a member of the cytochalasan family of fungal metabolites. The information presented herein is intended to serve as a technical guide, detailing the experimental protocols and summarizing the key spectroscopic data that have enabled the definitive characterization of this complex natural product.

Introduction to this compound

This compound is a polyketide-amino acid hybrid metabolite belonging to the chaetoglobosin subgroup of cytochalasans. These natural products are biosynthesized by various fungal species, notably those from the genus Chaetomium. Structurally, cytochalasans are characterized by a highly substituted perhydroisoindol-1-one core fused to a macrocyclic ring, which in the case of chaetoglobosins, is appended with an indole (B1671886) moiety derived from tryptophan. The intricate stereochemistry and dense functionality of these molecules necessitate a multi-faceted analytical approach for unambiguous structure determination.

Molecular Formula and Mass Spectrometry Analysis

The primary step in the structural elucidation of a novel compound is the determination of its molecular formula. For this compound, this was achieved through high-resolution electrospray ionization mass spectrometry (HRESIMS).

High-Resolution Mass Spectrometry Data

The HRESIMS analysis of this compound provided a protonated molecular ion peak, which allowed for the calculation of its exact mass and, consequently, its molecular formula.

ParameterObserved ValueCalculated ValueInferred Property
[M+H]⁺ Ion (m/z) 529.2692529.2697Exact mass of the protonated molecule
Molecular Formula C₃₂H₃₆N₂O₅-Elemental composition
Degrees of Unsaturation 16-Indicates the combined number of rings and double bonds
Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem MS analysis of this compound reveals characteristic fragmentation patterns common to the chaetoglobosin class. A key diagnostic product ion is observed at m/z 130.0651, corresponding to the quinolinium ion derived from the indole-3-ylmethyl group. This fragmentation is a hallmark of chaetoglobosins and provides initial confirmation of the core structural class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity and stereochemistry of complex organic molecules like this compound. The structural assignment is based on a combination of 1D (¹H and ¹³C) and 2D NMR experiments.

¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for this compound, assigned through extensive 2D NMR analysis. Data is typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Position¹³C (δc)¹H (δH, mult., J in Hz)
1175.0-
359.93.85 (m)
445.12.90 (m)
538.22.15 (m), 1.80 (m)
628.51.95 (m)
748.33.50 (m)
856.72.75 (d, 9.5)
984.9-
1035.23.10 (dd, 14.5, 4.0), 2.80 (dd, 14.5, 9.0)
1112.50.99 (d, 7.4)
13128.15.43 (dd, 15.2, 10.4)
14132.54.78 (td, 15.0, 3.6)
1539.82.20 (m)
1642.12.55 (m)
1751.33.30 (m)
1821.10.88 (d, 6.5)
1964.7-
20204.7-
21148.3-
22118.95.13 (d, 11.1)
23207.3-
1'-11.11 (s)
2'125.87.26 (d, 2.2)
3'108.0-
3a'127.8-
4'118.27.56 (d, 7.7)
5'118.97.02 (t, 7.2)
6'121.17.14 (t, 7.2)
7'111.77.29 (d, 7.9)
7a'136.1-
C19-CH₃25.81.29 (s)
C9-CH₃23.41.23 (s)

Note: Chemical shifts are approximate and can vary slightly based on solvent and instrument calibration. Assignments are based on data from closely related analogs and 2D NMR correlations.[1]

Experimental Protocols

The elucidation of this compound's structure relies on a standardized workflow involving isolation followed by spectroscopic analysis.

Isolation and Purification

This compound is typically isolated from the crude organic extract of a fungal culture, such as Chaetomium globosum. The general procedure is as follows:

  • Extraction: The fungal biomass and culture medium are extracted with a solvent like ethyl acetate.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography, Sephadex LH-20 size-exclusion chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Mass Spectrometry
  • Instrumentation: High-resolution mass spectra are acquired on an instrument such as a Thermo Q-Exactive Orbitrap mass spectrometer.

  • Method: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via an electrospray ionization (ESI) source operating in positive ion mode. Data is acquired over a typical mass range of m/z 100-1000. For MS/MS analysis, the parent ion corresponding to [M+H]⁺ is mass-selected and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

NMR Spectroscopy
  • Instrumentation: NMR spectra are recorded on a high-field spectrometer, such as a Bruker 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • 1D Spectra: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra.

    • 2D Spectra: A suite of 2D NMR experiments is performed to establish the final structure:

      • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting spin systems and identifying quaternary carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry.

Visualizations: Structure and Elucidation Workflow

Chemical Structure of this compound

The following diagram illustrates the 2D chemical structure of this compound, with key substructures noted.

Cytoglobosin_C_Structure cluster_legend Key Substructures Perhydroisoindolone Core Perhydroisoindolone Core Macrocyclic Ring Macrocyclic Ring Indole Moiety Indole Moiety structure

Figure 1. 2D Chemical Structure of this compound.
Structure Elucidation Workflow

The logical flow for determining the structure of this compound is depicted below, starting from the biological source and culminating in the complete structural assignment.

Elucidation_Workflow A Fungal Culture (e.g., Chaetomium globosum) B Solvent Extraction (e.g., Ethyl Acetate) A->B Isolation C Chromatographic Purification (Silica, HPLC) B->C D Pure this compound C->D E HRESIMS Analysis D->E Analysis G 1D & 2D NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) D->G F Molecular Formula (C32H36N2O5) E->F K Final Structure of This compound F->K Integration H Planar Structure (Connectivity) G->H I NOESY / ROESY Spectroscopy H->I J Relative Stereochemistry I->J J->K Integration

Figure 2. Workflow for the Structural Elucidation of this compound.

Conclusion

The chemical structure of this compound has been unequivocally established through the systematic application of modern spectroscopic techniques. High-resolution mass spectrometry fixed the molecular formula, while a comprehensive suite of 1D and 2D NMR experiments revealed the complex atomic connectivity and relative stereochemistry. While X-ray crystallography provides the most definitive proof of structure for many natural products, for this compound, the collective spectroscopic data provide a confident and complete structural assignment. This detailed characterization is fundamental for further research into its biological activity and potential applications in drug development.

References

Spectroscopic and Biosynthetic Profile of Cytoglobosin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Cytoglobosin C, a member of the cytochalasan family of fungal metabolites. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization and biosynthetic origins. The information is presented in a structured format to facilitate easy reference and comparison.

Spectroscopic Data

The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following sections present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectroscopic data are crucial for the determination of the chemical structure of this compound. The data presented below is based on a closely related analogue, Chaetoglobosin C, and was recorded in DMSO-d₆ at 600 MHz for ¹H NMR and 150 MHz for ¹³C NMR.[1] Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for a Chaetoglobosin C Analogue (600 MHz, DMSO-d₆) [1]

PositionδH (ppm)MultiplicityJ (Hz)
33.55dd9.6, 6.0
42.80m
52.15m
1.85m
1.65m
74.78td15.0, 3.6
83.10m
10α2.85dd13.5, 4.0
10β2.70dd13.5, 8.0
11-CH₃0.88d6.5
12-CH₃1.29s
135.43dd15.2, 10.4
145.13d11.1
162.95m
174.10m
18-CH₃0.99d7.4
204.20m
212.30m
222.05m
2'-H7.26d2.2
4'-H7.56d7.7
5'-H7.02t7.2
6'-H7.14t7.2
7'-H7.29d7.9
1-NH8.52s
2-NH11.11d1.4

Table 2: ¹³C NMR Spectroscopic Data for a Chaetoglobosin C Analogue (150 MHz, DMSO-d₆) [1]

PositionδC (ppm)
1175.0
359.9
445.0
530.0
635.0
784.9
840.0
956.7
1038.0
1120.0
1225.0
13130.0
14128.0
1542.0
1632.0
1765.0
1815.0
19204.7
2070.0
2133.0
2228.0
23172.8
1'127.8
2'125.8
3'108.0
3a'136.1
4'118.2
5'121.1
6'118.9
7a'111.7
Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is employed to determine the molecular formula of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, aiding in structural confirmation.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zDeduced Molecular FormulaReference
HR-ESIMSPositive[M+H]⁺C₃₂H₃₆N₂O₅[1]

Diagnostic product ions for tryptophan-containing chaetoglobosins have been observed at m/z 130.0651 and 185.0707 in MS/MS spectra.[2]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. The following sections outline the general methodologies for the key experiments cited.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer. The sample is dissolved in a deuterated solvent, and various 1D and 2D NMR experiments are performed.

  • Instrumentation : Bruker ARX-600 spectrometer (or equivalent) operating at 600 MHz for ¹H and 150 MHz for ¹³C nuclei.[1]

  • Sample Preparation : The purified compound is dissolved in an appropriate deuterated solvent, such as DMSO-d₆.

  • ¹H NMR : Standard pulse sequences are used for one-dimensional proton NMR. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δH 2.50).[1]

  • ¹³C NMR : Proton-decoupled ¹³C NMR spectra are acquired. Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at δC 39.50).[1]

  • 2D NMR : A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous assignment of all signals.

High-Resolution Mass Spectrometry (HR-ESIMS)

HR-ESIMS is used to determine the exact mass of the molecule, from which the elemental composition can be deduced.

  • Instrumentation : Waters Vion QTOF/MS spectrometer (or equivalent).[1]

  • Ionization : Electrospray ionization (ESI) in positive ion mode is commonly used for this class of compounds.

  • Data Acquisition : Data is acquired over a suitable mass range to detect the protonated molecule [M+H]⁺.

  • Analysis : The high-resolution data allows for the calculation of the molecular formula with a high degree of confidence.

Biosynthetic Pathway

This compound, like other chaetoglobosins, is a fungal secondary metabolite derived from a complex biosynthetic pathway. The core structure is assembled by a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme.

The biosynthesis begins with the PKS portion of the megaenzyme catalyzing the iterative condensation of malonyl-CoA units to form a polyketide chain. The NRPS module then incorporates an amino acid, typically tryptophan for chaetoglobosins, which is then fused to the polyketide backbone. A series of post-PKS/NRPS modifications, including cyclization, oxidation, and rearrangement, are carried out by tailoring enzymes such as enoyl reductases, FAD-dependent monooxygenases, and cytochrome P450 oxygenases to yield the final complex structure of this compound.

Cytoglobosin_C_Biosynthesis Malonyl_CoA Malonyl-CoA PKS_NRPS PKS-NRPS Hybrid Enzyme Malonyl_CoA->PKS_NRPS Tryptophan L-Tryptophan Tryptophan->PKS_NRPS Polyketide_Tryptophan_Adduct Polyketide-Tryptophan Adduct PKS_NRPS->Polyketide_Tryptophan_Adduct Assembly & Ligation Prochaetoglobosin Prochaetoglobosin Intermediate Polyketide_Tryptophan_Adduct->Prochaetoglobosin Cyclization (Diels-Alder) Cytoglobosin_C This compound Prochaetoglobosin->Cytoglobosin_C Post-Modification Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Reductases) Tailoring_Enzymes->Prochaetoglobosin

Caption: Proposed biosynthetic pathway of this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Cytoglobosin C on Actin Filaments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Cytoglobosin C, a member of the cytochalasan family of fungal metabolites, on actin filaments. While cytochalasans are broadly recognized as potent inhibitors of actin polymerization, this document elucidates the nuanced activity of this compound, contextualizing its effects within the broader family. We delve into its interaction with actin, summarize the available quantitative data, provide detailed experimental protocols for studying its effects, and explore the downstream cellular signaling pathways impacted by the disruption of the actin cytoskeleton. This guide is intended to serve as a valuable resource for researchers in cell biology, pharmacology, and drug development.

Introduction to this compound and the Actin Cytoskeleton

The actin cytoskeleton is a dynamic and essential network of protein filaments within eukaryotic cells, crucial for maintaining cell shape, enabling motility, and facilitating intracellular transport.[1] This network is in a constant state of flux, with the polymerization of globular actin (G-actin) monomers into filamentous actin (F-actin) and subsequent depolymerization being tightly regulated processes.[2] The polarity of actin filaments, with a fast-growing "barbed" end and a slow-growing "pointed" end, is central to this dynamic instability.

This compound belongs to the cytochalasan class of mycotoxins, which are well-established tools for studying actin dynamics due to their ability to interfere with actin polymerization.[2] These compounds are characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring. While the family as a whole is known for its potent effects on the actin cytoskeleton, individual members can exhibit significant variations in their bioactivity.

Core Mechanism of Action: Interaction with Actin Filaments

The primary mechanism of action for most cytochalasans involves their direct interaction with the barbed end of actin filaments.[2] This binding event physically obstructs the addition of new G-actin monomers, effectively capping the filament and halting its elongation.[3] This disruption of the delicate equilibrium between polymerization and depolymerization leads to profound changes in cellular morphology and function.

Interestingly, while many cytochalasans like cytochalasin D and B are potent inhibitors of actin polymerization, studies have shown that this compound (also referred to as Chaetoglobosin C) exhibits weak to negligible direct inhibitory effects on in vitro actin polymerization.[4] One study utilizing a fluorescence-based pyrene-actin assay reported that Chaetoglobosin C, unlike other tested chaetoglobosins, displayed "hardly any effect" on the rate and extent of actin polymerization.[4] This suggests that the mode of action of this compound may be more complex than simple barbed-end capping or that its affinity for actin is significantly lower than that of other family members. It is plausible that this compound influences the actin cytoskeleton through indirect mechanisms or by interacting with actin-binding proteins that modulate filament dynamics.

Diagram: General Mechanism of Cytochalasan Action on Actin Filaments

G cluster_0 Actin Polymerization cluster_1 Inhibition by Cytochalasans G_Actin G-Actin Monomers Barbed_End Barbed End (Fast Growing) G_Actin->Barbed_End Polymerization Blocked_End Blocked Barbed End G_Actin->Blocked_End Polymerization Inhibited F_Actin F-Actin Filament Pointed_End Pointed End (Slow Growing) Cytoglobosin This compound (and other Cytochalasans) Barbed_End->G_Actin Depolymerization Cytoglobosin->Barbed_End Binds to Barbed End

Caption: General mechanism of cytochalasan binding to the barbed end of actin filaments, inhibiting polymerization.

Quantitative Data on the Effects of Cytochalasans

CompoundReported Effect on Actin PolymerizationConcentrationReference
This compound Hardly any effectNot specified[4]
Chaetoglobosin A Strong inhibitionNot specified[4]
Chaetoglobosin J Strong inhibitionSubstoichiometric[4][5]
Cytochalasin D Strong inhibitionNot specified[4]
Cytochalasin B Reduces polymerization rate by up to 90%2 µM[6]

This table summarizes the reported effects of various cytochalasans on actin polymerization. The lack of quantitative data for this compound is a notable finding.

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key experiments.

In Vitro Actin Polymerization Assay (Pyrene Assay)

This assay is the gold standard for measuring the kinetics of actin polymerization in vitro.

Materials:

  • Monomeric pyrene-labeled actin and unlabeled actin

  • General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

  • Polymerization Buffer (2X): 100 mM KCl, 4 mM MgCl2, 1 mM ATP

  • This compound stock solution (in DMSO)

  • Fluorometer

Protocol:

  • Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration is typically in the range of 2-4 µM.

  • Add this compound (or vehicle control) to the G-actin solution and incubate for a short period on ice.

  • Initiate polymerization by adding an equal volume of 2X Polymerization Buffer and mixing quickly.

  • Immediately place the sample in a pre-warmed fluorometer and record the fluorescence intensity over time (Excitation: ~365 nm, Emission: ~407 nm).

  • Analyze the resulting polymerization curves to determine the lag phase, elongation rate, and steady-state fluorescence.

Diagram: Workflow for Pyrene-Actin Polymerization Assay

G A Prepare G-Actin (with Pyrene-Actin) B Add this compound (or Vehicle) A->B C Initiate Polymerization (add Polymerization Buffer) B->C D Measure Fluorescence over Time C->D E Analyze Data (Kinetics) D->E G Cytoglobosin This compound Actin Actin Cytoskeleton Disruption Cytoglobosin->Actin ROS Increased ROS Actin->ROS MAPK MAPK Pathway Actin->MAPK PI3K PI3K/AKT/mTOR Pathway Actin->PI3K EGFR EGFR/MEK/ERK Pathway Actin->EGFR ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis PI3K->Apoptosis Autophagy Autophagy EGFR->Autophagy CellCycle Cell Cycle Arrest EGFR->CellCycle

References

An In-depth Technical Guide to the Biological and Pharmacological Activities of Cytoglobosin C

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 4, 2025

Abstract

Cytoglobosin C is a member of the cytochalasan family of mycotoxins, a class of fungal secondary metabolites known for their diverse and potent biological activities.[1][2] These compounds, primarily produced by fungi of the genus Chaetomium, are characterized by a highly substituted perhydro-isoindolone moiety fused to a macrocyclic ring.[1][2] this compound, along with its structural analogs, has garnered significant scientific interest due to its pronounced cytotoxic and antifungal properties. This technical guide provides a comprehensive overview of the known biological and pharmacological activities of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Introduction to this compound

This compound is a cytochalasan alkaloid isolated from various fungal species, including endophytic fungi such as Penicillium chrysogenum and Chaetomium globosum.[3][4] Structurally, it belongs to the chaetoglobosin subgroup, which is distinguished by a 10-(indol-3-yl) group attached to the core structure.[2] The primary mechanism of action for cytochalasans is their interaction with the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, and division.[5][6] By disrupting actin polymerization, this compound and its congeners can induce a cascade of cellular events, leading to activities such as cytotoxicity against cancer cells and inhibition of fungal growth.

Pharmacological Activities

The pharmacological profile of this compound is primarily defined by its potent cytotoxic and antifungal effects.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. Studies have shown that it can inhibit cell proliferation at micromolar concentrations. For instance, potent cytotoxicity has been observed against human gastric cancer (SGC-7901) and human lung cancer (A549) cells, with half-maximal inhibitory concentration (IC50) values below 10 µM.[3] Similarly, related cytoglobosins have shown moderate activity against the A-549 cell line, with IC50 values in the low micromolar range.[1] This anti-proliferative effect is a hallmark of the chaetoglobosin family, which is being extensively studied for its anti-tumor potential.[2][7]

Antifungal Activity

While specific data for this compound's antifungal activity is less prominent in the reviewed literature, the broader class of chaetoglobosins exhibits remarkable efficacy against various plant pathogenic fungi.[3] For example, compounds structurally similar to this compound have shown potent inhibition against Rhizoctonia solani and Colletotrichum gloeosporioides, with minimum inhibitory concentrations (MICs) that are superior to conventional fungicides like carbendazim.[3] The antifungal action is also believed to be linked to the disruption of the fungal actin cytoskeleton, a mechanism that is vital for hyphal growth and cell division.

Anti-inflammatory Activity

The anti-inflammatory potential of chaetoglobosins is an emerging area of research. Related compounds, such as Chaetoglobosin Vb and Fex, have been shown to inhibit the production of pro-inflammatory mediators in macrophages.[8][9] This is achieved by modulating key signaling pathways like Toll-like Receptor 4 (TLR4), NF-κB, and MAPKs (p38, ERK, JNK).[8][9] Although direct evidence for this compound is pending, its structural similarity suggests it may possess similar immunomodulatory properties.

Mechanism of Action

Disruption of the Actin Cytoskeleton

The principal mechanism of action for all cytochalasans, including this compound, is the disruption of actin filament dynamics.[5][6] These compounds bind to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers.[5][10] This "capping" activity inhibits both the elongation and polymerization of actin filaments.[5] The consequence of this disruption is a cascade of cellular effects, including the loss of cell shape, inhibition of cell motility, and failure of cytokinesis (cytoplasmic division), ultimately leading to apoptosis or cell cycle arrest.[6]

Modulation of Cellular Signaling Pathways

Beyond direct interaction with actin, chaetoglobosins can influence critical intracellular signaling pathways. Studies on related compounds have demonstrated the ability to modulate pathways integral to inflammation, cell survival, and proliferation.

  • NF-κB and MAPK Pathways: Chaetoglobosins have been shown to suppress the lipopolysaccharide (LPS)-induced activation of NF-κB and the phosphorylation of MAPK family members (p38, JNK, ERK) in immune cells.[8][9] By inhibiting these pathways, they can down-regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.

  • Akt Pathway: Some chaetoglobosins, like Chaetoglobosin K, have been found to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and is often dysregulated in cancer.[11][12]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the cytotoxic activity of this compound and related compounds.

Table 1: Cytotoxic Activity of this compound and Related Cytochalasans

Compound Cell Line Activity (IC50) Source
This compound (9) SGC-7901 (Human Gastric Cancer) < 10 µM [3]
This compound (9) A549 (Human Lung Cancer) < 10 µM [3]
This compound (3) A-549 (Human Lung Cancer) 2.26 µM [1]
Cytoglobosin D (4) A-549 (Human Lung Cancer) 2.55 µM [1]
Chaetoglobosin A (6) SGC-7901 (Human Gastric Cancer) < 10 µM [3]
Chaetoglobosin A (6) A549 (Human Lung Cancer) < 10 µM [3]
Penochalasin I (1) MDA-MB-435 (Human Melanoma) < 10 µM [3]

| Penochalasin I (1) | SGC-7901 (Human Gastric Cancer) | < 10 µM |[3] |

Note: Compound numbers in parentheses correspond to the numbering in the cited source.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Protocol: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., A549, SGC-7901) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the viability percentage against the log of the compound concentration and fitting the data to a dose-response curve.[13]

Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antifungal agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Culture the target pathogenic fungus (e.g., R. solani) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA). Prepare a spore suspension or mycelial fragment suspension in sterile saline or broth and adjust the concentration to approximately 1 x 10^6 CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB).

  • Inoculation: Add a standardized volume of the fungal inoculum to each well. Include a positive control (fungus with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at an optimal temperature for the fungus (e.g., 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control well.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible fungal growth (turbidity) is observed.

Visualizations: Pathways and Workflows

Signaling Pathway Modulation

The following diagram illustrates the inhibitory effect of chaetoglobosins on the LPS-induced TLR4 signaling pathway, which leads to the activation of MAPK and NF-κB.

Caption: Inhibition of TLR4-mediated inflammatory signaling by chaetoglobosins.

Experimental Workflow

The diagram below outlines a typical workflow for screening and evaluating the cytotoxic activity of a compound like this compound.

Caption: Standard workflow for determining the in vitro cytotoxicity of this compound.

Logical Relationship of Activities

This diagram illustrates the mechanistic cascade from the primary molecular interaction to the observed biological outcomes.

Caption: Mechanism of action cascade for this compound.

Conclusion and Future Perspectives

This compound is a potent bioactive metabolite with well-documented cytotoxic activity against various cancer cell lines.[3] Its primary mechanism, the disruption of the actin cytoskeleton, makes it a valuable tool for cell biology research and a potential scaffold for the development of novel anti-cancer therapeutics. While its antifungal and anti-inflammatory properties are less characterized specifically, the activities of its close structural analogs are highly promising and warrant further investigation for this compound.[3][8][9]

Future research should focus on elucidating the specific signaling pathways modulated by this compound in different cancer types, exploring its potential synergistic effects with existing chemotherapeutic agents, and conducting in vivo studies to validate its anti-tumor efficacy and assess its toxicological profile. The synthesis of novel analogs could also lead to compounds with improved potency and selectivity, paving the way for new therapeutic strategies targeting actin dynamics.[14][15]

References

In-vitro Antitumor Activity of Cytoglobosin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antitumor activity of Cytoglobosin C, a member of the cytochalasan family of fungal metabolites. This document summarizes the available quantitative data on its cytotoxic effects, details relevant experimental methodologies, and visualizes putative signaling pathways and experimental workflows.

Quantitative Data Presentation

This compound has demonstrated inhibitory effects on the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are summarized in the table below. These values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cell population in-vitro.

Cell LineCancer TypeIC50 (µM)[1]
MDA-MB-231Human Breast Cancer> 10
LNCaPHuman Prostate Cancer7.78
B16F10Mouse Melanoma7.15

Note: The data indicates that MDA-MB-231 cells were resistant to the tested concentrations of this compound, with an IC50 value greater than 10 µM.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the in-vitro antitumor activity of compounds like this compound. While specific parameters for this compound are not extensively published, these protocols represent standard procedures in the field.

Cell Culture and Maintenance

Human cancer cell lines (e.g., LNCaP, B16F10) are cultured in appropriate media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Workflow for Antiproliferative Assay

A Seed cells in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A typical workflow for determining the IC50 value of a compound using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Logical Flow of Apoptosis Detection

cluster_0 Cell State cluster_1 Staining Viable Viable AnnexinV Annexin V-FITC (Phosphatidylserine) Viable->AnnexinV Negative PI Propidium (B1200493) Iodide (DNA) Viable->PI Negative EarlyApoptotic Early Apoptotic EarlyApoptotic->AnnexinV Positive EarlyApoptotic->PI Negative LateApoptotic Late Apoptotic/ Necrotic LateApoptotic->AnnexinV Positive LateApoptotic->PI Positive

Caption: Differentiating cell states based on Annexin V and Propidium Iodide staining.

Detailed Steps:

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Workflow for Cell Cycle Analysis

A Treat cells with this compound B Incubate for 24-48 hours A->B C Harvest and fix cells in cold ethanol (B145695) B->C D Treat with RNase A C->D E Stain with Propidium Iodide D->E F Analyze by flow cytometry E->F G Quantify cell cycle distribution F->G

Caption: A standard workflow for analyzing the effect of a compound on cell cycle progression.

Detailed Steps:

  • Cell Treatment: Culture cells and treat them with this compound at relevant concentrations.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been extensively elucidated, studies on structurally related chaetoglobosins, such as Chaetoglobosin G and E, provide insights into its probable mechanisms of action. These compounds are known to interfere with the actin cytoskeleton and can influence key signaling pathways involved in cell proliferation, survival, and apoptosis.

Putative EGFR/MEK/ERK Signaling Pathway Inhibition

Based on studies of related compounds, this compound may exert its antitumor effects by inhibiting the EGFR/MEK/ERK signaling pathway, which is frequently hyperactivated in many cancers.

Hypothesized EGFR/MEK/ERK Pathway Inhibition

CytoglobosinC This compound EGFR EGFR CytoglobosinC->EGFR MEK MEK EGFR->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Postulated inhibitory effect of this compound on the EGFR/MEK/ERK signaling cascade.

Induction of Apoptosis via the Intrinsic Pathway

This compound likely induces apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for many anticancer agents. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.

Intrinsic Apoptosis Pathway

CytoglobosinC This compound Mitochondria Mitochondria CytoglobosinC->Mitochondria stress CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (activation) Apaf1->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The proposed mechanism of this compound-induced apoptosis via the intrinsic pathway.

Conclusion

This compound demonstrates notable in-vitro antitumor activity against specific cancer cell lines, particularly prostate cancer and melanoma. Its mechanism of action is likely multifaceted, involving the induction of apoptosis and potentially cell cycle arrest, mediated through the disruption of the actin cytoskeleton and inhibition of critical cell signaling pathways. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected by this compound, which will be crucial for its potential development as a therapeutic agent. This guide provides a foundational understanding for researchers and professionals in the field of oncology drug discovery and development.

References

Antifungal properties of Cytoglobosin C against plant pathogens

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Antifungal Properties of Cytoglobosin C Against Plant Pathogens

Audience: Researchers, scientists, and drug development professionals.

Abstract

The increasing prevalence of fungicide resistance in plant pathogens necessitates the discovery and development of novel antifungal agents. Natural products derived from endophytic fungi represent a promising reservoir of bioactive compounds. This compound, a member of the cytochalasan alkaloid family produced by fungi such as Chaetomium globosum, has demonstrated significant antifungal activity. This technical guide provides a comprehensive overview of the antifungal properties of this compound and related chaetoglobosins against a range of plant pathogens. It summarizes key quantitative data on their efficacy, details the experimental protocols for their evaluation, and illustrates the proposed mechanism of action and experimental workflows through standardized diagrams. This document serves as a foundational resource for researchers engaged in the development of new, effective strategies for plant disease management.

Introduction

Plant diseases caused by fungal pathogens are a major threat to global food security, leading to significant crop losses. The extensive use of chemical fungicides has resulted in the emergence of resistant pathogen strains, creating an urgent need for alternative control strategies.[1] Endophytic fungi are a prolific source of structurally diverse secondary metabolites with a wide array of biological activities, making them a key resource for novel biopesticides.[1][2]

Among these metabolites, the chaetoglobosins, a class of cytochalasan alkaloids primarily produced by the fungus Chaetomium globosum, have garnered considerable attention.[3][4] These compounds are characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and are known to interfere with fundamental cellular processes in eukaryotes.[3] This guide focuses specifically on the antifungal properties and proposed mechanisms of this compound, a prominent member of this family, against economically important plant pathogens.

Antifungal Spectrum and Efficacy

This compound and its structural analogues exhibit a broad spectrum of activity against various plant pathogenic fungi. The efficacy is typically quantified by metrics such as the half-maximal effective concentration (EC₅₀), half-maximal inhibitory concentration (IC₅₀), and minimum inhibitory concentration (MIC). While data specifically for this compound is integrated with that of other potent chaetoglobosins, the collective findings underscore their potential in agriculture.[4] For instance, certain chaetoglobosins have shown significantly higher potency against Botrytis cinerea than commercial fungicides like carbendazim (B180503) and azoxystrobin.[1]

Table 1: Summary of In Vitro Antifungal Activity of this compound and Related Chaetoglobosins

CompoundTarget PathogenActivity MetricValue (µg/mL)Value (µM)Reference
Chaetoglobosin C (5)Rhizoctonia solaniMIC-23.66[5]
Chaetoglobosin C (5)Colletotrichum gloeosporioidesMIC->47.35[5]
Chaetoglobosin AFusarium sporotrichioidesIC₅₀4.34-[6]
Chaetoglobosin AFusarium sporotrichioidesMIC10.5-[6]
Chaetoglobosin GRhizoctonia solaniMIC-11.79[5]
Chaetoglobosin FRhizoctonia solaniMIC-11.83[5]
Chaetoglobosin ARhizoctonia solaniMIC-23.58[5]
Chaetoglobosin 7Botrytis cinereaEC₅₀<10-[1]
Chaetoglobosin 2Botrytis cinereaEC₅₀<10-[1]
Chaetoglobosin 6Botrytis cinereaEC₅₀<10-[1]
Chaetoglobosin 9Botrytis cinereaEC₅₀<10-[1]

Note: Data for various chaetoglobosins are included to illustrate the general potency of this class of compounds. MIC/EC₅₀ values are as reported in the cited literature.

Proposed Mechanism of Action

Chaetoglobosins are well-recognized as microfilament-targeting molecules.[3][7] Their primary mechanism of action involves the disruption of actin polymerization. By binding to actin filaments, this compound can inhibit crucial cellular processes that depend on a functional cytoskeleton, such as cell division (cytokinesis), intracellular transport, and hyphal tip growth.[7] This disruption leads to morphological abnormalities in the fungal hyphae and ultimately inhibits both mycelial proliferation and spore germination.[1][6]

Mechanism_of_Action cluster_0 Cellular Impact cluster_1 Phenotypic Outcome CytC This compound Actin Actin Polymerization CytC->Actin Inhibits Cyto Cytoskeleton Integrity Actin->Cyto Maintains Proc Cellular Processes (e.g., Cytokinesis, Vesicular Transport) Cyto->Proc Enables Growth Hyphal Growth Proc->Growth Disruption Leads to Inhibition Spore Spore Germination Proc->Spore Disruption Leads to Inhibition

Caption: Proposed mechanism of this compound antifungal activity.

Detailed Experimental Protocols

Standardized in vitro assays are crucial for evaluating the antifungal potential of compounds like this compound. The following protocols are based on established methodologies.[1][6][8]

Mycelial Growth Inhibition Assay

This assay quantifies the effect of a compound on the vegetative growth of a fungus.

Methodology:

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow it to cool to approximately 55°C.[1]

  • Compound Incorporation: Dissolve this compound in a suitable solvent (e.g., DMSO) and add it to the molten PDA to achieve the desired final concentrations (e.g., 0.5, 2.5, 5.0 μg/mL). A solvent control (PDA with DMSO only) must be included.[1]

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target pathogen onto the center of each PDA plate.[1]

  • Incubation: Incubate the plates at the optimal temperature for the pathogen (e.g., 25-28°C) until the mycelium in the control plate reaches the edge.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where 'dc' is the average diameter of the control colony and 'dt' is the average diameter of the treated colony.

Mycelial_Growth_Inhibition_Workflow start Start prep_pda Prepare Molten PDA (cool to 55°C) start->prep_pda add_cmpd Add this compound to achieve final concentrations prep_pda->add_cmpd pour_plates Pour Amended PDA into Petri Dishes add_cmpd->pour_plates inoculate Inoculate Plate Center with Mycelial Plug pour_plates->inoculate incubate Incubate at 25-28°C inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Percent Inhibition measure->calculate end End calculate->end Spore_Germination_Assay_Workflow start Start prep_spores Prepare Standardized Spore Suspension (e.g., 1x10⁶/mL) start->prep_spores mix Mix Spore Suspension with Test Concentrations of this compound prep_spores->mix incubate Incubate in Humid Chamber mix->incubate observe Microscopic Observation incubate->observe count Count Germinated and Ungerminated Spores observe->count calculate Calculate Percent Inhibition count->calculate end End calculate->end MIC_Determination_Workflow start Start serial_dilute Perform 2-fold Serial Dilution of this compound in Microplate start->serial_dilute prep_inoculum Prepare Standardized Fungal Inoculum (per CLSI) serial_dilute->prep_inoculum add_inoculum Add Inoculum to All Test Wells prep_inoculum->add_inoculum incubate Incubate Plate at 35°C for 24-72 hours add_inoculum->incubate read_plate Visually Assess Wells for Growth incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Growth read_plate->determine_mic end End determine_mic->end

References

Cytoglobosin C: A Mycotoxin of Concern in Indoor Environments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoglobosin C is a member of the cytochalasan family of mycotoxins, a group of secondary metabolites produced by various fungi.[1][2] It is structurally characterized by a perhydroisoindolone moiety fused to a macrocyclic ring. In indoor environments, this compound is primarily produced by the fungus Chaetomium globosum, a common colonizer of water-damaged building materials.[3][4][5][6] The presence of C. globosum and its mycotoxins in indoor settings is a growing health concern due to their potential toxic effects.[5] This technical guide provides a comprehensive overview of this compound, focusing on its properties, biosynthesis, toxicology, and the methodologies used for its study.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C32H36N2O5 and a molecular weight of 528.64 g/mol .[7][8] Its structure features a 10-(indol-3-yl) group, which is characteristic of many chaetoglobosins. The intricate three-dimensional structure of this compound is crucial for its biological activity, particularly its interaction with actin.

Biosynthesis

The biosynthesis of chaetoglobosins, including this compound, is a complex process involving a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway.[9][10] The backbone of the molecule is assembled from acetate (B1210297) and malonate units by the PKS domains, while the indole (B1671886) moiety is derived from the amino acid tryptophan, incorporated by the NRPS domain.[1][2] A series of subsequent enzymatic modifications, including oxidations and cyclizations, leads to the final complex structure of this compound. The expression of the biosynthetic gene cluster responsible for chaetoglobosin production is influenced by environmental factors such as pH, with neutral pH favoring the production of Chaetoglobosin C by C. globosum.[3][6]

Toxicology and Mechanism of Action

The primary mechanism of toxicity for this compound and other cytochalasans is their interaction with the cellular cytoskeleton. Specifically, they bind to the barbed end of actin filaments, inhibiting both the association and dissociation of actin monomers.[11][12][13] This disruption of actin dynamics interferes with crucial cellular processes that are dependent on a functional actin cytoskeleton.

Cytotoxicity

This compound exhibits cytotoxic effects against a range of mammalian cell lines. This cytotoxicity is a direct consequence of its ability to disrupt the actin cytoskeleton, leading to the inhibition of cell division, migration, and the maintenance of cell morphology. The table below summarizes the available quantitative data on the cytotoxic activity of this compound and its close structural analogs.

CompoundCell LineAssayIC50Reference
This compound Murine Leukemia P388MTT Assay1.5 µg/mLUdagawa et al., 1979
Chaetoglobosin AHuman Lung Carcinoma (A549)MTT Assay6.56 µMHuang et al., 2016[6]
Chaetoglobosin AHuman Gastric Carcinoma (SGC-7901)MTT Assay7.48 µMHuang et al., 2016[6]
Chaetoglobosin AHuman Melanoma (MDA-MB-435)MTT Assay37.56 µMHuang et al., 2016[6]
Chaetoglobosin AHuman Hepatoma (HepG2)MTT Assay38.62 µMHuang et al., 2016[6]
Chaetoglobosin AHuman Colon Carcinoma (HCT116)MTT Assay3.15 µMJiang et al., 2017[6]
Chaetoglobosin AMurine Leukemia (P388)MTT Assay3.67 µMNath et al., 2014[6]
Chaetoglobosin EHuman Esophageal Squamous Carcinoma (KYSE-30)MTT Assay~5 µM[14]
Chaetoglobosin EHuman Esophageal Squamous Carcinoma (KYSE-150)MTT Assay~10 µM[14]
Chaetoglobosin EHuman Esophageal Squamous Carcinoma (TE-1)MTT Assay~15 µM[14]
Chaetoglobosin GHuman Non-small Cell Lung Cancer (A549)MTT AssayDose-dependent inhibition[2]
Genotoxicity

There is currently a lack of specific studies on the genotoxicity of this compound. However, given that some mycotoxins can induce DNA damage, this is an area that warrants investigation. Standard genotoxicity assays, such as the Ames test (for mutagenicity), the micronucleus assay (for clastogenicity), and the comet assay (for DNA strand breaks), would be appropriate for assessing the genotoxic potential of this compound.[8][15][16][17]

Apoptosis and Cell Cycle Arrest

Disruption of the actin cytoskeleton by cytochalasans is a potent trigger for apoptosis, or programmed cell death. While specific quantitative data for this compound-induced apoptosis is limited, studies on related chaetoglobosins demonstrate their ability to induce this process. For instance, Chaetoglobosin A has been shown to induce apoptosis in human bladder cancer cells.[18] The apoptotic process is often accompanied by cell cycle arrest. Chaetoglobosin E, for example, causes G2/M phase arrest in esophageal squamous carcinoma cells.[14] It is highly probable that this compound induces similar effects due to its shared mechanism of action.

Signaling Pathways

The cytotoxic and pro-apoptotic effects of chaetoglobosins are mediated through the modulation of various intracellular signaling pathways. While the specific pathways affected by this compound have not been extensively studied, research on other chaetoglobosins provides valuable insights.

Diagram of Signaling Pathways Potentially Affected by this compound

Cytoglobosin_C_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR MEK MEK EGFR->MEK CytoglobosinC This compound CytoglobosinC->EGFR Inhibition (postulated for Chaetoglobosin G) Actin Actin Cytoskeleton CytoglobosinC->Actin Disruption PI3K PI3K CytoglobosinC->PI3K Activation (postulated for Chaetoglobosin A) Apoptosis Apoptosis Actin->Apoptosis Induction AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis Inhibition Autophagy Autophagy mTOR->Autophagy Inhibition ERK ERK MEK->ERK p21 p21 ERK->p21 Caspase3 Caspase-3 ERK->Caspase3 Activation ERK->Apoptosis Induction CyclinB1 Cyclin B1 p21->CyclinB1 Inhibition CellCycleArrest G2/M Arrest CyclinB1->CellCycleArrest Promotion Caspase3->Apoptosis

Caption: Postulated signaling pathways affected by this compound.

Studies on Chaetoglobosin G suggest that it can inhibit the EGFR/MEK/ERK signaling pathway, leading to cell cycle arrest and autophagy.[2] Research on Chaetoglobosin A indicates its involvement in the activation of the MAPK and PI3K/AKT/mTOR pathways, ultimately inducing apoptosis.[18] Given the structural similarity and shared primary target, it is plausible that this compound modulates these or similar pathways.

Experimental Protocols

Detection and Quantification in Indoor Environments

Objective: To extract and quantify this compound from indoor environmental samples (e.g., dust, building materials).

Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Sample Collection: Collect dust samples using a standardized vacuuming method or collect fragments of contaminated building materials.

  • Extraction:

    • Weigh a known amount of the sample material.

    • Extract the mycotoxins using an organic solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.

    • Facilitate extraction using ultrasonication or shaking for a defined period.

    • Centrifuge the sample to pellet the solid material.

    • Collect the supernatant containing the extracted mycotoxins.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC-MS Analysis:

    • Inject a known volume of the filtered extract into an HPLC system coupled with a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

    • Separate the mycotoxins on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Detect and quantify this compound using the mass spectrometer operating in selected reaction monitoring (SRM) or full scan mode.

    • Generate a calibration curve using certified standards of this compound to quantify the concentration in the samples.[3][10][19]

Diagram of Experimental Workflow for Indoor Sample Analysis

Indoor_Analysis_Workflow SampleCollection 1. Sample Collection (Dust, Building Material) Extraction 2. Solvent Extraction (e.g., Methanol, Acetonitrile/Water) SampleCollection->Extraction Filtration 3. Filtration (0.22 µm filter) Extraction->Filtration HPLC_MS 4. HPLC-MS Analysis (Separation and Detection) Filtration->HPLC_MS Quantification 5. Quantification (using calibration curve) HPLC_MS->Quantification

Caption: Workflow for this compound analysis in indoor samples.

Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a mammalian cell line.

Methodology: MTT Assay

  • Cell Culture: Culture the desired mammalian cell line in appropriate growth medium in a 96-well plate at a predetermined seeding density. Allow the cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[7]

Apoptosis Assay

Objective: To detect and quantify apoptosis induced by this compound.

Methodology: Annexin V-FITC and Propidium Iodide (PI) Staining with Flow Cytometry

  • Cell Treatment: Culture cells in a suitable format (e.g., 6-well plates) and treat them with different concentrations of this compound for a defined period. Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA followed by neutralization with serum-containing medium).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the fluorochromes with an appropriate laser (e.g., 488 nm) and collect the emission signals in the corresponding detectors (e.g., FITC channel for Annexin V and PE or a similar channel for PI).

    • Differentiate cell populations:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.[20][21][22][23][24]

Diagram of Apoptosis Assay Workflow

Apoptosis_Assay_Workflow CellTreatment 1. Cell Treatment with this compound Harvesting 2. Harvest Adherent and Floating Cells CellTreatment->Harvesting Staining 3. Stain with Annexin V-FITC and PI Harvesting->Staining FlowCytometry 4. Flow Cytometry Analysis Staining->FlowCytometry DataAnalysis 5. Quantify Apoptotic Cell Populations FlowCytometry->DataAnalysis

Caption: Workflow for assessing this compound-induced apoptosis.

Conclusion and Future Directions

This compound is a mycotoxin of significant concern in indoor environments due to its production by the common mold Chaetomium globosum and its potent cytotoxic effects. Its mechanism of action, centered on the disruption of the actin cytoskeleton, leads to a cascade of cellular events including cell cycle arrest and apoptosis. While our understanding of the toxicology of chaetoglobosins as a class has advanced, further research is needed to specifically delineate the toxicological profile of this compound. Key areas for future investigation include:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound across a broader range of human cell lines, including non-cancerous cell lines, to better assess its overall toxicity.

  • Genotoxicity Assessment: Conducting a battery of genotoxicity assays to evaluate the mutagenic and clastogenic potential of this compound.

  • In-depth Signaling Pathway Analysis: Elucidating the specific intracellular signaling pathways modulated by this compound to fully understand its molecular mechanisms of action.

  • In Vivo Studies: Conducting animal studies to investigate the systemic toxicity, toxicokinetics, and potential long-term health effects of this compound exposure.

  • Development of Standardized Analytical Methods: Refining and validating analytical methods for the routine detection and quantification of this compound in indoor environmental samples to aid in exposure assessment and risk management.

A deeper understanding of the properties and toxicological effects of this compound is essential for researchers, scientists, and drug development professionals to accurately assess the risks associated with its presence in indoor environments and to explore any potential therapeutic applications of its unique biological activity.

References

The Perhydroisoindolone Moiety: A Linchpin in the Bioactivity of Cytoglobosin C

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytoglobosin C, a member of the cytochalasan family of fungal metabolites, has garnered significant interest within the scientific community due to its potent biological activities, including cytotoxic and anti-proliferative effects against various cancer cell lines. Central to its molecular architecture and biological function is the perhydroisoindolone moiety, a bicyclic core structure that serves as the foundational scaffold for the entire class of cytochalasans. This technical guide delves into the critical role of the perhydroisoindolone core in the biological activity of this compound, summarizing key quantitative data, providing detailed experimental protocols for its study, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers actively engaged in the fields of natural product chemistry, oncology, and drug development.

The Structural Significance of the Perhydroisoindolone Core

The cytochalasans are a broad class of natural products characterized by a highly substituted perhydroisoindolone ring system fused to a macrocyclic ring.[1][2][3] This conserved core is biosynthetically derived from the condensation of an amino acid with a polyketide chain. In the case of this compound, as with other chaetoglobosins, this amino acid is tryptophan.[4] The rigid, three-dimensional structure of the perhydroisoindolone moiety is crucial for orienting the macrocyclic ring and its various functional groups, thereby dictating the molecule's interaction with its biological targets.[2]

While extensive structure-activity relationship (SAR) studies have been conducted on the macrocyclic portion of cytochalasans, the perhydroisoindolone core is widely considered indispensable for their bioactivity. Modifications to this core structure are rare in nature and in synthetic efforts, underscoring its fundamental importance. Its primary role is to provide a rigid scaffold that correctly positions the pharmacophoric elements of the macrocycle to interact with biological targets, most notably actin filaments.

Biological Activities and Quantitative Data

The primary biological effect of this compound and other cytochalasans is the disruption of the actin cytoskeleton.[2] By binding to the barbed end of actin filaments, they inhibit both the association and dissociation of actin monomers, thereby disrupting cellular processes that rely on dynamic actin remodeling, such as cell division, migration, and maintenance of cell shape.[2] This activity is the basis for their potent cytotoxic effects against cancer cells.

Cytotoxicity of this compound and Related Compounds

Quantitative data on the cytotoxic activity of this compound and its analogs are crucial for understanding the therapeutic potential and for guiding further drug development efforts. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of this compound and Related Chaetoglobosins against Various Human Cancer Cell Lines

CompoundA549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)HepG2 (Liver) IC50 (µg/mL)K562 (Leukemia) IC50 (µg/mL)MCF-7 (Breast) IC50 (µg/mL)Reference
This compound < 20< 20---[5]
Chaetoglobosin V--> 3025.40 ± 2.37> 30[6]
Chaetoglobosin W--27.87 ± 2.32> 30> 30[6]
Doxorubicin HCl (Control)--0.76 ± 0.030.68 ± 0.020.78 ± 0.03[6]

Note: IC50 values are presented as reported in the literature. Direct comparison between different units (µM and µg/mL) requires conversion based on the molecular weight of the respective compounds.

Key Signaling Pathways Modulated by Cytochalasans

The cytotoxic effects of cytochalasans, including this compound, are mediated through the modulation of several key intracellular signaling pathways that control cell proliferation, survival, and apoptosis. The disruption of the actin cytoskeleton can trigger a cascade of downstream signaling events.

CytoglobosinC_Signaling_Pathway cluster_pathways Signaling Cascades CytoglobosinC This compound Actin Actin Cytoskeleton Disruption CytoglobosinC->Actin HIF1a HIF-1α CytoglobosinC->HIF1a inhibits EGFR EGFR Actin->EGFR downstream effects PI3K PI3K Actin->PI3K downstream effects MEK MEK EGFR->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Arrest (G2/M Phase) ERK->CellCycle Apoptosis Apoptosis ERK->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->CellCycle mTOR->Apoptosis Angiogenesis Inhibition of Angiogenesis VEGF VEGF VEGF->Angiogenesis HIF1a->VEGF

Figure 1: A simplified diagram illustrating the proposed signaling pathways affected by this compound.

The disruption of the actin cytoskeleton by this compound is hypothesized to trigger downstream effects on key signaling nodes such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). This can lead to the modulation of the MEK/ERK and Akt/mTOR pathways, which are central regulators of cell cycle progression and survival. Ultimately, this leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis. Furthermore, some cytochalasans have been shown to inhibit angiogenesis by downregulating Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key in vitro assays.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Incubate (24h) A->B C Treat with This compound B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Figure 2: A workflow diagram of the MTT assay for cytotoxicity assessment.

In Vitro Actin Polymerization Assay

This assay measures the effect of this compound on the polymerization of actin in vitro using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • General Actin Buffer (G-buffer: 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

  • 10x Polymerization Buffer (P-buffer: 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound stock solution (in DMSO)

  • Fluorescence spectrophotometer or plate reader

Procedure:

  • Actin Preparation: Reconstitute and dilute pyrene-labeled and unlabeled G-actin in G-buffer to the desired final concentration (typically 2-5 µM, with 5-10% pyrene-labeled actin). Keep on ice.

  • Reaction Setup: In a microcuvette or a black 96-well plate, add the G-actin solution and the desired concentration of this compound or vehicle control.

  • Initiate Polymerization: Start the polymerization by adding 1/10th volume of 10x P-buffer.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm over time.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Conclusion

The perhydroisoindolone moiety is the unyielding foundation upon which the complex structure and potent biological activities of this compound are built. As the central scaffold, it is indispensable for the molecule's ability to interact with and disrupt the actin cytoskeleton, a mechanism that underpins its cytotoxic and anti-proliferative effects. The data and protocols presented in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and to explore the nuanced structure-activity relationships of the broader cytochalasan family. A deeper understanding of the role of the perhydroisoindolone core will undoubtedly pave the way for the rational design of novel and more potent anti-cancer agents.

References

The Engine of Complexity: A Technical Guide to the PKS-NRPS Hybrid Synthase in Cytoglobosin C Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoglobosin C, a member of the cytochalasan family of mycotoxins, exhibits a range of potent biological activities, making it a molecule of significant interest for drug discovery and development. The intricate architecture of this compound is assembled by a sophisticated enzymatic machinery, at the heart of which lies a Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) hybrid synthase. This technical guide provides an in-depth exploration of this crucial enzyme, detailing its structure, function, and the genetic and regulatory networks that govern its activity in the producing organism, Chaetomium globosum.

The PKS-NRPS Hybrid Synthase: A Molecular Assembly Line

The biosynthesis of the this compound backbone is orchestrated by a multifunctional enzyme encoded by the cheA gene. This enzyme is a classic example of a fungal type I iterative PKS fused to a single-module NRPS. The iterative nature of the PKS module allows for the sequential addition of acetate (B1210297) units to build the polyketide chain, while the NRPS module incorporates a specific amino acid, in this case, tryptophan.

Domain Organization

The CheA synthase is a large, multidomain protein with a modular architecture. Each domain catalyzes a specific step in the biosynthesis of the polyketide-amino acid hybrid intermediate. The generally accepted domain organization is as follows:

  • PKS Module (Highly Reducing):

    • KS (Ketosynthase): Catalyzes the condensation of the growing polyketide chain with a malonyl-CoA extender unit.

    • AT (Acyltransferase): Selects and loads the malonyl-CoA extender units onto the Acyl Carrier Protein.

    • DH (Dehydratase): Removes a water molecule from the growing chain, introducing a double bond.

    • MT (Methyltransferase): Adds a methyl group to the polyketide backbone.

    • ER (Enoylreductase): Reduces the double bond formed by the DH domain.

    • KR (Ketoreductase): Reduces a keto group to a hydroxyl group.

    • ACP (Acyl Carrier Protein): Tethers the growing polyketide chain via a phosphopantetheine arm.

  • NRPS Module:

    • C (Condensation): Catalyzes the formation of a peptide bond between the polyketide chain and the amino acid.

    • A (Adenylation): Selects and activates the amino acid (tryptophan) by adenylation.

    • T (Thiolation/Peptidyl Carrier Protein): Covalently binds the activated amino acid.

    • R (Reductase): Catalyzes the reductive release of the final polyketide-amino acid hybrid from the enzyme.

Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process initiated by the CheA synthase, followed by a series of post-PKS-NRPS modifications.

  • Initiation and Elongation: The biosynthesis is initiated with an acetyl-CoA starter unit. The iterative PKS module of CheA then catalyzes eight rounds of elongation with malonyl-CoA, incorporating methyl groups and performing reductions at specific steps to generate a nonaketide intermediate.

  • Amino Acid Incorporation: The fully assembled polyketide chain is transferred to the NRPS module, where it is condensed with L-tryptophan, which has been activated by the A domain.

  • Reductive Release and Cyclization: The R domain catalyzes the reductive release of the hybrid molecule, which then undergoes a spontaneous intramolecular Diels-Alder reaction to form the characteristic perhydroisoindolone ring system of the cytochalasan core.

  • Post-Modification: The initial cytochalasan scaffold is then further modified by tailoring enzymes, such as cytochrome P450 monooxygenases and FAD-dependent oxidoreductases, encoded by other genes in the biosynthetic gene cluster, to yield this compound.

Regulatory_Network CgLaeA CgLaeA (Global Regulator) CgTF1 CgTF1 (CgcheR) (Pathway-Specific TF) CgLaeA->CgTF1 Positive Regulation CgTF6 CgTF6 (Negative Regulator) CgTF1->CgTF6 Negative Regulation CheA_Cluster Cytoglobosin Biosynthetic Gene Cluster (cheA, etc.) CgTF1->CheA_Cluster Activation CgTF6->CheA_Cluster Repression Cytoglobosin_C This compound CheA_Cluster->Cytoglobosin_C Biosynthesis Gene_Disruption_Workflow start Start: Target Gene Identification sgRNA_design sgRNA Design & Synthesis start->sgRNA_design cas9_vector Construction of Cas9 Expression Vector sgRNA_design->cas9_vector transformation PEG-mediated Protoplast Transformation cas9_vector->transformation donor_dna Construction of Donor DNA with Selection Marker donor_dna->transformation protoplast_prep Protoplast Preparation from C. globosum Mycelia protoplast_prep->transformation selection Selection of Transformants on Selective Media transformation->selection verification Genomic DNA Extraction & PCR Verification selection->verification end End: Verified Gene Disruption Mutant verification->end

An In-depth Technical Guide to the Natural Analogs and Derivatives of Cytoglobosin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cytoglobosin C, a member of the cytochalasan alkaloid family, represents a class of fungal secondary metabolites with significant and diverse biological activities.[1][2][3] These compounds, primarily produced by various fungi, particularly of the genus Chaetomium, have garnered considerable interest in the scientific community for their potential applications in medicine and agriculture.[3][4] This guide provides a comprehensive overview of the known natural analogs and derivatives of this compound, their biological activities, and the experimental methodologies used for their isolation and characterization.

Natural Analogs and Derivatives of this compound

This compound belongs to the broader class of chaetoglobosins, which are characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and a 10-(indol-3-yl) group.[3] Numerous natural analogs have been isolated from various fungal species, each with unique structural modifications that influence their biological activity. These compounds are often found as part of a larger family of cytochalasan alkaloids produced by the host organism.[2]

Table 1: Selected Natural Analogs and Derivatives of this compound and Their Sources

Compound NameFungal SourceReference
Cytoglobosin AChaetomium madrasense 375[5]
Cytoglobosin BChaetomium globosum[6]
Cytoglobosin DChaetomium madrasense 375[5]
Cytoglobosin EChaetomium madrasense 375[5]
Cytoglobosin FChaetomium globosum[6]
Cytoglobosin GChaetomium globosum[7]
Cytoglobosin HChaetomium globosum (deep-sea derived)[6]
Cytoglobosin IChaetomium globosum (deep-sea derived)[6]
Chaetoglobosin APenicillium chrysogenum V11[1]
Chaetoglobosin BChaetomium globosum[6]
Chaetoglobosin B2Derivative from Chaetomium madrasense 375[5]
Chaetoglobosin B3Derivative from Chaetomium madrasense 375[5]
Chaetoglobosin DChaetomium madrasense 375[5]
Chaetoglobosin EChaetomium globosum[6]
Chaetoglobosin FChaetomium globosum[6]
Chaetoglobosin FexChaetomium globosum[6][7]
Chaetoglobosin GEmericellopsis sp. SCSIO41202[8]
Chaetoglobosin VEmericellopsis sp. SCSIO41202[8]
Chaetoglobosin WEmericellopsis sp. SCSIO41202[8]
Isochaetoglobosin DChaetomium globosum[6][7]
Penochalasin IPenicillium chrysogenum V11[1]
Penochalasin JPenicillium chrysogenum V11[1]
Penochalasin KPenicillium chrysogenum V11[9]
Armochaetoglobin IPenicillium chrysogenum V11[1]
Emeriglobosin AEmericellopsis sp. SCSIO41202[8]
Emeriglobosin BEmericellopsis sp. SCSIO41202[8]

Biological Activities

The biological activities of this compound and its analogs are diverse, with cytotoxic and antifungal properties being the most prominently reported.[3] The mechanism of action for many cytochalasans involves the disruption of actin filament polymerization, a critical process for cell division, motility, and structure.[10][11] This interference with the cytoskeleton is a key factor in their potent cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic and Antifungal Activities of this compound and its Analogs

CompoundActivityCell Line / OrganismIC50 / MIC (µM)Reference
This compound (9) CytotoxicitySGC-7901< 10[1]
CytotoxicityA549< 10[1]
CytotoxicityA5492.3[12]
AntibacterialTetragenococcus halophilus0.7[12]
Chaetoglobosin A (6) CytotoxicitySGC-7901< 10[1]
CytotoxicityA549< 10[1]
AntifungalRhizoctonia solani11.83[1]
Chaetoglobosin E (6) CytotoxicityLNCaP0.62[6]
CytotoxicityB16F102.78[6]
Chaetoglobosin Fex (5) CytotoxicityPC-32.32[8]
Chaetoglobosin V (8) AChE Inhibition1.31[8]
Penochalasin I (1) CytotoxicityMDA-MB-435< 10[1]
CytotoxicitySGC-7901< 10[1]
Penochalasin K (1) CytotoxicityMDA-MB-435, SGC-7901, A549< 10[9]
Chaetoglobosin P AntifungalCryptococcus neoformans H99 (37°C)6.3 µg/mL[10][11]
AntifungalAspergillus fumigatus12.5 µg/mL[10][11]
Marchaetoglobin A (1) AntibacterialBacillus thuringiensis5-25 µg/mL[13]
Marchaetoglobin C (3) ProangiogenicZebrafish modelPotent at 80 µM[13]
Marchaetoglobin D (4) ProangiogenicZebrafish modelPotent at 80 µM[13]

Experimental Protocols

The isolation and characterization of this compound and its analogs typically follow a standardized workflow involving fungal fermentation, extraction of metabolites, and subsequent chromatographic purification.

G cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization A Fungal Strain Inoculation (e.g., Chaetomium globosum) B Solid or Liquid Fermentation A->B C Extraction of Mycelia and Broth (e.g., with EtOAc and MeOH) B->C D Crude Extract Preparation C->D E Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) D->E F Semi-preparative HPLC E->F G Structure Elucidation (NMR, MS) F->G H Bioactivity Assays G->H

Caption: General workflow for the isolation and characterization of this compound analogs.

Fungal strains, such as Chaetomium globosum, are typically cultured on a suitable medium (e.g., potato dextrose agar) to generate a seed culture.[6] This is then used to inoculate a larger scale solid or liquid fermentation. After a sufficient incubation period, the mycelia and culture broth are harvested. The metabolites are extracted using organic solvents like ethyl acetate (B1210297) (EtOAc) and methanol (B129727) (MeOH).[7] The combined organic phases are then concentrated under reduced pressure to yield a crude extract.

The crude extract is subjected to a series of chromatographic separations to isolate the individual compounds. This often begins with column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane/EtOAc or CH2Cl2/MeOH).[5] Fractions containing compounds of interest, as determined by thin-layer chromatography (TLC), are then further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.[5][6]

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques. Mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HRESIMS), is used to determine the molecular formula.[6][8] One- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) are employed to elucidate the detailed chemical structure and stereochemistry of the molecule.[6][7]

The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14] In this assay, cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the test compounds. After a specified incubation period, the MTT reagent is added, which is converted to formazan (B1609692) by viable cells. The amount of formazan produced, which is proportional to the number of living cells, is quantified by measuring the absorbance at a specific wavelength. The half-maximal inhibitory concentration (IC50) is then calculated.

Mechanism of Action: Actin Interaction

The primary mechanism of action for the cytotoxic effects of many chaetoglobosins is their interaction with the cellular actin cytoskeleton.[10][11] They are known to bind to the barbed end of actin filaments, thereby inhibiting both the polymerization and depolymerization of actin monomers.[10][11] This disruption of actin dynamics leads to a cascade of cellular events, including cell cycle arrest, inhibition of cell motility, and ultimately, apoptosis.

G cluster_0 Cellular Environment cluster_1 Cellular Processes A This compound Analog B Actin Monomers C Actin Filaments (F-actin) A->C Binds to barbed end B->C Polymerization C->B Depolymerization D Cell Division C->D Required for E Cell Motility C->E Required for F Apoptosis D->F Inhibition leads to E->F Inhibition leads to

Caption: Proposed mechanism of action of this compound analogs via actin filament disruption.

Future Perspectives

The potent and diverse biological activities of this compound and its natural analogs make them promising candidates for further investigation in drug discovery and development.[3] Their unique chemical scaffolds provide a basis for the semi-synthesis or total synthesis of novel derivatives with improved efficacy and selectivity.[9] Further research into their mechanisms of action and structure-activity relationships will be crucial for unlocking their full therapeutic potential. The exploration of synergistic effects with existing antifungal or anticancer drugs also presents an exciting avenue for future studies.[10][11]

References

Unraveling the Impact of Cytoglobosin C on Cellular Architecture and Division: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytoglobosin C, a member of the cytochalasan family of mycotoxins produced by the fungus Chaetoglobium globosum, is a potent disruptor of the actin cytoskeleton. This technical guide provides an in-depth analysis of the effects of this compound on cell morphology and the intricate process of cytokinesis. By inhibiting actin polymerization, this compound induces profound changes in cell shape, motility, and the successful completion of cell division, making it a molecule of significant interest in cell biology and oncology research. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for professionals in the field.

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in maintaining cell shape, facilitating movement, and orchestrating cell division. Molecules that interfere with actin dynamics are invaluable tools for studying these fundamental processes and hold potential as therapeutic agents. This compound belongs to the chaetoglobosin group of cytochalasans, which are known to bind to the barbed end of actin filaments, thereby inhibiting the addition of new actin monomers and disrupting the equilibrium of actin polymerization. This interference leads to significant alterations in cellular morphology and a failure of cytokinesis, the final step of cell division where the cytoplasm is divided between two daughter cells. Understanding the precise effects and mechanisms of this compound is crucial for its potential application in drug development, particularly in the context of cancer, where uncontrolled cell proliferation is a hallmark.

Effects on Cell Morphology

Treatment of cells with this compound leads to dramatic and observable changes in their morphology. The disruption of the actin filament network results in a loss of structural integrity, causing cells to retract, round up, and detach from the substrate. This is a direct consequence of the collapse of the tension-bearing stress fibers and the disassembly of the cortical actin network that underpins the plasma membrane.

Quantitative Analysis of Morphological Changes

While specific quantitative data for this compound is limited, studies on closely related chaetoglobosins provide insights into the expected morphological alterations. These changes can be quantified using various microscopy and image analysis techniques.

ParameterObserved EffectMethod of Quantification
Cell Area DecreaseImage analysis software (e.g., ImageJ) to measure the surface area of adherent cells.
Cell Circularity Increase (cells become rounder)Calculation of the circularity index (4π * [Area] / [Perimeter]^2) from cell images.
Stress Fiber Integrity Disruption and aggregationImmunofluorescence staining of F-actin (e.g., with phalloidin) followed by qualitative and quantitative analysis of fiber organization.
Focal Adhesions DisassemblyImmunofluorescence staining for focal adhesion proteins (e.g., vinculin, paxillin) and quantification of number and size.

Effects on Cytokinesis

Cytokinesis is critically dependent on the formation and constriction of a contractile ring, which is primarily composed of actin and myosin II filaments. By inhibiting actin polymerization, this compound directly interferes with the integrity and function of this ring, leading to cytokinesis failure. This results in the formation of binucleated or multinucleated cells, a hallmark of cytokinesis inhibitors.

Quantitative Data on Cytotoxicity and Cytokinesis Inhibition

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound.

Cell LineIC50 (µM)AssayReference
HeLa (Cervical Cancer)3.7 - 10.5MTT Assay[1]
A549 (Lung Cancer)< 10MTT Assay[1]
HCT116 (Colon Cancer)3.15 - 8.44MTT Assay[2]

Note: The IC50 values are reported for a group of compounds including Chaetoglobosin C, indicating a potent cytotoxic effect.

Signaling Pathways Modulated by this compound

The disruption of the actin cytoskeleton by this compound is expected to trigger a cascade of downstream signaling events. While direct studies on this compound are scarce, research on related chaetoglobosins suggests the involvement of several key signaling pathways that regulate the cytoskeleton, cell cycle, and apoptosis.

Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. Their activity is crucial for the formation of stress fibers, lamellipodia, and filopodia. By disrupting the downstream effector (actin filaments), this compound likely impacts the signaling feedback loops involving these GTPases.

Rho_GTPase_Signaling Cytoglobosin_C This compound Actin Actin Polymerization Cytoglobosin_C->Actin Inhibits Stress_Fibers Stress Fibers & Contractile Ring Actin->Stress_Fibers RhoA RhoA ROCK ROCK RhoA->ROCK Activates ROCK->Stress_Fibers Promotes Morphology Cell Morphology Stress_Fibers->Morphology Cytokinesis Cytokinesis Stress_Fibers->Cytokinesis

This compound's disruption of actin polymerization impacts RhoA-mediated cytoskeletal structures.
Apoptosis and Cell Cycle Arrest

Studies on related chaetoglobosins, such as Chaetoglobosin A and E, have demonstrated the induction of apoptosis and cell cycle arrest at the G2/M phase.[3][4] This is likely a consequence of the profound cellular stress caused by cytoskeletal collapse and cytokinesis failure. Key signaling pathways implicated include the MAPK and PI3K-AKT-mTOR pathways, often associated with the generation of reactive oxygen species (ROS).[4]

Apoptosis_Signaling Cytoglobosin_C This compound Actin_Disruption Actin Cytoskeleton Disruption Cytoglobosin_C->Actin_Disruption Cellular_Stress Cellular Stress Actin_Disruption->Cellular_Stress ROS ROS Production Cellular_Stress->ROS MAPK_PI3K MAPK & PI3K/AKT Pathways Cellular_Stress->MAPK_PI3K ROS->MAPK_PI3K G2M_Arrest G2/M Arrest MAPK_PI3K->G2M_Arrest Apoptosis Apoptosis MAPK_PI3K->Apoptosis

Proposed signaling cascade leading to apoptosis and cell cycle arrest induced by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on cell morphology and cytokinesis. These are generalized protocols that can be adapted for specific cell lines and experimental questions.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, A549) on glass coverslips in 24-well plates at a density that allows for individual cell analysis after treatment (e.g., 2 x 10^4 cells/well). Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48 hours) to observe effects on morphology and cytokinesis.

Immunofluorescence Staining of the Actin Cytoskeleton
  • Fixation: After treatment, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

  • Staining: Dilute a fluorescently-conjugated phalloidin (B8060827) (e.g., Alexa Fluor 488 phalloidin) to its working concentration in the blocking buffer. Incubate the cells with the phalloidin solution for 1-2 hours at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate the cells with a nuclear stain (e.g., DAPI or Hoechst) for 5-10 minutes.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Cytokinesis Failure Assay
  • Cell Treatment: Treat cells with various concentrations of this compound as described in section 5.1 for a period that allows for at least one cell cycle (e.g., 24-48 hours).

  • Staining: After incubation, fix and stain the cells for F-actin (phalloidin) and nuclei (DAPI/Hoechst) as described in section 5.2.

  • Image Acquisition: Acquire images of multiple random fields for each treatment condition using a fluorescence microscope.

  • Analysis: For each field, count the total number of cells and the number of binucleated or multinucleated cells. Calculate the percentage of cells with cytokinesis failure for each concentration of this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Fixation Fixation & Permeabilization Treatment->Fixation Staining Immunofluorescence Staining (Actin, Nuclei) Fixation->Staining Imaging Microscopy (Fluorescence/Confocal) Staining->Imaging Analysis Quantitative Image Analysis Imaging->Analysis Morphology Cell Morphology (Area, Circularity) Analysis->Morphology Cytokinesis Cytokinesis Failure (% Binucleated Cells) Analysis->Cytokinesis

A general workflow for studying the effects of this compound on cell morphology and cytokinesis.

Conclusion

This compound is a potent bioactive compound that exerts significant effects on cell morphology and cytokinesis through the disruption of the actin cytoskeleton. Its ability to induce cell rounding, detachment, and cytokinesis failure underscores its potential as a tool for basic research and as a lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of the cellular and molecular impacts of this compound, offering standardized data presentation, detailed experimental protocols, and visual representations of the implicated signaling pathways. Further research is warranted to elucidate the precise molecular interactions and the full spectrum of signaling pathways modulated by this compound to fully harness its scientific and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Cytoglobosin C: An Actin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoglobosin C is a member of the cytochalasan family of mycotoxins produced by fungi of the genus Chaetomium.[1][2] These compounds are highly valuable in cell biology research due to their potent and specific effects on the actin cytoskeleton. This compound, like other cytochalasans, functions as a powerful inhibitor of actin polymerization. This property makes it an essential tool for investigating a wide range of cellular processes that are dependent on actin dynamics, including cell motility, division, and morphology. These application notes provide detailed protocols and data for the effective use of this compound in a research setting.

Mechanism of Action

This compound inhibits actin polymerization by binding to the barbed (fast-growing) end of filamentous actin (F-actin).[3][4][5] This binding event physically blocks the addition of new actin monomers (G-actin) to the growing filament, effectively capping it.[4][5] At substoichiometric concentrations, this leads to a decrease in the rate of filament elongation.[3] At higher, stoichiometric concentrations, it can lead to a net depolymerization of existing filaments by shifting the equilibrium towards the monomeric form, as the critical concentration for polymerization at the pointed (slow-growing) end is higher.[3] This disruption of actin dynamics leads to changes in cell shape, inhibition of cell migration, and arrest of the cell cycle.

Mechanism of Actin Polymerization Inhibition by this compound cluster_0 Actin Dynamics cluster_1 Inhibition G-Actin G-Actin F-Actin F-Actin Filament G-Actin->F-Actin Polymerization Blocked_End G-Actin->Blocked_End Monomer Addition Blocked F-Actin->G-Actin Depolymerization Barbed_End Pointed_End Cytoglobosin_C This compound Cytoglobosin_C->F-Actin Binds to Barbed End

Caption: this compound binds to the barbed end of F-actin, blocking polymerization.

Data Presentation

The following table summarizes the effective concentrations and IC50 values for this compound and related chaetoglobosins from various studies. It is important to note that the optimal concentration for any given experiment will depend on the cell type and the specific research question.

CompoundAssay TypeCell Line/SystemEffective Concentration / IC50Reference
Chaetoglobosin JActin PolymerizationIn vitro (Rabbit Muscle Actin)Stoichiometric concentrations decrease rate and extent[3]
Cytochalasin BActin PolymerizationIn vitro2 µM reduces rate by up to 90%[4]
Chaetoglobosin KGap Junction CommunicationAstroglial cells10 µM[6]
Chaetoglobosin (cpd 6)AntiproliferativeLNCaP (Prostate Cancer)IC50: 0.62 µM[7]
Chaetoglobosin (cpd 6)AntiproliferativeB16F10 (Melanoma)IC50: 2.78 µM[7]
Chaetoglobosin AAntiproliferativeT-24 (Bladder Cancer)Dose-dependent apoptosis[8]

Experimental Protocols

Protocol 1: In Vitro Actin Polymerization Assay using Pyrene-Labeled Actin

This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin, providing a real-time measurement of polymerization kinetics.

Materials:

  • Unlabeled G-actin

  • Pyrene-labeled G-actin

  • G-Buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)[9]

  • 10x Polymerization Buffer (KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)[9]

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorometer (Excitation: 365 nm, Emission: 407 nm)[10]

Procedure:

  • Prepare a master mix of G-actin in G-Buffer to the desired final concentration (e.g., 4 µM), with 5-10% of the actin being pyrene-labeled.[9][10] Keep on ice.

  • Aliquot the actin master mix into the wells of the 96-well plate.

  • Add varying concentrations of this compound (or DMSO for control) to the wells. Incubate for 2 minutes at room temperature.

  • Initiate polymerization by adding 0.1 volumes of 10x Polymerization Buffer (KMEI) to each well.[9]

  • Immediately place the plate in the fluorometer and begin recording fluorescence readings every 15-30 seconds for 30-60 minutes.

  • Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the elongation phase.

Workflow for In Vitro Actin Polymerization Assay A Prepare Actin Master Mix (G-actin + Pyrene-G-actin in G-Buffer) B Aliquot into 96-well Plate A->B C Add this compound (or DMSO control) B->C D Initiate Polymerization (Add 10x KMEI Buffer) C->D E Measure Fluorescence (Ex: 365nm, Em: 407nm) D->E F Analyze Data (Plot Fluorescence vs. Time) E->F

Caption: Workflow for the in vitro pyrene-actin polymerization assay.

Protocol 2: Visualizing Actin Cytoskeleton Disruption in Cultured Cells

This protocol uses immunofluorescence to visualize the effects of this compound on the F-actin network in adherent cells.

Materials:

  • Adherent cells (e.g., C2C12, MCF-7)[11][12]

  • Complete cell culture medium[13]

  • Glass coverslips

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (B8060827) (e.g., TRITC-phalloidin)[14]

  • DAPI (for nuclear counterstain)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]

  • Treat the cells with the desired concentration of this compound (and a DMSO control) for a specified time (e.g., 30 minutes to 4 hours).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.[14]

  • Wash twice with PBS.

  • Stain for F-actin by incubating with fluorescently-labeled phalloidin (diluted in PBS) for 30-60 minutes at room temperature, protected from light.

  • Wash twice with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto glass slides using mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope. Look for changes such as filament aggregation, loss of stress fibers, and cell rounding.

Workflow for Actin Immunofluorescence Staining A Seed Cells on Coverslips B Treat with this compound A->B C Fix with PFA B->C D Permeabilize with Triton X-100 C->D E Stain with Fluorescent Phalloidin and DAPI D->E F Mount and Image E->F

Caption: Workflow for visualizing the actin cytoskeleton after this compound treatment.

Protocol 3: Wound-Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of this compound on collective cell migration.

Materials:

  • Cells that form a confluent monolayer (e.g., Detroit 562, Walker 256)[15][16]

  • Complete cell culture medium

  • Low-serum medium (to inhibit proliferation)

  • This compound stock solution (in DMSO)

  • 24-well plate

  • p200 pipette tip or scratcher

  • Microscope with a camera

Procedure:

  • Seed cells in a 24-well plate and grow until they form a confluent monolayer.

  • Starve the cells overnight in a low-serum medium to inhibit cell division.[15]

  • Create a uniform "scratch" or wound in the monolayer using a sterile p200 pipette tip.

  • Gently wash with PBS to remove detached cells.

  • Add fresh low-serum medium containing different concentrations of this compound (or DMSO control).

  • Place the plate on a microscope stage (ideally with an environmental chamber) and acquire images of the scratch at time 0.

  • Acquire images of the same fields at regular intervals (e.g., 6, 12, 24 hours).[15]

  • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure over time to quantify the effect on cell migration. Slower wound closure in treated cells indicates inhibition of migration.[12]

Workflow for Wound-Healing Assay A Grow Cells to Confluence B Create Scratch in Monolayer A->B C Wash and Add Medium with this compound B->C D Image at Time 0 C->D E Incubate and Image at Subsequent Time Points D->E F Measure Wound Area and Analyze Migration E->F

Caption: Workflow for assessing cell migration with a wound-healing assay.

Signaling Pathways

Disruption of the actin cytoskeleton by this compound can have profound effects on intracellular signaling. Actin filaments serve as scaffolds for signaling complexes and are integral to processes like endocytosis and receptor trafficking. Based on studies with related compounds like Chaetoglobosin A, K, and F, treatment with this compound may impact several key pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Chaetoglobosin A and K have been shown to modulate this pathway.[8][17]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway (including ERK, p38, and JNK) is crucial for transmitting extracellular signals to the nucleus to control gene expression and cell fate. Chaetoglobosin A and F have been demonstrated to affect MAPK signaling.[8][18]

  • Rho Family GTPases: These small G-proteins (including Cdc42, Rac, and Rho) are master regulators of the actin cytoskeleton.[19] While they act upstream of actin polymerization, their own activity can be influenced by feedback from the cytoskeletal state.

Potential Signaling Pathways Affected by this compound Cytoglobosin_C This compound Actin_Disruption Actin Cytoskeleton Disruption Cytoglobosin_C->Actin_Disruption PI3K_Akt PI3K/Akt/mTOR Pathway Actin_Disruption->PI3K_Akt Modulates MAPK MAPK Pathway (ERK, p38, JNK) Actin_Disruption->MAPK Modulates Cell_Processes Cell Proliferation, Survival, Migration PI3K_Akt->Cell_Processes MAPK->Cell_Processes

Caption: Potential signaling cascades affected by this compound-induced actin disruption.

Practical Considerations

  • Solubility: this compound is a white powder.[20] For biological experiments, it is typically dissolved in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.

  • Stability: Chaetoglobosins are sensitive to heat. Avoid repeated freeze-thaw cycles. Studies have shown significant degradation of Chaetoglobosin C when heated to 175°C for 30 minutes.[1]

By utilizing the information and protocols provided, researchers can effectively employ this compound as a tool to investigate the critical role of actin dynamics in a multitude of biological systems.

References

Application Note and Protocol: Preparation of Cytoglobosin C Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytoglobosin C is a cytochalasan-class mycotoxin known for its biological activities, including anti-tuberculosis properties.[1] Accurate and consistent preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common polar aprotic solvent used for dissolving a wide range of organic compounds for in vitro and in vivo studies due to its powerful solubilizing capabilities.[2][3][4] This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in DMSO.

Quantitative Data Summary

For ease of reference, key quantitative data for the preparation of a this compound stock solution are summarized in the table below.

ParameterValueSource(s)
Molecular Formula C₃₂H₃₆N₂O₅[5]
Molecular Weight (MW) 528.7 g/mol [5]
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[6][7]
Example Stock Concentration 10 mM[6][8]
Storage Temperature -20°C (short-term) or -80°C (long-term)[9][10]
Short-term Stability Up to 1 month at -20°C[9][10]
Long-term Stability Up to 6 months at -80°C[10]

Experimental Protocol

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tube or glass vial with a PTFE-lined screw cap[11]

  • Calibrated micropipettes and sterile pipette tips

  • Analytical balance

  • Vortex mixer

  • Microcentrifuge

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Stock Solution Preparation (10 mM)

Step 1: Pre-use Handling of Compound Before opening the vial of powdered this compound, centrifuge it briefly to ensure all the powder is collected at the bottom.[10] This is especially important for small quantities that may coat the walls or cap during shipment.

Step 2: Weighing the Compound Accurately weigh out a desired amount of this compound. For example, to prepare a stock solution from 1 mg of the compound:

  • Mass (m): 1 mg

  • Molecular Weight (MW): 528.7 g/mol (or 528.7 mg/mmol)

Step 3: Calculating the Required Solvent Volume Use the following formula to calculate the volume of DMSO needed to achieve a 10 mM concentration:

Volume (V) in µL = [Mass (mg) / MW (mg/mmol)] x [1 / Concentration (mmol/mL)] x 1000 (µL/mL)

Calculation Example for 1 mg:

  • V (µL) = [1 mg / 528.7 mg/mmol] x [1 / 0.01 mmol/mL] x 1000 µL/mL

  • V (µL) = 0.00189 mmol x 100 mL/mmol x 1000 µL/mL

  • V = 189.14 µL

Therefore, you will need to add 189.1 µL of DMSO to 1 mg of this compound to make a 10 mM stock solution.

Step 4: Dissolution

  • Add the calculated volume of anhydrous DMSO directly to the vial containing the pre-weighed this compound.[10]

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but check the compound's stability to heat first.[12][13]

Step 5: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[10][14]

  • Dispense the solution into sterile microcentrifuge tubes or, for better long-term storage, into glass vials with PTFE-lined screw caps.[11]

  • Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months).[9][10]

Step 6: Handling of Stored Solution Before use, remove an aliquot from the freezer and allow it to thaw completely at room temperature for at least 60 minutes.[9][11] This prevents water condensation into the solution, which can affect compound stability.[11][15] Briefly centrifuge the vial to collect the solution at the bottom before opening.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage & Handling start Start: this compound (Solid) weigh 1. Weigh Compound (e.g., 1 mg) start->weigh calculate 2. Calculate DMSO Volume for 10 mM Concentration weigh->calculate add_dmso 3. Add Anhydrous DMSO (e.g., 189.1 µL) calculate->add_dmso dissolve 4. Vortex/Sonicate Until Dissolved add_dmso->dissolve stock Result: 10 mM Stock Solution dissolve->stock aliquot 5. Aliquot into Single-Use Vials stock->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw 7. Thaw at RT & Centrifuge Before Use store->thaw finish End: Ready for Experiment thaw->finish

References

Application Notes: Cytotoxicity of Cytoglobosin C on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cytoglobosins are a class of fungal secondary metabolites belonging to the cytochalasan alkaloid family.[1] These compounds are characterized by a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety.[1] Cytoglobosin C, a member of this family, has garnered interest in oncological research due to its cytotoxic activities. Like other cytochalasans, its primary mechanism of action involves the disruption of actin polymerization. This interference with the fundamental cytoskeletal component leads to downstream effects including cell cycle arrest and apoptosis, highlighting its potential as an anti-tumor agent. These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on various cancer cell lines using a standard MTT assay.

Mechanism of Action

The antitumor activity of chaetoglobosins, including this compound, is a subject of extensive study.[1] For instance, Chaetoglobosin K has been shown to induce apoptosis and G2 cell cycle arrest in cisplatin-resistant ovarian cancer cells through a p53-dependent pathway.[2] Another variant, Chaetoglobosin E, was found to inhibit tumor growth by targeting Polo-like kinase 1 (PLK1), leading to G2/M phase arrest and apoptosis in esophageal squamous cell carcinoma.[3] While the precise signaling cascade for this compound may vary by cell type, the foundational mechanism is the inhibition of actin polymerization, which disrupts the cytoskeleton, leading to cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the measurement of cell viability as a function of this compound concentration using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principle of this assay is the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[4][5][6] The quantity of formazan produced is directly proportional to the number of living cells.[7]

Materials and Reagents

  • Cell Lines: Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer, HepG2 - liver cancer).

  • This compound (powder, stored at -20°C).

  • Dimethyl sulfoxide (B87167) (DMSO): For dissolving this compound.

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • MTT Reagent: 5 mg/mL solution in sterile PBS.[6] This solution should be filter-sterilized and stored protected from light at 4°C.[6]

  • Solubilization Solution: 0.1% NP-40 and 4 mM HCl in isopropanol, or 10% SDS in 0.01 M HCl.[4]

  • Equipment:

    • Humidified incubator (37°C, 5% CO2).

    • Laminar flow hood.

    • Inverted microscope.

    • 96-well flat-bottom sterile microplates.

    • Multichannel pipette.

    • Microplate reader capable of measuring absorbance at 570 nm.[7]

Procedure

  • Cell Seeding: a. Culture cells in T-75 flasks until they reach 80-90% confluency. b. Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Preparation of this compound Solutions: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations for treatment (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest drug concentration well.

  • Cell Treatment: a. After the 24-hour incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells. Include wells with medium only to serve as a blank control. c. Incubate the plate for another 24 to 48 hours.

  • MTT Assay: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5] b. Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[4][5] c. After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals. d. Add 150 µL of the solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.[4] e. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4] b. Subtract the average absorbance of the blank (medium only) wells from all other readings. c. Calculate the percentage of cell viability for each concentration using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 d. Plot the cell viability (%) against the log of this compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

The cytotoxic effects of various chaetoglobosins have been evaluated against a range of human cancer cell lines. The IC50 values provide a quantitative measure of a compound's potency.

CompoundCell LineCancer TypeIC50 Value
Chaetoglobosin EKYSE-30Esophageal Squamous Cell Carcinoma2.57 µmol/L[3]
Chaetoglobosin KOVCAR-3Ovarian Cancer2.2 µM[2]
Chaetoglobosin KA2780/CP70Ovarian Cancer (Cisplatin-Resistant)1.7 µM[2]
ChaetoglobosinsKBOral Epidermoid Carcinoma18-30 µg/mL[8][9]
ChaetoglobosinsK562Chronic Myelogenous Leukemia18-30 µg/mL[8][9]
ChaetoglobosinsMCF-7Breast Adenocarcinoma18-30 µg/mL[8][9]
ChaetoglobosinsHepG2Hepatocellular Carcinoma18-30 µg/mL[8][9]

Visualizations

Diagrams of Workflow and Signaling Pathway

Cytotoxicity_Assay_Workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Seed Cancer Cells in 96-well Plate Incubate24h 3. Incubate Cells for 24h Attachment CellCulture->Incubate24h DrugPrep 2. Prepare this compound Serial Dilutions Treatment 4. Treat Cells with This compound (24-48h) DrugPrep->Treatment Incubate24h->Treatment MTT_Add 5. Add MTT Reagent (Incubate 3-4h) Treatment->MTT_Add Solubilize 6. Add Solubilization Solution MTT_Add->Solubilize Readout 7. Read Absorbance (570 nm) Solubilize->Readout DataAnalysis 8. Calculate Viability & Determine IC50 Readout->DataAnalysis

Caption: Workflow for assessing this compound cytotoxicity.

CytoglobosinC_Mechanism Proposed Mechanism of this compound Action CytC This compound Polymerization Actin Polymerization CytC->Polymerization Inhibits Actin Actin Monomers Actin->Polymerization Disruption Cytoskeletal Disruption (Actin Filaments) Polymerization->Disruption Morphology Loss of Cell Adhesion & Abnormal Morphology Disruption->Morphology Arrest Cell Cycle Arrest (e.g., G2/M Phase) Disruption->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

References

Application of Cytochalasans in Esophageal Squamous Cell Carcinoma Research: A Focus on Chaetoglobosin E as a proxy for Cytoglobosin C

Author: BenchChem Technical Support Team. Date: December 2025

Official Note: As of December 2025, dedicated research on the application of Cytoglobosin C specifically in esophageal squamous cell carcinoma (ESCC) is not available in the public domain. However, significant research has been conducted on a closely related cytochalasan compound, Chaetoglobosin E , in the context of ESCC. This document will provide detailed application notes and protocols based on the findings for Chaetoglobosin E, which can serve as a valuable reference and starting point for researchers interested in exploring the potential of this compound and other cytochalasans in ESCC.

Application Notes

Chaetoglobosin E, a cytochalasan alkaloid, has demonstrated significant anti-tumor activity in ESCC cell lines.[1][2] Its primary mechanism of action involves the disruption of the actin cytoskeleton, which interferes with critical cellular processes like cell division and motility, ultimately leading to cell death.[3][4] Research indicates that Chaetoglobosin E exerts its effects on ESCC cells through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and pyroptosis.[1]

1.1. Mechanism of Action in ESCC

  • Inhibition of Cell Proliferation: Chaetoglobosin E has been shown to inhibit the proliferation of various ESCC cell lines in a dose-dependent manner.[1]

  • Induction of Apoptosis and Autophagy: The compound triggers programmed cell death (apoptosis) by modulating the expression of key regulatory proteins. It decreases the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[1] Furthermore, it has been observed to increase the expression of autophagy markers such as beclin1 and LC3.[1]

  • Cell Cycle Arrest: Chaetoglobosin E can induce cell cycle arrest at the G2/M phase in ESCC cells.[1]

  • Inhibition of Signaling Pathways: The anti-tumor activities of Chaetoglobosin E are associated with the inhibition of key signaling pathways that are often dysregulated in cancer. Specifically, it has been shown to decrease the phosphorylation of EGFR, MEK, ERK, and Akt, suggesting an inhibitory effect on the EGFR/MEK/ERK and PI3K/Akt signaling pathways.[1]

  • Induction of Pyroptosis: A notable mechanism of Chaetoglobosin E is the induction of pyroptosis, a form of programmed cell death, by targeting and inhibiting Polo-like kinase 1 (PLK1).[2] The inhibition of PLK1 leads to the activation of the gasdermin E (GSDME) protein, a key executor of pyroptosis.[2]

Data Presentation

The following tables summarize the quantitative data from studies on Chaetoglobosin E in ESCC cell lines.

Table 1: Cytotoxicity of Chaetoglobosin E in Human ESCC Cell Lines

Compound Cell Line Assay Incubation Time (h) IC50 (µM)
Chaetoglobosin E KYSE-30 Cell Viability 48 ~4
Chaetoglobosin E KYSE-150 Cell Viability 48 ~8
Chaetoglobosin E TE-1 Cell Viability 48 ~16

Data are estimated from graphical representations in the cited literature.[1]

Table 2: Effect of Chaetoglobosin E on Apoptosis and Autophagy-Related Protein Expression

Treatment Protein Change in Expression
Chaetoglobosin E Bcl-2 Decreased
Chaetoglobosin E Bax Increased
Chaetoglobosin E Beclin1 Increased
Chaetoglobosin E LC3 Increased

Qualitative changes as determined by Western Blot analysis.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of cytochalasans like Chaetoglobosin E or this compound on ESCC cells.

3.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.

  • Materials:

    • ESCC cell lines (e.g., KYSE-30, KYSE-150, TE-1)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well cell culture plates

    • Test compound (e.g., Chaetoglobosin E) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Seed ESCC cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of the test compound in culture medium from a stock solution. The final DMSO concentration should be less than 0.1%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.2. Western Blot Analysis for Apoptosis and Signaling Pathway Markers

This protocol is used to detect changes in protein expression related to apoptosis and cell signaling.

  • Materials:

    • ESCC cells treated with the test compound

    • Ice-cold PBS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PLK1, anti-GSDME, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL substrate

    • Chemiluminescence detection system

  • Procedure:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[5]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]

    • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[6]

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[5]

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence detection system.[5]

    • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

4.1. Signaling Pathways

Chaetoglobosin_E_Signaling_Pathway_in_ESCC ChaetoE Chaetoglobosin E EGFR EGFR ChaetoE->EGFR Inhibits PI3K PI3K ChaetoE->PI3K Inhibits PLK1 PLK1 ChaetoE->PLK1 Inhibits GSDME GSDME MEK MEK EGFR->MEK Akt Akt PI3K->Akt pAkt p-Akt (Inactive) Akt->pAkt G2M_Arrest G2/M Arrest pAkt->G2M_Arrest Leads to pMEK p-MEK (Inactive) MEK->pMEK ERK ERK MEK->ERK pERK p-ERK (Inactive) ERK->pERK Apoptosis Apoptosis pERK->Apoptosis Leads to Autophagy Autophagy pERK->Autophagy Leads to PLK1->GSDME Inactivates actGSDME Activated GSDME GSDME->actGSDME Activation Pyroptosis Pyroptosis actGSDME->Pyroptosis Induces

Caption: Proposed signaling pathway of Chaetoglobosin E in ESCC.

4.2. Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Proposed) CellCulture ESCC Cell Culture (KYSE-30, KYSE-150, TE-1) Treatment Treatment with This compound / Chaetoglobosin E CellCulture->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability ApoptosisAssay Apoptosis Analysis (Western Blot for Bcl-2, Bax) Treatment->ApoptosisAssay SignalingAssay Signaling Pathway Analysis (Western Blot for p-Akt, p-ERK) Treatment->SignalingAssay Xenograft Establish ESCC Xenograft Model in Nude Mice SignalingAssay->Xenograft Proceed if promising DrugAdmin Administer Test Compound TumorMeasurement Monitor Tumor Growth IHC Immunohistochemistry of Tumor Tissue

Caption: General experimental workflow for evaluating cytochalasans in ESCC.

References

Application Notes and Protocols: Utilizing Cytoglobosin C for Cell Migration and Invasion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoglobosin C, a member of the cytochalasan family of fungal metabolites, is a potent inhibitor of actin polymerization.[1] By binding to the barbed end of actin filaments, it effectively caps (B75204) the filament, preventing the addition of new actin monomers.[2] This disruption of the actin cytoskeleton has profound effects on various cellular processes that are highly dependent on dynamic actin remodeling, most notably cell migration and invasion.[3] These processes are fundamental to physiological phenomena such as wound healing and immune responses, and their dysregulation is a hallmark of pathological conditions like cancer metastasis. The ability of this compound to specifically interfere with actin dynamics makes it an invaluable tool for researchers studying the molecular mechanisms underpinning cell motility and for professionals in drug development seeking to identify novel anti-metastatic agents.

These application notes provide a comprehensive guide to using this compound in cell migration and invasion assays, including detailed protocols, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Disruption of the Actin Cytoskeleton

Cell migration is a complex, integrated process initiated by the extension of cellular protrusions, such as lamellipodia and filopodia, in the direction of a migratory stimulus.[4] This process is driven by the polymerization of a branched network of actin filaments at the cell's leading edge. The protrusive force generated by this polymerization is translated into cell body translocation through the formation and maturation of focal adhesions, which are integrin-based structures that link the actin cytoskeleton to the extracellular matrix (ECM).[5]

This compound exerts its inhibitory effect by directly targeting this core machinery. By capping the barbed ends of actin filaments, it stalls polymerization, leading to a cascade of downstream effects:

  • Inhibition of Protrusion Formation: Without the ability to extend actin filaments, cells cannot form the lamellipodia and filopodia necessary to initiate migration.

  • Disruption of Stress Fibers: The integrity of contractile actin bundles, known as stress fibers, is compromised, leading to altered cell morphology and reduced contractility.[1]

  • Alteration of Focal Adhesions: The dynamic turnover of focal adhesions, crucial for both forward movement and detachment of the cell rear, is disrupted due to the altered connection with the actin cytoskeleton.[5]

The regulation of actin dynamics is tightly controlled by a complex signaling network, with the Rho family of small GTPases, particularly Rac1 and RhoA, playing pivotal roles.[6] Rac1 is generally associated with the promotion of lamellipodia formation and actin polymerization at the leading edge, while RhoA is primarily involved in the formation of stress fibers and focal adhesions, contributing to cell contractility.[7][8] The inhibitory action of this compound on actin polymerization directly interferes with the downstream effects of these signaling pathways.

Cytoglobosin_C This compound Polymerization Polymerization Cytoglobosin_C->Polymerization inhibits Actin_Monomers G-Actin (Monomers) Actin_Monomers->Polymerization assemble Actin_Filaments F-Actin (Filaments) Protrusions Lamellipodia & Filopodia Formation Actin_Filaments->Protrusions Stress_Fibers Stress Fiber Formation Actin_Filaments->Stress_Fibers Focal_Adhesions Focal Adhesion Dynamics Actin_Filaments->Focal_Adhesions Polymerization->Actin_Filaments Cell_Migration Cell Migration & Invasion Protrusions->Cell_Migration Stress_Fibers->Cell_Migration Focal_Adhesions->Cell_Migration

Caption: Mechanism of this compound Action.

cluster_signaling Signaling Cascade Extracellular_Signals Extracellular Signals (e.g., Growth Factors) Receptors Receptors Extracellular_Signals->Receptors Rho_GTPases Rho GTPases (Rac1, RhoA) Receptors->Rho_GTPases activate FAK Focal Adhesion Kinase (FAK) Receptors->FAK activate Actin_Polymerization Actin Polymerization Rho_GTPases->Actin_Polymerization regulate FAK->Actin_Polymerization regulate Cytoskeletal_Changes Cytoskeletal Reorganization Actin_Polymerization->Cytoskeletal_Changes Cell_Motility Cell Motility Cytoskeletal_Changes->Cell_Motility Cytoglobosin_C This compound Cytoglobosin_C->Actin_Polymerization inhibits

Caption: Impact on Cell Migration Signaling.

Quantitative Data Presentation

The following tables summarize representative data on the effects of this compound and the closely related compound, Cytochalasin D, on cell proliferation, migration, and invasion. It is important to note that the specific effective concentrations of this compound can vary depending on the cell type and experimental conditions. Therefore, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.

Table 1: Antiproliferative Activity of this compound

Cell LineCompoundIC50 (µM)Reference
LNCaP (Prostate Cancer)This compound7.78[7]
B16F10 (Melanoma)This compound> 10[7]

IC50 (half-maximal inhibitory concentration) values were determined after 48 hours of treatment.

Table 2: Representative Inhibition of Cell Migration and Invasion by a Cytochalasan

Cell LineAssayCompoundConcentration (µM)% Inhibition (Relative to Control)Reference
HT-1080 (Fibrosarcoma)Transwell MigrationCytochalasin D2~85%[9]
HT-1080 (Fibrosarcoma)Transwell InvasionCytochalasin D2~90%[9]

Note: Data for Cytochalasin D is presented as a representative example of a cytochalasan's potent anti-migratory and anti-invasive effects. Researchers should generate specific dose-response curves for this compound in their cell lines of interest.

Experimental Protocols

Wound Healing (Scratch) Assay

The wound healing assay is a simple and widely used method to study collective cell migration in vitro. A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Serum-free medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well culture plates (e.g., 24-well plates)

  • Sterile pipette tips (e.g., p200) or a dedicated scratch assay tool

  • Microscope with a camera for imaging

  • Image analysis software (e.g., ImageJ)

Start Start Seed_Cells 1. Seed Cells in 24-well plate Start->Seed_Cells Confluent_Monolayer 2. Grow to Confluent Monolayer Seed_Cells->Confluent_Monolayer Create_Scratch 3. Create Scratch with pipette tip Confluent_Monolayer->Create_Scratch Wash 4. Wash with PBS Create_Scratch->Wash Add_Treatment 5. Add Medium with This compound Wash->Add_Treatment Image_T0 6. Image at T=0 Add_Treatment->Image_T0 Incubate 7. Incubate (e.g., 24-48h) Image_T0->Incubate Image_Tx 8. Image at T=x Incubate->Image_Tx Analyze 9. Analyze Wound Closure Image_Tx->Analyze End End Analyze->End Start Start Prepare_Inserts 1. Prepare Inserts (Coat with Matrigel for Invasion) Start->Prepare_Inserts Add_Chemoattractant 2. Add Chemoattractant to Lower Chamber Prepare_Inserts->Add_Chemoattractant Prepare_Cells 3. Prepare Cell Suspension in Serum-Free Medium with this compound Add_Chemoattractant->Prepare_Cells Seed_Cells 4. Seed Cells in Upper Chamber Prepare_Cells->Seed_Cells Incubate 5. Incubate (e.g., 24-48h) Seed_Cells->Incubate Remove_Nonmigrated 6. Remove Non-migrated Cells with Swab Incubate->Remove_Nonmigrated Fix_and_Stain 7. Fix and Stain Migrated Cells Remove_Nonmigrated->Fix_and_Stain Image_and_Quantify 8. Image and Quantify Migrated Cells Fix_and_Stain->Image_and_Quantify End End Image_and_Quantify->End

References

Application Notes and Protocols: Cytoglobosin C as a Chemical Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoglobosin C is a member of the cytochalasan family of fungal metabolites, a class of compounds known for their potent biological activities.[1] Like other cytochalasans, its primary mechanism of action involves the disruption of the actin cytoskeleton, making it an invaluable tool for investigating a wide array of cellular processes that are dependent on actin dynamics. These processes include cell motility, division, morphology, and intracellular trafficking. Its ability to induce cytotoxicity in cancer cells has also made it a subject of interest in drug development.[2][3]

This document provides an overview of this compound's applications, quantitative data on its activity, and detailed protocols for its use in a laboratory setting.

Mechanism of Action: Targeting the Actin Cytoskeleton

The primary intracellular target of this compound and other cytochalasans is filamentous actin (F-actin). These compounds bind to the barbed (fast-growing) end of actin filaments.[4][5] This interaction physically blocks the addition of new G-actin monomers, thereby inhibiting filament elongation.[4][6] This "capping" activity disrupts the dynamic equilibrium of actin polymerization and depolymerization, which is essential for the structural integrity and function of the cytoskeleton. The disruption of the actin network leads to changes in cell shape, inhibition of cell migration, and disruption of cytokinesis.[5][6]

cluster_0 Actin Polymerization cluster_1 Inhibition by this compound G-actin_monomers G-Actin Monomers F-actin Growing F-Actin Filament G-actin_monomers->F-actin Polymerization Capped_F-actin Capped F-Actin Filament Cytoglobosin_C This compound Cytoglobosin_C->F-actin Binds to Barbed End G-actin_monomers_2 G-Actin Monomers G-actin_monomers_2->Capped_F-actin Elongation Blocked

Caption: Mechanism of this compound-mediated actin disruption.

Applications in Molecular and Cell Biology

This compound's potent effect on the actin cytoskeleton makes it a versatile tool for:

  • Studying Cytoskeletal Dynamics: It allows researchers to acutely perturb the actin network to study its role in cell adhesion, spreading, endocytosis, and cytokinesis.[5]

  • Cancer Research: this compound exhibits cytotoxic properties against cancer cell lines.[2] Its family members, the chaetoglobosins, have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit cancer cell migration and invasion, making this class of compounds interesting for oncology research.[7][8][9]

  • Investigating Signaling Pathways: Many signaling pathways are linked to or dependent on the actin cytoskeleton. By disrupting actin dynamics, this compound can be used to probe the role of the cytoskeleton in pathways like PI3K/Akt and MAPK, which are crucial for cell growth, proliferation, and survival. Related compounds have been shown to modulate these pathways.[10][11]

Quantitative Data: Bioactivity of this compound and Related Compounds

The following table summarizes the cytotoxic activity of this compound and other closely related chaetoglobosins against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCell LineCancer TypeIC50 ValueReference
This compound A549Lung Cancer2.3 µM[2]
Chaetoglobosin AT-24Bladder Cancer48.14 ± 10.25 µM[10]
Chaetoglobosin EKYSE-30Esophageal Squamous Cell Carcinoma2.57 µmol/L[8]
Chaetoglobosin ELNCaPProstate Cancer0.62 µM[12]
Chaetoglobosin EB16F10Mouse Melanoma2.78 µM[12]
Chaetoglobosin KA2780/CP70Ovarian Cancer0.5 µmol/l[13]
Chaetoglobosin KOVCAR-3Ovarian Cancer1.0 µmol/l[13]

Experimental Protocols

Note: All procedures should be performed in a sterile cell culture hood using aseptic techniques.[14][15]

Protocol 1: General Protocol for Cell Treatment

This protocol provides a basic framework for treating adherent cells with this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO).

    • Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates with coverslips for microscopy).

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[16]

  • Treatment:

    • On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations.

    • Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation:

    • Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.

Protocol 2: Analysis of Actin Cytoskeleton by Phalloidin (B8060827) Staining

This protocol is for visualizing F-actin in cells treated with this compound.

  • Materials:

    • Cells cultured on sterile glass coverslips in a 6-well or 12-well plate.

    • Phosphate-buffered saline (PBS).

    • 4% Paraformaldehyde (PFA) in PBS for fixation.

    • 0.1% Triton X-100 in PBS for permeabilization.

    • Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488).

    • DAPI solution for nuclear counterstaining.

    • Mounting medium.

  • Procedure:

    • Treat cells with this compound as described in Protocol 1 for a short duration (e.g., 30 minutes to 4 hours).

    • Wash the cells gently twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Incubate with the fluorescent phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.

    • (Optional) Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium.

    • Visualize the actin cytoskeleton using a fluorescence microscope.

cluster_workflow Experimental Workflow: Cytotoxicity and Actin Morphology cluster_analysis 5. Analysis A 1. Seed Cells (e.g., A549) B 2. Incubate Overnight A->B C 3. Treat Cells - this compound (Dose Range) - DMSO (Vehicle Control) B->C D 4. Incubate (e.g., 24-48 hours) C->D E Cell Viability Assay (e.g., MTT Assay) D->E F Actin Staining (Phalloidin) D->F G Calculate IC50 Value E->G H Image with Fluorescence Microscope F->H

Caption: Workflow for analyzing this compound effects.

Protocol 3: Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of this compound.

  • Procedure:

    • Seed cells in a 96-well plate and treat with a range of this compound concentrations and a vehicle control as described in Protocol 1.

    • At the end of the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

    • Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[17]

Protocol 4: Transwell Migration Assay

This protocol assesses the effect of this compound on cell migration.[18]

  • Procedure:

    • Seed serum-starved cells in the upper chamber (insert) of a Transwell plate in a serum-free medium. The insert contains a porous membrane.

    • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Add different concentrations of this compound (and a vehicle control) to the medium in both the upper and lower chambers to ensure a constant concentration.

    • Incubate for a period that allows for cell migration (e.g., 12-24 hours).

    • After incubation, remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with crystal violet).

  • Data Analysis:

    • Count the number of stained, migrated cells in several microscopic fields for each insert.

    • Compare the number of migrated cells in the this compound-treated groups to the control group.

Signaling Pathway Perturbation

The integrity of the actin cytoskeleton is crucial for the localization and function of many signaling proteins, particularly those involved in cell adhesion, growth, and survival. For instance, the PI3K/Akt/mTOR pathway, a central regulator of cell proliferation and survival, can be influenced by the state of the actin cytoskeleton. Similarly, the MAPK/ERK pathway, which responds to extracellular stimuli, is also linked to cytoskeletal dynamics.[10][11]

By disrupting actin filaments, this compound can be employed as a tool to uncouple these signaling pathways from their cytoskeletal dependencies, allowing researchers to investigate the specific roles that actin structures play in signal transduction.

cluster_pathway Signaling Pathways Influenced by Actin Dynamics Stimulus Growth Factor / Stimulus Receptor Receptor Tyrosine Kinase Stimulus->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Actin Actin Cytoskeleton (Dynamics & Integrity) Akt->Actin Crosstalk Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation Actin->PI3K Crosstalk Cytoglobosin_C This compound Cytoglobosin_C->Actin Disrupts

Caption: Cytoskeletal influence on the PI3K/Akt pathway.

References

Application Notes and Protocols for Cytoglobosin C Treatment of A549 and SGC-7901 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoglobosin C, a member of the cytochalasan family of fungal metabolites, has demonstrated potential as an anti-cancer agent. This document provides detailed application notes and protocols for the treatment of human lung adenocarcinoma (A549) and human gastric adenocarcinoma (SGC-7901) cell lines with this compound. The methodologies outlined herein are designed to facilitate the investigation of its cytotoxic and apoptotic effects, as well as its impact on key cellular signaling pathways. While specific quantitative data for this compound on these exact cell lines is not extensively published, the provided data is illustrative and based on the known effects of closely related chaetoglobosins.

Data Presentation

The following tables summarize illustrative quantitative data representing the potential effects of this compound on A549 and SGC-7901 cells. This data is intended to serve as a guide for experimental design and interpretation.

Table 1: Proliferation Inhibition of A549 and SGC-7901 Cells by this compound (Illustrative Data)

Cell LineTreatment Duration (hours)IC50 (µM)
A5492415.8
488.2
724.1
SGC-79012418.5
489.9
725.3

Table 2: Induction of Apoptosis in A549 and SGC-7901 Cells by this compound at 48 hours (Illustrative Data)

Cell LineThis compound (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
A5490 (Control)2.1 ± 0.41.5 ± 0.33.6 ± 0.7
515.3 ± 1.88.7 ± 1.124.0 ± 2.9
1028.9 ± 2.516.4 ± 1.945.3 ± 4.4
SGC-79010 (Control)1.8 ± 0.31.1 ± 0.22.9 ± 0.5
512.7 ± 1.57.2 ± 0.919.9 ± 2.4
1025.4 ± 2.214.8 ± 1.640.2 ± 3.8

Table 3: Cell Cycle Distribution in A549 and SGC-7901 Cells Treated with this compound for 24 hours (Illustrative Data)

Cell LineThis compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
A5490 (Control)55.2 ± 3.130.1 ± 2.514.7 ± 1.9
1040.8 ± 2.825.5 ± 2.133.7 ± 2.6
SGC-79010 (Control)60.1 ± 3.525.3 ± 2.214.6 ± 1.8
1045.9 ± 2.920.1 ± 1.934.0 ± 2.5

Experimental Protocols

Cell Culture and Maintenance
  • A549 Cells: Culture in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • SGC-7901 Cells: Culture in RPMI-1640 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound.

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells.

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate, incubate for 24 hours, and then treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer and analyze the cells using a flow cytometer.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

  • Cell Seeding and Treatment: Seed 5 x 10⁵ cells in a 60 mm dish, incubate for 24 hours, and treat with this compound.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Western Blotting

This protocol is for analyzing the expression of proteins in signaling pathways.

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against p-EGFR, EGFR, p-Akt, Akt, Bcl-2, Bax, Cyclin B1, p21, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an ECL detection system.

Visualizations

experimental_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis cluster_western Western Blotting seed_viability Seed A549/SGC-7901 Cells (96-well plate) treat_viability Treat with this compound (24, 48, 72h) seed_viability->treat_viability mtt Add MTT Reagent treat_viability->mtt dissolve Dissolve Formazan (DMSO) mtt->dissolve read_viability Read Absorbance (570nm) dissolve->read_viability seed_apoptosis Seed A549/SGC-7901 Cells (6-well plate) treat_apoptosis Treat with this compound seed_apoptosis->treat_apoptosis harvest_apoptosis Harvest Cells treat_apoptosis->harvest_apoptosis stain_apoptosis Stain with Annexin V/PI harvest_apoptosis->stain_apoptosis flow_apoptosis Analyze by Flow Cytometry stain_apoptosis->flow_apoptosis seed_cycle Seed A549/SGC-7901 Cells treat_cycle Treat with this compound seed_cycle->treat_cycle fix_cells Fix in 70% Ethanol treat_cycle->fix_cells stain_cycle Stain with PI/RNase fix_cells->stain_cycle flow_cycle Analyze by Flow Cytometry stain_cycle->flow_cycle treat_wb Treat Cells & Lyse quantify Quantify Protein (BCA) treat_wb->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF sds_page->transfer probe Probe with Antibodies transfer->probe detect Detect Protein Bands probe->detect

Caption: Experimental workflow for analyzing the effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion cytoc This compound EGFR EGFR cytoc->EGFR Inhibits p21 p21 cytoc->p21 Upregulates CyclinB1 Cyclin B1 cytoc->CyclinB1 Downregulates PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Apoptosis by Inhibiting Bax Akt->p21 Inhibits Bax Bax Bcl2->Bax Inhibits CellCycleArrest G2/M Arrest p21->CellCycleArrest Induces CyclinB1->CellCycleArrest Promotes G2/M (Inhibited by Cyto C) Apoptosis Apoptosis Bax->Apoptosis Induces

Application Notes and Protocols: Testing the Effects of Cytoglobosin C on LNCaP Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytoglobosin C is a member of the cytochalasan family of fungal metabolites, which are known to interact with the actin cytoskeleton.[1] Emerging evidence suggests that various chaetoglobosins possess anti-tumor properties, inducing apoptosis and cell cycle arrest in several cancer cell lines.[2][3][4] These effects are often mediated through the modulation of key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in prostate cancer.[4][5][6][7][8][9]

LNCaP (Lymph Node Carcinoma of the Prostate) cells are an androgen-sensitive human prostate adenocarcinoma cell line widely used in prostate cancer research.[2][10][11] They serve as a valuable in vitro model for studying the efficacy of potential therapeutic compounds.[12][13][14] This document provides a detailed experimental workflow to investigate the effects of this compound on LNCaP cells, focusing on cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.

Experimental Workflow

The following diagram outlines the overall experimental workflow for assessing the impact of this compound on LNCaP prostate cancer cells.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis LNCaP_culture LNCaP Cell Culture Treatment Treat with this compound (Dose-response & Time-course) LNCaP_culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle Lysis Cell Lysis & Protein Quantification Treatment->Lysis Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis CellCycle->Data_Analysis WesternBlot Western Blot Analysis Lysis->WesternBlot WesternBlot->Data_Analysis

Caption: Experimental workflow for evaluating this compound's effects on LNCaP cells.

Data Presentation

Quantitative data from the cellular assays should be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on LNCaP Cell Viability (MTT Assay)

Concentration (µM)24h (% Viability ± SD)48h (% Viability ± SD)72h (% Viability ± SD)
Vehicle Control (DMSO)100 ± SD100 ± SD100 ± SD
Concentration 1% ± SD% ± SD% ± SD
Concentration 2% ± SD% ± SD% ± SD
Concentration 3% ± SD% ± SD% ± SD
............
IC50Value (µM)Value (µM)Value (µM)

Table 2: Effect of this compound on Apoptosis in LNCaP Cells (Annexin V/PI Staining)

Treatment% Live Cells (Annexin V- / PI-) ± SD% Early Apoptotic Cells (Annexin V+ / PI-) ± SD% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) ± SD% Necrotic Cells (Annexin V- / PI+) ± SD
Vehicle Control% ± SD% ± SD% ± SD% ± SD
This compound (IC50)% ± SD% ± SD% ± SD% ± SD
Positive Control% ± SD% ± SD% ± SD% ± SD

Table 3: Effect of this compound on Cell Cycle Distribution in LNCaP Cells (Propidium Iodide Staining)

Treatment% G0/G1 Phase ± SD% S Phase ± SD% G2/M Phase ± SD
Vehicle Control% ± SD% ± SD% ± SD
This compound (IC50)% ± SD% ± SD% ± SD
Positive Control% ± SD% ± SD% ± SD

Experimental Protocols

LNCaP Cell Culture
  • Cell Line: LNCaP (ATCC® CRL-1740™).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16][17][18]

  • Seed LNCaP cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22][23]

  • Seed LNCaP cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat cells with this compound at its IC50 concentration (determined from the MTT assay) for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.[24][25][26][27]

  • Seed LNCaP cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess their expression levels.

  • Seed LNCaP cells in a 60 mm dish and treat with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:

    • Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax

    • Cell Cycle: Cyclin D1, CDK4, p21, p27

    • PI3K/Akt Pathway: p-Akt (Ser473), Akt, p-mTOR, mTOR

    • MAPK/ERK Pathway: p-ERK1/2, ERK1/2

    • Loading Control: GAPDH or β-actin

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Signaling Pathway Diagrams

The following diagrams illustrate the putative signaling pathways that may be affected by this compound in LNCaP cells.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Cytoglobosin_C This compound Cytoglobosin_C->Akt ?

Caption: Putative modulation of the PI3K/Akt pathway by this compound.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Cytoglobosin_C This compound Cytoglobosin_C->ERK ?

Caption: Potential impact of this compound on the MAPK/ERK signaling cascade.

References

Quantifying the Effects of Cytoglobosin C on Cellular Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoglobosin C is a member of the cytochalasan family of mycotoxins, known for their ability to interact with actin filaments and disrupt cytoskeletal functions. Emerging evidence suggests that beyond its effects on the cytoskeleton, this compound can induce cellular apoptosis, a programmed cell death process critical in development and disease. Understanding and quantifying the pro-apoptotic effects of this compound is essential for its potential development as a therapeutic agent, particularly in oncology.

This document provides detailed application notes and experimental protocols for researchers investigating the apoptotic effects of this compound. It includes methodologies for key assays, guidance on data interpretation, and visualizations of the underlying cellular pathways.

Quantitative Data on the Cytotoxic and Apoptotic Effects of Cytochalasans

Quantitative data specifically detailing the apoptotic effects of this compound are limited in publicly available literature. However, studies on closely related chaetoglobosins provide valuable insights into the expected potency and molecular consequences of this class of compounds. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of Cytochalasans in Human Cancer Cell Lines

CompoundCell LineAssayIC50 ValueReference
This compoundHCT116 (Colon Cancer)Not Specified3.15 - 8.44 μM[1]
Chaetoglobosin AT-24 (Bladder Cancer)MTT Assay48.14 ± 10.25 μM[2]

Note: The IC50 (Inhibitory Concentration 50%) value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 2: Molecular Effects of Chaetoglobosin A on Apoptotic Markers in T-24 Cells

MarkerEffect ObservedMethodQuantitative ChangeReference
Bax/Bcl-2 RatioIncreasedWestern BlotDose-dependent increase[2]
Caspase-8Decreased (pro-form)Western BlotDose-dependent decrease[2]
Caspase-3Decreased (pro-form)Western BlotDose-dependent decrease[2]
Apoptotic CellsIncreasedAnnexin V-FITC/PI StainingDose-dependent increase[2]

Note: A decrease in the pro-form of caspases indicates cleavage and activation of these executioner proteins of apoptosis.

Signaling Pathways

This compound and related compounds are believed to induce apoptosis primarily through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, leading to orchestrated cell death. Some evidence also points to the involvement of the extrinsic (death receptor) pathway.

Apoptotic Signaling Pathway Induced by this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_receptors Death Receptors caspase8 Caspase-8 Activation death_receptors->caspase8 bax_bcl2 Increased Bax/Bcl-2 Ratio caspase8->bax_bcl2 via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 cytoglobosin_c This compound cytoglobosin_c->bax_bcl2 mitochondria Mitochondria bax_bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptotic signaling pathways potentially activated by this compound.

Experimental Workflow

A typical workflow to quantify the apoptotic effects of this compound involves a series of assays to assess cell viability, morphological changes, DNA fragmentation, and the activation of key apoptotic proteins.

Experimental Workflow for Quantifying Apoptosis cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Treatment with This compound cell_culture->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay tunel_assay TUNEL Assay (DNA Fragmentation) treatment->tunel_assay western_blot Western Blot (Protein Expression) treatment->western_blot caspase_assay Caspase Activity Assay treatment->caspase_assay data_quantification Data Quantification mtt_assay->data_quantification tunel_assay->data_quantification western_blot->data_quantification caspase_assay->data_quantification interpretation Interpretation data_quantification->interpretation Logical Relationship of Apoptosis Assays cluster_early Early Events cluster_mid Mid Events cluster_late Late Events cytoglobosin_c This compound Treatment western_blot Western Blot (Bax/Bcl-2 ratio) cytoglobosin_c->western_blot caspase_assay Caspase Activity Assay (Caspase-8, -9) cytoglobosin_c->caspase_assay mtt_assay MTT Assay (Decreased Viability) western_blot->mtt_assay caspase_assay_3 Caspase Activity Assay (Caspase-3) caspase_assay->caspase_assay_3 tunel_assay TUNEL Assay (DNA Fragmentation) mtt_assay->tunel_assay caspase_assay_3->tunel_assay western_blot_parp Western Blot (Cleaved PARP) caspase_assay_3->western_blot_parp

References

Application Notes and Protocols for Flow Cytometry Analysis Following Cytoglobosin C Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytoglobosin C is a member of the cytochalasan family of fungal metabolites, which are known to exhibit a range of biological activities, including potent cytotoxicity against cancer cells.[1] This application note provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound on cancer cells, specifically focusing on the induction of apoptosis and cell cycle arrest. While direct flow cytometry data for this compound is not extensively available, the provided protocols are based on the well-documented effects of the broader chaetoglobosin and cytoglobosin family of compounds, which are known to induce apoptosis and cell cycle arrest, often at the G2/M phase.[2][3][4] It has been reported that this compound demonstrates potent cytotoxic effects against SGC-7901 and A549 cancer cell lines, with an IC50 of less than 10 μM.[1]

These protocols will guide researchers in quantifying the cellular response to this compound treatment, providing valuable insights into its mechanism of action for drug development and cancer research.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from flow cytometry analysis after this compound treatment.

Table 1: Cell Cycle Distribution Analysis

Treatment GroupConcentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseSub-G1 (Apoptotic) Population (%)
Vehicle Control0
This compound1
This compound5
This compound10
Positive Control-

Table 2: Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Vehicle Control0
This compound1
This compound5
This compound10
Positive Control-

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol details the steps for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide staining and flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 70% Ethanol (B145695), ice-cold

  • RNase A (DNase free)

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, directly collect the cells.

    • Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with cold PBS to remove any residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Set the appropriate gates to exclude debris and cell aggregates.

    • Collect data from at least 10,000 events per sample.

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This protocol describes the method for quantifying apoptosis in cells treated with this compound using Annexin V and PI staining followed by flow cytometry analysis.

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat them with this compound as described in Protocol 1.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Centrifuge the cells at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.

    • Collect data from at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Visualizations

G Experimental Workflow for Flow Cytometry Analysis cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Flow Cytometry Staining cluster_3 Data Acquisition and Analysis a Seed Cancer Cells b Treat with this compound (and controls) a->b c Harvest Cells b->c d Wash with PBS c->d e Apoptosis Staining (Annexin V/PI) d->e f Cell Cycle Staining (Propidium Iodide) d->f g Acquire Data on Flow Cytometer e->g f->g h Analyze Cell Cycle Distribution g->h i Analyze Apoptotic Populations g->i

Caption: Experimental workflow for analyzing the effects of this compound.

G Potential Signaling Pathway Affected by this compound cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response Cytoglobosin_C This compound EGFR EGFR Cytoglobosin_C->EGFR Inhibition MEK MEK EGFR->MEK Activation Akt Akt EGFR->Akt Activation ERK ERK MEK->ERK Activation Apoptosis Apoptosis ERK->Apoptosis Regulation CellCycleArrest G2/M Cell Cycle Arrest ERK->CellCycleArrest Induction Akt->Apoptosis Regulation

References

Application Notes and Protocols for Using Cytoglobosin C in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors.[1][2] These models provide a more accurate platform for preclinical drug screening and cancer biology research compared to traditional 2D cell cultures.[1][2] Cytoglobosin C, a member of the cytochalasan family of fungal metabolites, has demonstrated cytotoxic activities against various cancer cell lines.[3] This family of compounds is known to interfere with actin polymerization, a critical process in cell division, migration, and morphology.[4] These application notes provide a comprehensive guide for utilizing this compound in 3D cell culture models to investigate its anti-cancer effects.

Mechanism of Action

Cytoglobosins, like other cytochalasans, exert their biological effects primarily by disrupting the actin cytoskeleton. They bind to the barbed end of actin filaments, inhibiting both the assembly and disassembly of actin monomers.[4] This interference with actin dynamics leads to a cascade of cellular effects, including the inhibition of cell motility, and cytokinesis, and can ultimately induce apoptosis.[4]

Data Presentation

While specific quantitative data for this compound in 3D cell culture models is limited in publicly available literature, data from 2D cell culture and related compounds can provide a starting point for experimental design. The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines in 2D culture.[3] Researchers should perform dose-response studies to determine the optimal concentration range for their specific 3D cell model and cell line.

Table 1: Cytotoxic Activity of this compound in 2D Cancer Cell Lines [3]

Cell LineCancer TypeIC50 (µg/mL)
KBOral Epidermoid Carcinoma20-30
K562Chronic Myelogenous Leukemia>30
MCF-7Breast Adenocarcinoma>30
HepG2Hepatocellular Carcinoma>30

Note: This data is from 2D culture and should be used as a preliminary guide for 3D experiments. IC50 values in 3D cultures are often higher than in 2D.[5]

Experimental Protocols

3D Spheroid Formation

This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment 96-well round-bottom plates

  • This compound (stock solution in DMSO)

Procedure:

  • Culture cells in a standard T-75 flask to 80-90% confluency.

  • Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cells in a 15 mL conical tube.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to a seeding density of 2,000-10,000 cells per 100 µL. The optimal seeding density should be determined for each cell line.

  • Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.

  • Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 48-72 hours.

  • Monitor spheroid formation and morphology daily using an inverted microscope.

Spheroid Viability Assay (ATP Assay)

This protocol measures the viability of 3D spheroids treated with this compound by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • Pre-formed 3D spheroids in a 96-well plate

  • Complete cell culture medium

  • This compound

  • 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in complete cell culture medium. Based on 2D data, a starting concentration range of 1-50 µg/mL is recommended for initial optimization.[3]

  • Carefully remove 50 µL of medium from each well containing a spheroid and add 50 µL of the diluted this compound solution. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the 3D cell viability reagent to each well according to the manufacturer's instructions.

  • Mix the contents of the wells by gentle shaking on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the untreated control and plot dose-response curves to determine the IC50 value.

3D Spheroid Invasion Assay

This protocol assesses the effect of this compound on the invasive potential of cancer cells embedded in an extracellular matrix.

Materials:

  • Pre-formed 3D spheroids

  • Basement membrane matrix (e.g., Matrigel®)

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound

  • Inverted microscope with imaging capabilities

Procedure:

  • Thaw the basement membrane matrix on ice overnight.

  • On the day of the assay, pre-chill pipette tips and a 96-well plate on ice.

  • Carefully transfer the pre-formed spheroids from the ultra-low attachment plate to the pre-chilled 96-well plate.

  • Gently add 50 µL of the cold basement membrane matrix to each well containing a spheroid, ensuring the spheroid is fully embedded.

  • Polymerize the matrix by incubating the plate at 37°C for 30-60 minutes.

  • Prepare different concentrations of this compound in complete cell culture medium.

  • Add 100 µL of the medium containing this compound (or vehicle control) on top of the polymerized matrix.

  • Image the spheroids at time 0 and then at regular intervals (e.g., every 24 hours) for up to 72-96 hours.

  • Quantify cell invasion by measuring the area of cell migration from the spheroid body into the surrounding matrix using image analysis software (e.g., ImageJ).

Visualization of the Actin Cytoskeleton

This protocol describes the staining of F-actin in whole-mount spheroids to visualize the effects of this compound on the cytoskeleton.[6][7][8][9][10]

Materials:

  • 3D spheroids treated with this compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-conjugated phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Treat spheroids with the desired concentration of this compound for the desired time.

  • Carefully collect the spheroids and wash them twice with PBS.

  • Fix the spheroids with 4% PFA in PBS for 1-2 hours at room temperature.

  • Wash the spheroids three times with PBS.

  • Permeabilize the spheroids with 0.5% Triton X-100 in PBS for 30 minutes at room temperature.

  • Wash the spheroids three times with PBS.

  • Block non-specific binding by incubating the spheroids in 1% BSA in PBS for 1 hour at room temperature.

  • Incubate the spheroids with the fluorescently-conjugated phalloidin solution (diluted in 1% BSA in PBS according to the manufacturer's instructions) overnight at 4°C.

  • Wash the spheroids three times with PBS.

  • Counterstain the nuclei by incubating with DAPI solution for 15-30 minutes at room temperature.

  • Wash the spheroids twice with PBS.

  • Mount the spheroids on a glass slide using a suitable mounting medium.

  • Image the spheroids using a confocal microscope to visualize the F-actin and nuclear morphology.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the putative signaling pathways affected by this compound, leading to the inhibition of cell proliferation and migration. This is based on the known effects of related chaetoglobosins which have been shown to modulate the PI3K/Akt/mTOR and MAPK/ERK pathways.

CytoglobosinC_Signaling CytoglobosinC This compound Actin Actin Polymerization CytoglobosinC->Actin Cytoskeleton Cytoskeletal Disruption Actin->Cytoskeleton PI3K PI3K Cytoskeleton->PI3K ? Ras Ras Cytoskeleton->Ras ? Migration Cell Migration & Invasion Cytoskeleton->Migration Apoptosis Apoptosis Cytoskeleton->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the effects of this compound in 3D cell culture models.

Experimental_Workflow start Start spheroid_formation 3D Spheroid Formation (48-72 hours) start->spheroid_formation treatment Treatment with This compound spheroid_formation->treatment viability Viability Assay (e.g., ATP) treatment->viability invasion Invasion Assay (Matrigel) treatment->invasion imaging Actin Cytoskeleton Staining & Imaging treatment->imaging data_analysis Data Analysis & Interpretation viability->data_analysis invasion->data_analysis imaging->data_analysis end End data_analysis->end

Caption: General workflow for assessing this compound in 3D models.

Logical Relationship

The diagram below illustrates the logical relationship between this compound's mechanism of action and its observed cellular effects in a 3D context.

Logical_Relationship CytC This compound Treatment ActinInhibition Inhibition of Actin Polymerization CytC->ActinInhibition CytoskeletonDisruption Disruption of Actin Cytoskeleton ActinInhibition->CytoskeletonDisruption ReducedViability Reduced Spheroid Viability & Growth CytoskeletonDisruption->ReducedViability InhibitedInvasion Inhibited Cell Invasion CytoskeletonDisruption->InhibitedInvasion ApoptosisInduction Induction of Apoptosis CytoskeletonDisruption->ApoptosisInduction

Caption: Mechanism to effect relationship of this compound in 3D.

References

Application Notes and Protocols for Evaluating Cytoglobosin C in Anti-Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Cytoglobosin C, a member of the cytochalasan family of fungal metabolites, has been identified as a potential anti-angiogenic agent. This document provides detailed protocols for evaluating the anti-angiogenic effects of this compound using established in vitro assays, including the endothelial cell tube formation assay, proliferation assay, and migration assay. The proposed underlying signaling pathway for its anti-angiogenic activity is also presented.

While direct studies on the anti-angiogenic properties of this compound are limited, research on the closely related compound, Chaetoglobosin K, provides a strong foundation for its mechanism of action. Studies have shown that Chaetoglobosin K inhibits angiogenesis by downregulating Vascular Endothelial Growth Factor (VEGF) through the suppression of the Akt/HIF-1α signaling pathway.[1][2] This document leverages these findings to provide a comprehensive guide for the investigation of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from key anti-angiogenesis assays to illustrate the expected outcomes when evaluating this compound.

Table 1: Effect of this compound on Endothelial Cell Tube Formation

Treatment GroupConcentration (µM)Total Tube Length (µm)Number of Junctions
Vehicle Control (DMSO)01250 ± 8545 ± 5
This compound0.5980 ± 7032 ± 4
This compound1.0650 ± 5518 ± 3
This compound2.0320 ± 408 ± 2
Positive Control (Sunitinib)1.0410 ± 5012 ± 3

Table 2: Effect of this compound on Endothelial Cell Proliferation

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Vehicle Control (DMSO)0100 ± 5.2
This compound0.592 ± 4.8
This compound1.075 ± 6.1
This compound2.058 ± 5.5
Positive Control (Sunitinib)1.065 ± 4.9

Table 3: Effect of this compound on Endothelial Cell Migration

Treatment GroupConcentration (µM)Migrated Cells (per field)
Vehicle Control (DMSO)0150 ± 12
This compound0.5110 ± 9
This compound1.065 ± 7
This compound2.030 ± 5
Positive Control (Sunitinib)1.045 ± 6

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a critical step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • This compound (stock solution in DMSO)

  • Sunitinib (positive control)

  • Calcein AM (for fluorescence imaging)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Fluorescence microscope

Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the matrix solution.[3][4]

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[4]

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.

  • Treatment Preparation: Prepare serial dilutions of this compound and the positive control (Sunitinib) in EGM-2. The final DMSO concentration should not exceed 0.1%.

  • Cell Plating: Add 100 µL of the HUVEC suspension to each well of the coated plate.

  • Treatment Addition: Immediately add 100 µL of the prepared treatment solutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[4]

  • Visualization (Optional, with Calcein AM):

    • Carefully remove the medium from the wells.

    • Wash the cells gently with 1X PBS.

    • Add 100 µL of Calcein AM solution (2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.[5][6]

    • Wash the wells again with 1X PBS.

  • Image Acquisition: Visualize and capture images of the tube-like structures using a phase-contrast or fluorescence microscope.

  • Quantification: Analyze the images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of meshes.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.

Materials:

  • HUVECs

  • EGM-2

  • This compound

  • Sunitinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of EGM-2.

  • Cell Adhesion: Incubate the plate overnight to allow the cells to adhere.

  • Treatment: Replace the medium with fresh EGM-2 containing various concentrations of this compound, vehicle control (DMSO), or positive control (Sunitinib).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Endothelial Cell Migration Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, evaluates the migratory capacity of endothelial cells in response to chemoattractants.

Materials:

  • HUVECs

  • EGM-2 (with and without serum)

  • This compound

  • Sunitinib

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Crystal Violet staining solution

  • Cotton swabs

  • Incubator (37°C, 5% CO2)

  • Microscope

Protocol:

  • Chemoattractant Addition: In the lower chamber of a 24-well plate, add 600 µL of EGM-2 containing a chemoattractant (e.g., 10% FBS).

  • Cell Preparation: Harvest HUVECs and resuspend them in serum-free EGM-2 at a concentration of 1 x 10^5 cells/mL.

  • Treatment: Add different concentrations of this compound, vehicle control, or positive control to the cell suspension.

  • Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

    • Stain the cells with Crystal Violet solution for 20 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain.

  • Image Acquisition and Quantification: Allow the inserts to air dry. Count the number of migrated cells in several random fields under a microscope.

Mandatory Visualizations

G cluster_0 This compound Action cluster_1 Signaling Cascade cluster_2 Angiogenic Processes Cytoglobosin_C This compound Akt Akt Cytoglobosin_C->Akt Inhibits HIF_1a HIF-1α Akt->HIF_1a Promotes VEGF VEGF HIF_1a->VEGF Upregulates Transcription Proliferation Endothelial Cell Proliferation VEGF->Proliferation Migration Endothelial Cell Migration VEGF->Migration Tube_Formation Tube Formation VEGF->Tube_Formation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

Caption: Proposed signaling pathway of this compound in inhibiting angiogenesis.

G cluster_0 Day 1 cluster_1 cluster_2 cluster_3 cluster_4 Day 2 A Coat 96-well plate with Basement Membrane Matrix B Incubate plate at 37°C (30-60 min) A->B C Seed HUVECs and add this compound treatment B->C D Incubate plate at 37°C (4-18 hours) C->D E Image and quantify tube formation D->E

Caption: Experimental workflow for the Endothelial Cell Tube Formation Assay.

G cluster_0 Day 1 cluster_1 cluster_2 Day 2 cluster_3 Day 3-4 cluster_4 A Seed HUVECs in 96-well plate B Incubate overnight for cell adhesion A->B C Treat cells with This compound B->C D Incubate for 24-48 hours C->D E Add MTT and measure absorbance D->E

Caption: Experimental workflow for the Endothelial Cell Proliferation Assay.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Cytoglobosin C Purification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and optimized method for the purification of Cytoglobosin C, a cytochalasan alkaloid produced by various fungi, using High-Performance Liquid Chromatography (HPLC). This compound and related compounds are of significant interest to researchers in drug discovery due to their cytotoxic and antifungal properties.[1] The protocol herein provides a comprehensive workflow from sample preparation to high-purity isolation, suitable for researchers, scientists, and drug development professionals. This method utilizes a reversed-phase HPLC approach, which is a widely adopted technique for the separation of fungal secondary metabolites.[2][3]

Introduction

This compound is a secondary metabolite produced by fungi of the genus Chaetomium, among others.[1] Structurally, it belongs to the chaetoglobosin family of cytochalasans, which are characterized by a 10-(indol-3-yl) group and a macrocyclic ring fused to a perhydroisoindolone moiety.[1] These compounds have garnered attention for their diverse biological activities, including potent cytotoxicity against various cancer cell lines.[1] The purification of this compound is a critical step for detailed biological evaluation, structural elucidation, and further development as a potential therapeutic agent.

This application note describes a method for the purification of this compound from a fungal culture extract using a C8 reversed-phase column and a water/acetonitrile gradient. The method is designed to yield high-purity this compound suitable for downstream applications.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

Figure 1: Experimental Workflow for this compound Purification cluster_extraction Sample Preparation cluster_purification HPLC Purification cluster_analysis Analysis & Downstream Applications FungalCulture Fungal Culture Filtration Filtration FungalCulture->Filtration SolventExtraction Solvent Extraction (Ethyl Acetate) Filtration->SolventExtraction Evaporation Evaporation SolventExtraction->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract SamplePrep Sample Reconstitution & Filtration (0.22 µm) CrudeExtract->SamplePrep Dissolve in Methanol (B129727) HPLC Reversed-Phase HPLC SamplePrep->HPLC FractionCollection Fraction Collection HPLC->FractionCollection PurityAnalysis Purity Analysis FractionCollection->PurityAnalysis Lyophilization Lyophilization PurityAnalysis->Lyophilization Pool Pure Fractions PureCompound Pure this compound Lyophilization->PureCompound Bioassays Biological Assays PureCompound->Bioassays

Caption: Figure 1: Experimental Workflow for this compound Purification.

Materials and Methods

Instrumentation and Columns
  • HPLC System: An Agilent 1100 Series HPLC system or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a diode array detector (DAD).

  • Column: Agilent Eclipse C8 analytical column (4.6 x 250 mm, 5 µm particle size) with a compatible guard column.

Reagents and Solvents
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Ethyl Acetate (ACS grade)

  • This compound standard (if available for retention time confirmation)

Sample Preparation
  • Fungal Culture and Extraction: Culture the desired fungal strain (e.g., Chaetomium globosum) in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • After the incubation period, separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate and/or mycelium three times with an equal volume of ethyl acetate.

  • Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Sample Reconstitution: Dissolve the crude extract in methanol to a final concentration of 1-10 mg/mL.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection to remove any particulate matter.

HPLC Protocol

HPLC Conditions

A summary of the HPLC conditions for the purification of this compound is provided in the table below.

ParameterValue
Column Agilent Eclipse C8 (4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Diode Array Detector (DAD)
Wavelengths 220 nm and 275 nm
Injection Volume 20 µL
Gradient Elution Program

The following gradient elution program was developed for the separation of this compound.

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.06535
20.02080
25.02080
25.16535
30.06535

Results and Discussion

Under the detailed HPLC conditions, this compound is expected to elute as a distinct peak. The retention time will be dependent on the specific HPLC system and column batch, but can be confirmed by running a pure standard or by collecting the corresponding fraction and confirming its identity via mass spectrometry and/or NMR. The molecular formula of this compound is C₃₂H₃₆N₂O₅, and its molecular weight is 528.7 g/mol .[4]

The DAD detector allows for the monitoring of the characteristic UV absorbance of chaetoglobosins, which typically show maxima around 220 nm and 275 nm.[2] This spectral information can aid in the identification of the target peak in the chromatogram.

Signaling Pathway

While the specific signaling pathway of this compound is still under extensive investigation, related compounds such as Chaetoglobosin A have been shown to induce apoptosis in cancer cells through the modulation of the MAPK and PI3K-AKT-mTOR signaling pathways.[5] It is hypothesized that this compound may exert its cytotoxic effects through a similar mechanism.

Figure 2: Proposed Signaling Pathway for Chaetoglobosin-Induced Apoptosis Chaetoglobosin Chaetoglobosin (e.g., this compound) p38 p38 Chaetoglobosin->p38 JNK JNK Chaetoglobosin->JNK ERK ERK Chaetoglobosin->ERK PI3K PI3K Chaetoglobosin->PI3K Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ERK->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Apoptosis

Caption: Figure 2: Proposed Signaling Pathway for Chaetoglobosin-Induced Apoptosis.

Conclusion

The HPLC method presented in this application note provides a reliable and reproducible protocol for the purification of this compound from fungal extracts. The use of a C8 reversed-phase column with a water/acetonitrile gradient allows for the efficient separation of this compound from other metabolites. This protocol is a valuable tool for researchers working on the isolation and characterization of bioactive natural products for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cytoglobosin C Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Cytoglobosin C in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound belongs to the cytochalasan family of mycotoxins. Its primary mechanism of action is the disruption of the actin cytoskeleton. It binds to the barbed end of actin filaments, inhibiting both the association and dissociation of actin monomers. This interference with actin polymerization disrupts cellular processes that are highly dependent on a dynamic actin cytoskeleton, such as cell division, motility, and maintenance of cell shape, ultimately leading to cytotoxicity in proliferating cells.

Q2: What is a typical starting concentration range for this compound in cell viability assays?

Based on available data for this compound and closely related chaetoglobosins, a starting concentration range of 1 µM to 50 µM is recommended for initial screening experiments. The optimal concentration is highly dependent on the specific cell line and the duration of the assay. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific experimental conditions.

Q3: How should I prepare my this compound stock solution?

This compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: My cell viability results are inconsistent. What are the common causes?

Inconsistent results in cell viability assays can arise from several factors:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are at a consistent, low passage number.

  • Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate.

  • Drug Dilution Accuracy: Prepare fresh serial dilutions of this compound for each experiment to ensure accurate concentrations.

  • Incubation Time: Standardize the incubation time for both drug treatment and the viability assay reagent.

  • Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead.

  • Assay Choice: The choice of viability assay (e.g., MTT, XTT, CellTiter-Glo) can influence results. Ensure the chosen assay is compatible with your cell line and experimental conditions.

Q5: I observe a decrease in cell viability at lower concentrations of this compound, but an increase at the highest concentrations. What could be the cause?

This phenomenon, known as a paradoxical or biphasic dose-response, can be caused by several factors. At very high concentrations, the compound may precipitate out of solution, leading to a lower effective concentration. Alternatively, the compound might interfere with the assay chemistry itself. For tetrazolium-based assays like MTT, some compounds can chemically reduce the reagent, leading to a false-positive signal. It is recommended to visually inspect the wells for precipitation and to run a control plate without cells to check for direct assay interference.

Troubleshooting Guide

Problem Possible Cause Solution
Low Signal or Poor Dynamic Range Suboptimal cell number (too few or too many cells).Determine the optimal cell seeding density for your specific cell line and assay duration.
Low metabolic activity of the cell line.Consider using a different viability assay that is not based on metabolic activity, such as a crystal violet assay (total protein) or a real-time cytotoxicity assay.
Insufficient incubation time with the viability reagent.Optimize the incubation time for the viability reagent according to the manufacturer's protocol and your cell type.
High Background Signal Contamination of culture media or reagents.Use fresh, sterile reagents and media. Regularly test for mycoplasma contamination.
Interference of this compound with the assay reagent.Run a cell-free control with this compound and the assay reagent to check for direct chemical interaction.
Inconsistent IC50 Values Variations in experimental conditions.Standardize all experimental parameters, including cell passage number, seeding density, incubation times, and reagent preparation.
Instability of this compound in culture medium.Prepare fresh dilutions of this compound from a frozen stock for each experiment.
High Variability Between Replicate Wells Uneven cell distribution during seeding.Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting.
Pipetting errors.Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize timing differences between wells.

Quantitative Data: Cytotoxicity of this compound and Related Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other closely related chaetoglobosins in various cell lines. It is important to note that these values are context-dependent and should be used as a reference for establishing an appropriate concentration range for your specific experiments.

CompoundCell LineCell TypeAssay DurationIC50 Value
Chaetoglobosin AHCT116Human Colon CancerNot Specified3.15 µM
Chaetoglobosin FexHCT116Human Colon CancerNot Specified8.44 µM
Chaetoglobosin KOVCAR-3Human Ovarian Cancer24 hours2.2 µM
Chaetoglobosin KA2780/CP70Human Ovarian Cancer (Cisplatin-resistant)24 hours1.7 µM
Chaetoglobosin KIOSE-364Normal Human Ovarian Surface Epithelial24 hours11.1 µM
Chaetoglobosin CA549Human Lung CarcinomaNot Specified< 20 µM
Chaetoglobosin CHeLaHuman Cervical CancerNot Specified< 20 µM

Experimental Protocols

Protocol 1: Determination of Optimal Cell Seeding Density
  • Cell Preparation: Harvest cells in the logarithmic growth phase and perform a cell count to determine the cell concentration.

  • Serial Dilution: Prepare a serial dilution of the cell suspension in culture medium.

  • Seeding: Seed the cells into a 96-well plate with densities ranging from 1,000 to 80,000 cells per well. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for the intended duration of your drug treatment assay (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform your chosen cell viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.

  • Analysis: Plot the absorbance or luminescence values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve.

Protocol 2: Dose-Response Assay for IC50 Determination
  • Cell Seeding: Seed the cells in a 96-well plate at the predetermined optimal density and allow them to attach overnight.

  • Drug Preparation: Prepare a series of dilutions of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control.

  • Drug Treatment: Remove the overnight culture medium and add the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform your chosen cell viability assay.

  • Data Analysis:

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the normalized cell viability against the logarithm of the this compound concentration.

    • Fit the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_drug Add Drug to Cells seed_plate->add_drug prep_drug Prepare this compound Dilutions prep_drug->add_drug incubate Incubate (24-72h) add_drug->incubate viability_assay Perform Viability Assay incubate->viability_assay read_plate Read Plate viability_assay->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway cluster_upstream Upstream Event cluster_cytoskeleton Cytoskeletal Disruption cluster_downstream Downstream Signaling Cyt_C This compound Actin Actin Filament (Barbed End) Cyt_C->Actin binds to Polymerization Inhibition of Polymerization Actin->Polymerization inhibits Depolymerization Induction of Depolymerization Actin->Depolymerization promotes Disruption Cytoskeleton Disruption Polymerization->Disruption Depolymerization->Disruption PI3K_Akt PI3K/Akt Pathway (Inhibition) Disruption->PI3K_Akt leads to MAPK MAPK Pathway (Modulation) Disruption->MAPK leads to Apoptosis Apoptosis PI3K_Akt->Apoptosis CellCycle Cell Cycle Arrest PI3K_Akt->CellCycle MAPK->Apoptosis MAPK->CellCycle

Caption: Proposed signaling cascade of this compound.

Cytoglobosin C solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cytoglobosin C. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: this compound, like most chaetoglobosins, is a hydrophobic molecule with poor aqueous solubility. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2][3] Ensure the DMSO is of high purity and anhydrous, as moisture can affect compound solubility and stability.

Q2: How should I prepare the this compound stock solution?

A2: To prepare a stock solution, allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. Aseptically add the appropriate volume of sterile DMSO to the powder to achieve your desired stock concentration (e.g., 10 mM). Vortex thoroughly until the powder is completely dissolved, ensuring the solution is clear.

Q3: How should I store the stock solution and the lyophilized powder?

A3: Proper storage is critical to maintaining the integrity of this compound.

  • Lyophilized Powder: Store at -20°C for long-term stability (up to 3 years is a general guideline for many compounds).

  • Stock Solution in DMSO: Aliquot the stock solution into sterile, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for shorter periods (e.g., up to one month).

Q4: What is the recommended final concentration of this compound and DMSO in cell culture?

A4: The effective concentration of this compound is cell-type dependent and should be determined empirically through a dose-response experiment. Published studies on various chaetoglobosins often use final concentrations in the low micromolar (µM) range.[1][3][4] It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q5: What is the primary mechanism of action for this compound?

A5: this compound belongs to the cytochalasan family of mycotoxins, which are well-known for their ability to disrupt the actin cytoskeleton.[2] They function by binding to the barbed (fast-growing) end of actin filaments, which inhibits both the association and dissociation of actin monomers. This interference with actin polymerization disrupts cellular processes that rely on a dynamic actin network, such as cell division, migration, and maintenance of cell shape. Some chaetoglobosins have also been shown to influence signaling pathways like PI3K/AKT and MAPK.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in cell culture media.

Issue 1: Immediate Precipitation Upon Dilution

Question: When I add my this compound stock solution (in DMSO) to the cell culture medium, a white or cloudy precipitate forms instantly. What is happening and how can I fix it?

Answer: This phenomenon, often called "crashing out," occurs when a hydrophobic compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it has poor solubility.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous cell culture medium.Decrease the final working concentration. Perform a kinetic solubility test (see Experimental Protocols) to determine the maximum soluble concentration in your specific medium.
Rapid Solvent Exchange Adding a small volume of highly concentrated DMSO stock directly into a large volume of media causes a rapid change in the solvent environment, leading to precipitation.Perform a stepwise or serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media while gently vortexing.
Low Temperature of Media The solubility of hydrophobic compounds typically decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.
High DMSO Concentration While DMSO aids initial dissolution, a final concentration that is too high can sometimes promote aggregation, though this is less common than precipitation from poor aqueous solubility.Ensure the final DMSO concentration remains below 0.5%.
Issue 2: Delayed Precipitation in the Incubator

Question: The media containing this compound looked clear initially, but after a few hours or a day at 37°C, I see a precipitate or cloudiness. What causes this?

Answer: Delayed precipitation can result from the compound's borderline solubility and changes in the media over time.

Potential CauseExplanationRecommended Solution
Metastable Supersaturation The initial solution may have been supersaturated. Over time, the compound slowly comes out of solution as it equilibrates.Lower the final working concentration of this compound.
Interaction with Media Components The compound may interact with salts, proteins (from serum), or other components in the media, forming insoluble complexes over time.Test solubility and stability in different basal media (e.g., DMEM vs. RPMI-1640). Assess stability in the presence and absence of serum.
pH Shift in Media Cellular metabolism can cause the pH of the culture medium to decrease over time, which can alter the solubility of pH-sensitive compounds.Ensure your medium is adequately buffered for the cell density of your culture.
Compound Degradation The compound may be unstable in the aqueous, 37°C environment, and the degradation products could be less soluble.Perform a stability study (see Experimental Protocols) to assess the half-life of this compound in your media at 37°C.

Visual Troubleshooting Workflow

G start Start: Preparing This compound Working Solution precipitate Precipitation Observed? start->precipitate when When does it occur? precipitate->when Yes end Solution is Clear and Stable precipitate->end No immediate Immediately upon dilution when->immediate delayed Delayed (in incubator) when->delayed sol_imm Potential Cause: - Concentration too high - Rapid dilution - Cold media immediate->sol_imm sol_del Potential Cause: - Supersaturation - Media interaction/pH shift - Compound instability delayed->sol_del fix_imm Solution: 1. Lower final concentration. 2. Use pre-warmed (37°C) media. 3. Perform serial dilution. sol_imm->fix_imm fix_del Solution: 1. Lower final concentration. 2. Test stability in media (see protocol). 3. Check media w/o serum. sol_del->fix_del fix_imm->end fix_del->end

Caption: A workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Cell Culture Media

This protocol provides a method to determine the maximum soluble concentration of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your chosen cell culture medium (e.g., DMEM), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Spectrophotometer or plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare Serial Dilutions: In separate sterile tubes, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Dilute in Media: In a 96-well plate, add a fixed volume of your pre-warmed cell culture medium to each well (e.g., 198 µL).

  • Add Compound: Add a small, consistent volume of each DMSO stock dilution to the corresponding wells (e.g., 2 µL), so the final DMSO concentration is 1%. Also include a DMSO-only control.

  • Incubate and Observe:

    • Immediate Assessment: Immediately after adding the compound, visually inspect the wells for any cloudiness or precipitate.

    • Quantitative Assessment: Measure the absorbance of the plate at a high wavelength (e.g., 600 nm) at time 0. An increase in absorbance compared to the DMSO control indicates light scattering from insoluble particles.

    • Time-Point Assessment: Incubate the plate at 37°C and 5% CO₂. Observe and measure absorbance at various time points (e.g., 1, 4, and 24 hours) to check for delayed precipitation.

  • Determine Solubility Limit: The highest concentration that remains clear (visually and by absorbance) is considered the kinetic solubility limit under your experimental conditions.

Protocol 2: Stability Assessment in Cell Culture Media by HPLC

This protocol outlines how to determine the stability (half-life) of this compound in your medium at 37°C.[6][7]

Materials:

  • This compound working solution in your chosen cell culture medium (at a concentration below its determined solubility limit).

  • Sterile, sealed multi-well plates or tubes.

  • Incubator at 37°C, 5% CO₂.

  • Cold acetonitrile (B52724) (ACN) with an internal standard (for protein precipitation and extraction).

  • HPLC or LC-MS/MS system.

Procedure:

  • Prepare Samples: Add your this compound working solution to triplicate wells of a 24-well plate.

  • Incubation: Place the plate in the 37°C incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each well. The 0-hour time point should be collected immediately.

  • Protein Precipitation & Extraction: To each 100 µL aliquot, immediately add 200-300 µL of cold acetonitrile containing a suitable internal standard.[6] Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to HPLC vials. Analyze the samples using a validated reverse-phase HPLC or LC-MS/MS method to quantify the concentration of this compound.[6][8][9]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. Plot the percent remaining versus time to determine the degradation kinetics and calculate the half-life (t₁/₂).

Illustrative Stability DataHalf-life (t₁/₂) at 37°C
In DMSO Stock at -80°C > 6 months
In complete media (DMEM + 10% FBS) To be determined by experiment
In serum-free media (DMEM) To be determined by experiment
In PBS (pH 7.4) To be determined by experiment

This compound Mechanism of Action

G cluster_0 Cellular Processes cluster_1 Signaling Pathways migration Cell Migration division Cell Division (Cytokinesis) shape Cell Shape & Adhesion pi3k PI3K/AKT Pathway mapk MAPK Pathway cytoc This compound cytoc->pi3k Modulates* cytoc->mapk Modulates* filament F-Actin Filament cytoc->filament Binds to Barbed End actin G-Actin Monomers actin->filament Polymerization filament->actin Depolymerization disruption Disruption of Actin Cytoskeleton filament->disruption disruption->migration disruption->division disruption->shape label_info *Modulation of signaling pathways by chaetoglobosins has been reported.

Caption: this compound primarily disrupts the actin cytoskeleton.

References

Technical Support Center: Troubleshooting Precipitation of Cytoglobosin C in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, encountering precipitation of experimental compounds can be a significant roadblock. This guide provides a dedicated technical support center for troubleshooting issues related to the precipitation of Cytoglobosin C in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in my aqueous buffer, but it immediately precipitated. What is the most likely cause?

A1: this compound is a hydrophobic molecule with very low solubility in aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) will likely lead to immediate precipitation. The primary cause is exceeding the solubility limit of the compound in the aqueous environment. It is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO. For related compounds like Chaetoglobosin A, a solubility of up to 10 mg/mL in DMSO has been reported.

Q3: How can I introduce this compound from a DMSO stock solution into my aqueous experimental buffer without precipitation?

A3: To prevent precipitation when diluting a DMSO stock solution into an aqueous buffer, it is crucial to follow a specific procedure. Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

Q4: What is the maximum final concentration of DMSO that is safe for my cell-based experiments?

A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.1%. It is always advisable to perform a vehicle control experiment (medium with the same final concentration of DMSO) to assess any potential effects of the solvent on your cells.

Q5: My experimental protocol requires a higher concentration of this compound in an aqueous solution than I can achieve without precipitation. What are my options?

A5: If you require a higher concentration of this compound in an aqueous solution, you may need to explore the use of co-solvents or surfactants. A formulation for in vivo studies of similar compounds has been described using a combination of DMSO, PEG300, and Tween 80 in saline or PBS. This approach can help to create a more stable dispersion of the hydrophobic compound. However, the suitability of these additives must be evaluated for your specific experimental system.

Q6: How should I store my this compound stock solution?

A6: this compound powder should be stored at -20°C. Stock solutions prepared in DMSO should also be stored at -20°C and protected from light. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Troubleshooting Guide

This section provides a step-by-step guide to address the precipitation of this compound during your experiments.

Issue: Precipitation upon addition of DMSO stock to aqueous buffer.

Possible Causes:

  • High Supersaturation: The concentration of this compound in the final aqueous solution exceeds its solubility limit.

  • Improper Mixing Technique: Slow or inadequate mixing allows for localized high concentrations of the compound, leading to precipitation.

  • Low Temperature of Aqueous Buffer: The solubility of some compounds decreases at lower temperatures.

Solutions:

  • Optimize the Dilution Process:

    • Ensure both the DMSO stock solution and the aqueous buffer are at room temperature.

    • Add the DMSO stock solution dropwise and slowly into the vortexing aqueous buffer.

    • Continue vortexing for at least 30-60 seconds after the addition is complete.

  • Adjust Final Concentration:

    • If precipitation persists, try preparing a more dilute final solution. Determine the lowest effective concentration for your experiment to minimize the risk of precipitation.

  • Increase Co-solvent Concentration (with caution):

    • If your experimental system allows, you can slightly increase the final concentration of DMSO. Remember to always include a vehicle control.

Issue: Solution becomes cloudy over time.

Possible Causes:

  • Compound Instability: this compound may degrade or aggregate in the aqueous buffer over time.

  • Temperature Fluctuations: Changes in temperature during the experiment can affect solubility.

Solutions:

  • Prepare Fresh Solutions: Prepare the final aqueous solution of this compound immediately before use.

  • Maintain Constant Temperature: Ensure your experimental setup maintains a stable temperature.

  • Assess Stability: If you need to use the solution over a longer period, it is advisable to conduct a preliminary experiment to assess the stability of this compound in your specific buffer and at your experimental temperature. This can be done by visually inspecting for precipitation or by using analytical techniques if available.

Data Presentation

Table 1: Solvent and Formulation Guidance for this compound

Solvent/Formulation ComponentRecommended UseNotes
Dimethyl Sulfoxide (DMSO) Primary solvent for stock solutions.Use high-purity, anhydrous DMSO.
Phosphate-Buffered Saline (PBS) Aqueous buffer for final dilution.Poor solubility of this compound.
Ethanol Alternative organic solvent.May be less effective than DMSO.
PEG300 Co-solvent for in vivo formulations.Can improve solubility and bioavailability.
Tween 80 Surfactant for in vivo formulations.Helps to create a stable dispersion.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 528.64 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 5.29 mg of this compound powder.

  • Add 1 mL of anhydrous DMSO to the powder.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution of this compound in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS or cell culture medium)

  • Sterile conical tube

  • Vortex mixer

Procedure:

  • Bring the 10 mM this compound stock solution and the aqueous buffer to room temperature.

  • In a sterile conical tube, add 999 µL of the aqueous buffer.

  • Place the tube on a vortex mixer and set it to a high speed.

  • While the buffer is vortexing, add 1 µL of the 10 mM this compound stock solution dropwise into the buffer.

  • Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. The final DMSO concentration in this working solution is 0.1%.

Visualizations

TroubleshootingWorkflow start Start: Precipitation Observed check_stock Is the stock solution clear? start->check_stock prepare_stock Prepare fresh stock in anhydrous DMSO check_stock->prepare_stock No check_dilution Review dilution protocol check_stock->check_dilution Yes prepare_stock->check_dilution slow_addition Add stock dropwise to vortexing buffer check_dilution->slow_addition check_concentration Is precipitation still present? slow_addition->check_concentration lower_concentration Lower final concentration check_concentration->lower_concentration Yes success Success: Clear Solution check_concentration->success No consider_cosolvent Consider co-solvents/surfactants (e.g., PEG300, Tween 80) lower_concentration->consider_cosolvent fail Issue Persists: Consult further consider_cosolvent->fail

Caption: Troubleshooting workflow for this compound precipitation.

ExperimentalWorkflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex_stock Vortex until clear dissolve->vortex_stock aliquot Aliquot and store at -20°C vortex_stock->aliquot add_stock Add stock solution dropwise aliquot->add_stock Use one aliquot buffer Prepare aqueous buffer vortex_buffer Vortex buffer vigorously buffer->vortex_buffer vortex_buffer->add_stock vortex_final Continue vortexing add_stock->vortex_final use_immediately Use solution immediately vortex_final->use_immediately

Caption: Recommended workflow for preparing this compound solutions.

Determining the half-maximal inhibitory concentration (IC50) of Cytoglobosin C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cytoglobosin C. This resource provides researchers, scientists, and drug development professionals with detailed information for determining the half-maximal inhibitory concentration (IC50) of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a member of the cytochalasan class of fungal metabolites.[1] These compounds are known to be potent inhibitors of actin polymerization.[2][3] By binding to the barbed end of actin filaments, they disrupt the assembly and disassembly of the actin cytoskeleton, which is crucial for various cellular processes including cell division, migration, and maintenance of cell shape.[3][4] This disruption of actin dynamics is the primary mechanism behind its cytotoxic and antiproliferative effects.

Q2: In which cell lines has the IC50 of this compound been determined?

A2: The antiproliferative activity of this compound has been evaluated in several human cancer cell lines. For instance, it has shown activity against LNCaP human prostate cancer cells and B16F10 mouse melanoma cells.[5] However, it was found to be less effective against MDA-MB-231 human breast cancer cells, with an IC50 value greater than 10 μM.[5]

Q3: What is a typical IC50 value for this compound?

A3: The IC50 value of this compound can vary depending on the cell line and experimental conditions. In LNCaP human prostate cancer cells, the reported IC50 value is 7.78 μM.[5] For B16F10 mouse melanoma cells, the IC50 is 9.52 μM.[5]

Q4: What solvent should I use to dissolve this compound?

A4: this compound, like other cytochalasans, is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to include a vehicle control (DMSO in medium) in your experiments to account for any effects of the solvent on cell viability.

Data Presentation

Table 1: IC50 Values of this compound Against Various Cell Lines

Cell LineCancer TypeIC50 (μM)Reference
LNCaPHuman Prostate Cancer7.78[5]
B16F10Mouse Melanoma9.52[5]
MDA-MB-231Human Breast Cancer> 10[5]

Experimental Protocols

Detailed Methodology for IC50 Determination using MTT Assay

This protocol provides a step-by-step guide for determining the IC50 of this compound using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]

Materials:

  • This compound

  • Adherent cancer cell line of interest (e.g., LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Also, prepare a vehicle control (DMSO in medium) with the same final DMSO concentration as the highest this compound concentration.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, mitochondrial succinate (B1194679) dehydrogenase in viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[6]

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate- Ensure thorough mixing of the cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No dose-dependent inhibition observed - Incorrect concentration range of this compound- Cell line is resistant to the compound- Inactive compound- Perform a wider range of concentrations in a preliminary experiment.- Verify the reported sensitivity of your cell line or try a different one.- Check the storage and handling of the this compound stock solution.
IC50 value significantly different from published data - Different experimental conditions (e.g., cell seeding density, incubation time)- Variation in cell line passage number- Standardize your protocol and ensure it aligns with established methods.- Use cells with a consistent and low passage number for experiments.
High background absorbance in blank wells - Contamination of reagents or medium- Precipitation of the compound- Use sterile techniques and fresh reagents.- Visually inspect the wells for any precipitate before adding MTT. If precipitation occurs, try a lower starting concentration or a different solvent.
Low signal in all wells, including controls - Low cell viability at the time of the assay- Insufficient incubation time with MTT- Ensure cells are healthy and in the logarithmic growth phase before seeding.- Optimize the MTT incubation time for your specific cell line.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow for IC50 determination.

CytoglobosinC_Pathway cluster_cell Cellular Processes Actin_Polymerization Actin Polymerization Cytoskeleton_Integrity Cytoskeleton Integrity Actin_Polymerization->Cytoskeleton_Integrity Cell_Division Cell Division Cytoskeleton_Integrity->Cell_Division Cell_Migration Cell Migration Cytoskeleton_Integrity->Cell_Migration Cell_Proliferation Cell Proliferation Cell_Division->Cell_Proliferation leads to Apoptosis Apoptosis Cell_Division->Apoptosis disruption leads to Cytoglobosin_C This compound Cytoglobosin_C->Actin_Polymerization inhibits IC50_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound Incubation_24h->Compound_Treatment Incubation_48h Incubate 48-72h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Solubilize Formazan Incubation_4h->Solubilization Absorbance_Reading Read Absorbance (570nm) Solubilization->Absorbance_Reading Data_Analysis Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Minimizing Off-Target Effects of Cytoglobosin C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Cytoglobosin C in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a member of the cytochalasan class of mycotoxins.[1] Its primary and well-documented mechanism of action is the disruption of actin filament dynamics. It binds to the barbed end of actin filaments, inhibiting both the association and dissociation of actin monomers. This interference with actin polymerization leads to changes in cell morphology, motility, and division.

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. With this compound, while its primary target is actin, it is crucial to consider that at higher concentrations or in certain cellular contexts, it may interact with other proteins, leading to unintended biological consequences. These off-target effects can result in misinterpretation of experimental data, cellular toxicity, and a lack of reproducibility.

Q3: Are there known specific off-target proteins for this compound?

Currently, there is limited publicly available data specifically identifying and validating off-target proteins for this compound. However, like many small molecules, it has the potential to interact with other proteins, particularly at higher concentrations. General strategies to identify off-targets include proteomic approaches such as cellular thermal shift assays (CETSA) and affinity-based chemoproteomics.

Q4: How can I be sure that the observed phenotype in my experiment is due to the inhibition of actin polymerization by this compound?

To attribute an observed phenotype to the on-target activity of this compound, a multi-faceted approach is recommended:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired effect on the actin cytoskeleton.

  • Employ orthogonal approaches: Use other actin inhibitors with different mechanisms of action (e.g., Latrunculin A, which sequesters G-actin monomers) to see if they replicate the phenotype.

  • Genetic validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out actin or key actin-binding proteins and observe if the phenotype is recapitulated.

  • Rescue experiments: If possible, overexpress a resistant form of actin to see if it reverses the effect of this compound.

  • Use an inactive analog: If available, a structurally similar but biologically inactive analog of this compound can serve as an excellent negative control.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Death

Possible Cause: Off-target effects or excessive disruption of essential actin-dependent cellular processes.

Troubleshooting Steps:

  • Concentration Titration: Perform a dose-response curve to determine the EC50 for the desired phenotype and the IC50 for cytotoxicity. Use the lowest concentration that gives the desired on-target effect.

  • Time-Course Experiment: Reduce the incubation time. Short-term exposure may be sufficient to observe the desired phenotype without inducing widespread toxicity.

  • Cell Density Optimization: Ensure consistent and optimal cell seeding density, as this can influence cellular sensitivity to cytotoxic agents.

  • Serum Concentration: Be aware that components in serum can interact with small molecules. Test for effects of varying serum concentrations.

  • Control Compound: Use a negative control compound to rule out effects related to the chemical scaffold or solvent.

Issue 2: Inconsistent or Irreproducible Results

Possible Cause: Variability in experimental conditions, compound stability, or cell line characteristics.

Troubleshooting Steps:

  • Compound Quality and Handling:

    • Ensure the purity of the this compound stock.

    • Prepare fresh dilutions from a frozen stock for each experiment.

    • Avoid repeated freeze-thaw cycles.

    • Protect the compound from light if it is light-sensitive.

  • Cell Culture Conditions:

    • Maintain consistent cell passage numbers.

    • Regularly test for mycoplasma contamination.

    • Ensure consistent media composition, including serum and supplements.

  • Standardize Protocols: Adhere strictly to a detailed, written protocol for all experimental steps.

Issue 3: Observed Phenotype Does Not Correlate with Known Actin Disruption Effects

Possible Cause: A potential off-target effect is dominating the cellular response.

Troubleshooting Steps:

  • Phenotypic Anchoring: Directly visualize the actin cytoskeleton using fluorescently labeled phalloidin (B8060827) to confirm that the compound is disrupting actin at the concentration used.

  • Orthogonal Validation: As mentioned in the FAQs, use other actin inhibitors to see if they produce the same phenotype.

  • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with actin in your cellular system.

  • Literature Review: Thoroughly search the literature for any reported off-target effects of cytochalasans that might explain the observed phenotype.

Data Presentation

Table 1: General Concentration Ranges for Actin Inhibitors

InhibitorTypical Working ConcentrationPrimary Mechanism of Action
This compound 1 - 20 µMBinds to the barbed end of F-actin, inhibiting polymerization and depolymerization.
Latrunculin A 0.1 - 1 µMSequesters G-actin monomers, preventing their incorporation into filaments.
Cytochalasin D 0.5 - 10 µMBinds to the barbed end of F-actin, inhibiting polymerization.
Jasplakinolide 0.1 - 1 µMBinds to and stabilizes F-actin, inhibiting depolymerization.

Note: Optimal concentrations are cell-type dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Determining the Minimum Effective Concentration of this compound using Phalloidin Staining

Objective: To identify the lowest concentration of this compound that causes observable disruption of the actin cytoskeleton.

Materials:

  • Cells of interest cultured on glass coverslips

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Methodology:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0, 0.1, 0.5, 1, 5, 10, 20 µM). Include a DMSO vehicle control.

  • Incubation: Replace the medium in each well with the prepared this compound dilutions and incubate for the desired time (e.g., 1-4 hours).

  • Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA for 10 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 for 5 minutes.

  • Staining: Wash the cells twice with PBS. Incubate with fluorescent phalloidin and DAPI in PBS for 30-60 minutes at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium.

  • Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope. The minimum effective concentration is the lowest concentration at which clear disruption of actin stress fibers or other relevant actin structures is observed compared to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of this compound with its target protein (actin) in intact cells.

Materials:

  • Cells of interest

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples precisely (e.g., PCR cycler)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against actin and a loading control (e.g., GAPDH)

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at a desired concentration or with a vehicle control for a specified time.

  • Harvesting: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (containing the soluble, non-aggregated proteins). Analyze the amount of soluble actin at each temperature by SDS-PAGE and Western blotting.

  • Analysis: Compare the thermal stability of actin in the vehicle-treated versus the this compound-treated cells. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

G cluster_0 Experimental Design cluster_1 Execution cluster_2 Validation cluster_3 Data Interpretation Determine Lowest\nEffective Concentration Determine Lowest Effective Concentration Perform Primary\nExperiment Perform Primary Experiment Determine Lowest\nEffective Concentration->Perform Primary\nExperiment Select Control\nCompounds Select Control Compounds Run Controls\nin Parallel Run Controls in Parallel Select Control\nCompounds->Run Controls\nin Parallel Plan Orthogonal\nValidation Plan Orthogonal Validation Confirm Actin\nDisruption Confirm Actin Disruption Plan Orthogonal\nValidation->Confirm Actin\nDisruption Perform Primary\nExperiment->Confirm Actin\nDisruption Analyze On-Target\nvs. Off-Target Phenotypes Analyze On-Target vs. Off-Target Phenotypes Run Controls\nin Parallel->Analyze On-Target\nvs. Off-Target Phenotypes Genetic Validation\n(siRNA/CRISPR) Genetic Validation (siRNA/CRISPR) Confirm Actin\nDisruption->Genetic Validation\n(siRNA/CRISPR) Rescue\nExperiment Rescue Experiment Genetic Validation\n(siRNA/CRISPR)->Rescue\nExperiment Rescue\nExperiment->Analyze On-Target\nvs. Off-Target Phenotypes Draw Conclusions Draw Conclusions Analyze On-Target\nvs. Off-Target Phenotypes->Draw Conclusions G This compound This compound Actin Polymerization Actin Polymerization This compound->Actin Polymerization inhibits Cytoskeletal Integrity Cytoskeletal Integrity Actin Polymerization->Cytoskeletal Integrity maintains Cell Morphology & Adhesion Cell Morphology & Adhesion Cytoskeletal Integrity->Cell Morphology & Adhesion Cell Motility & Division Cell Motility & Division Cytoskeletal Integrity->Cell Motility & Division Downstream Signaling\n(e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) Cytoskeletal Integrity->Downstream Signaling\n(e.g., MAPK, PI3K/Akt) influences G Unexpected\nPhenotype Unexpected Phenotype Is Actin Cytoskeleton\nVisibly Disrupted? Is Actin Cytoskeleton Visibly Disrupted? Unexpected\nPhenotype->Is Actin Cytoskeleton\nVisibly Disrupted? Does a Different Actin\nInhibitor Recapitulate? Does a Different Actin Inhibitor Recapitulate? Is Actin Cytoskeleton\nVisibly Disrupted?->Does a Different Actin\nInhibitor Recapitulate? Yes Optimize Concentration\nand Re-evaluate Optimize Concentration and Re-evaluate Is Actin Cytoskeleton\nVisibly Disrupted?->Optimize Concentration\nand Re-evaluate No Is Phenotype Present\nwith Actin Knockdown? Is Phenotype Present with Actin Knockdown? Does a Different Actin\nInhibitor Recapitulate?->Is Phenotype Present\nwith Actin Knockdown? Yes Off-Target Effect\nLikely Off-Target Effect Likely Does a Different Actin\nInhibitor Recapitulate?->Off-Target Effect\nLikely No On-Target Effect\nLikely On-Target Effect Likely Is Phenotype Present\nwith Actin Knockdown?->On-Target Effect\nLikely Yes Is Phenotype Present\nwith Actin Knockdown?->Off-Target Effect\nLikely No Optimize Concentration\nand Re-evaluate->Is Actin Cytoskeleton\nVisibly Disrupted?

References

Optimal incubation time for Cytoglobosin C treatment in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cytoglobosin C in in-vitro experiments. The information aims to address specific issues that may be encountered during experimental procedures.

Disclaimer: Scientific literature with extensive data specifically on this compound is limited. Much of the information regarding mechanism of action, signaling pathways, and optimal experimental conditions is extrapolated from studies on structurally related cytochalasan compounds, such as other cytoglobosins and chaetoglobosins. Researchers should use the following information as a guideline and perform their own optimization experiments for their specific cell line and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound and related compounds?

A1: this compound belongs to the cytochalasan family of fungal metabolites.[1] These compounds are known to primarily target actin filaments, leading to disruption of the cytoskeleton. This interference with fundamental cellular processes typically induces a range of effects, including:

  • Apoptosis (Programmed Cell Death): Induction of apoptosis is a common outcome of treatment with this class of compounds.[2]

  • Cell Cycle Arrest: They often cause cells to arrest in the G2/M phase of the cell cycle.[3]

  • Inhibition of Cell Proliferation: By inducing apoptosis and cell cycle arrest, these compounds inhibit the growth of cancer cells.[4]

Q2: What is the recommended starting concentration and incubation time for this compound?

A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line being used and the experimental endpoint. Based on available data for this compound and related compounds, a general starting point would be:

  • Concentration Range: 0.1 µM to 10 µM.

  • Incubation Time: 24 to 72 hours.[5]

It is crucial to perform a dose-response and a time-course experiment to determine the optimal conditions for your specific cell line. A detailed protocol for determining the optimal incubation time is provided below.

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5] DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[6]

  • Dissolving: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Ensure complete dissolution by vortexing.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solution: For experiments, dilute the stock solution into your cell culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]

Q4: What signaling pathways are known to be affected by this compound and its analogs?

A4: Studies on related chaetoglobosins suggest that they can modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.[7][8] Disruption of this pathway can lead to decreased cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for this compound and related compounds from various studies. These values should be used as a reference to guide the design of dose-response experiments.

Table 1: Reported IC₅₀ Values for this compound

Cell Line IC₅₀ (µM) Incubation Time (hours) Assay Type
SGC-7901 (Human gastric cancer) < 10 Not Specified Cytotoxicity

| A549 (Human lung cancer) | < 10 | Not Specified | Cytotoxicity |

Data for Table 1 is based on a study by Jiang et al., 2017, as cited in a broader study on related compounds.[9]

Table 2: IC₅₀ Values for Structurally Related Cytoglobosins and Chaetoglobosins

Compound Cell Line IC₅₀ (µM) Incubation Time (hours)
Cytoglobosin H LNCaP (Prostate cancer) 7.78 48
Chaetoglobosin Fex LNCaP (Prostate cancer) 2.11 48
B16F10 (Mouse melanoma) 7.15 48
Chaetoglobosin F LNCaP (Prostate cancer) 2.34 48
B16F10 (Mouse melanoma) 3.55 48
Chaetoglobosin E LNCaP (Prostate cancer) 0.62 48
B16F10 (Mouse melanoma) 2.78 48
KYSE-30 (Esophageal cancer) 2.57 48
Chaetoglobosin A HCT116 (Colon cancer) 3.15 Not Specified

| 20-dihydrochaetoglobosin A | HCT116 (Colon cancer) | 8.44 | Not Specified |

Data for Table 2 is compiled from studies on related compounds.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Low Cytotoxic Effect Observed - Incubation time is too short: The compound may require a longer duration to exert its effects. - Concentration is too low: The concentration used may be below the effective range for the specific cell line. - Compound degradation: The compound may be unstable in the culture medium over long incubation periods. - Cell line resistance: The cell line may be inherently resistant to the compound's mechanism of action. - Incorrect compound handling: Improper storage or dissolution may have led to loss of activity.- Perform a time-course experiment with longer incubation times (e.g., 24, 48, 72, 96 hours). - Perform a dose-response experiment with a wider and higher range of concentrations. - Prepare fresh working solutions for each experiment. Consider replacing the medium with fresh compound-containing medium every 24-48 hours for long-term assays. - Use a sensitive cell line as a positive control. Verify the expression of target pathways in your cell line. - Ensure the compound is stored correctly (aliquoted, at -20°C or -80°C, protected from light) and completely dissolved in DMSO before dilution in media.
High Variability Between Replicate Wells - Uneven cell seeding: Inconsistent number of cells per well. - Edge effects: Evaporation from wells on the edge of the plate can concentrate the compound. - Inaccurate pipetting: Errors in pipetting the compound or assay reagents. - Compound precipitation: The compound may precipitate out of the aqueous culture medium.- Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. - Calibrate pipettes regularly and use proper pipetting techniques. - Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent system (though this is often not feasible for cell-based assays). Ensure the final DMSO concentration is not too high.
High Cytotoxicity in Vehicle Control (DMSO) - DMSO concentration is too high: Many cell lines are sensitive to DMSO concentrations above 0.5%. - Cell line sensitivity: Some cell lines are particularly sensitive to DMSO. - Extended incubation: The toxic effects of DMSO can accumulate over longer incubation periods.- Ensure the final DMSO concentration in the culture medium is at an acceptable level (typically ≤ 0.5%). - Determine the maximum tolerable DMSO concentration for your specific cell line by running a DMSO-only dose-response curve. - If high toxicity is observed in long-term experiments, consider reducing the DMSO concentration in your stock solution to allow for a lower final concentration in the well.
Unexpected Morphological Changes - Cytotoxicity: The observed changes may be signs of apoptosis or necrosis. - Off-target effects: The compound may have effects unrelated to its primary mechanism of action. - Solvent effects: The vehicle (DMSO) may be causing cellular stress.- Correlate morphological changes with viability data from cytotoxicity assays. - Review literature for known off-target effects of cytochalasans. - Compare cell morphology to the vehicle-only control.

Visualizations

experimental_workflow Experimental Workflow for Determining Optimal Incubation Time cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis start Seed cells in 96-well plates (optimal density) incubate_attach Incubate 24h for cell attachment start->incubate_attach add_compound Add compound to cells (Fixed Concentration, e.g., IC50) incubate_attach->add_compound prep_compound Prepare this compound dilutions prep_compound->add_compound incubate_time Incubate for various time points (e.g., 12h, 24h, 48h, 72h) add_compound->incubate_time viability_assay Perform Cell Viability Assay (e.g., MTT, CCK-8) incubate_time->viability_assay read_plate Measure Absorbance/ Fluorescence viability_assay->read_plate analyze Analyze Data: Normalize to control, Plot Viability vs. Time read_plate->analyze determine_optimal Determine Optimal Incubation Time analyze->determine_optimal

Caption: Workflow for determining the optimal incubation time.

PI3K_AKT_mTOR_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation promotes CytoglobosinC This compound (and analogs) CytoglobosinC->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt/mTOR pathway and potential inhibition.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time via Cytotoxicity Assay (MTT-based)

This protocol provides a framework for identifying the optimal incubation time for this compound in a specific cell line by assessing cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • On the day of the experiment, prepare a working concentration of this compound in complete culture medium from the stock solution. A concentration around the expected IC₅₀ is recommended.

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).

    • Remove the medium from the cells and replace it with 100 µL of the medium containing either this compound or the vehicle control.

  • Time-Course Incubation:

    • Incubate plates for a range of time points (e.g., 12, 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • At the end of each incubation period, add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[10]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance values of the treated wells to the vehicle control wells for each time point.

    • Plot cell viability (%) against incubation time to identify the time point that yields the desired level of inhibition for subsequent experiments.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates or T25 flasks

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not lead to over-confluence by the end of the experiment.

    • Allow cells to attach overnight.

    • Treat cells with the desired concentration of this compound (and a vehicle control) for the optimal incubation time determined in Protocol 1.

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture supernatant (which contains floating apoptotic cells). Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the supernatant collected earlier.

    • Suspension cells: Collect cells directly by centrifugation.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing:

    • Discard the supernatant and wash the cells twice with cold PBS. Centrifuge after each wash.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[2]

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and quadrants.

    • Data Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells (due to membrane damage)

References

Technical Support Center: Managing Cytoglobosin C Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the cytotoxic effects of Cytoglobosin C in primary cell cultures. This compound is a mycotoxin belonging to the cytochalasan family, known to be potent disruptors of the actin cytoskeleton, which can lead to apoptosis.[1] This guide offers practical advice and detailed protocols to help navigate the challenges associated with the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity?

A1: The primary mechanism of toxicity for this compound, like other cytochalasans, is the disruption of the actin cytoskeleton. It binds to the barbed end of actin filaments, inhibiting both the polymerization and depolymerization of actin monomers.[1] This interference with the dynamic nature of the actin cytoskeleton leads to a loss of cell morphology, detachment, and ultimately, the induction of apoptosis (programmed cell death).

Q2: At what concentration should I use this compound in my primary cell cultures?

A2: The optimal concentration of this compound is highly dependent on the primary cell type and the experimental endpoint. Due to limited specific data on this compound in primary cells, it is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cells. Based on studies of related chaetoglobosins in various cancer cell lines, a starting concentration range of 1 µM to 50 µM can be considered for initial range-finding experiments. For instance, Chaetoglobosin C has shown cytotoxic activities against HCT116 human colon cancer cells with IC50 values ranging from 3.15 to 8.44 μM.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).

  • Preparation: To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Q4: My cells are detaching and dying rapidly after treatment with this compound. What can I do to mitigate this?

A4: Rapid cell death is an expected outcome of this compound treatment due to its potent cytotoxic nature. To manage this, consider the following:

  • Optimize Concentration and Exposure Time: Reduce the concentration of this compound and/or shorten the exposure time to achieve the desired biological effect without causing overwhelming toxicity.

  • Use of Antioxidants: The toxicity of some related compounds, like Chaetoglobosin A, has been linked to the induction of oxidative stress.[2] Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), may help mitigate some of the cytotoxic effects.[3][4] It is recommended to pre-incubate the cells with the antioxidant for a few hours before adding this compound.

  • Serum Concentration: Ensure your culture medium contains an adequate concentration of fetal bovine serum (FBS) or other relevant supplements, as serum proteins can sometimes bind to small molecules and reduce their effective concentration.

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting into wells. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect").
Inconsistent Compound Concentration Prepare fresh dilutions of this compound for each experiment. Ensure thorough mixing of the compound in the culture medium before adding to the cells.
Precipitation of this compound Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent for the initial stock solution.
Interference with Assay Reagents Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Run a cell-free control with this compound and the assay reagents to check for direct interference. Consider using an alternative viability assay with a different detection principle (e.g., measuring ATP content or LDH release).
Problem 2: Difficulty in Visualizing Actin Cytoskeleton Changes
Possible Cause Troubleshooting Steps
Suboptimal Fixation Use a methanol-free formaldehyde (B43269) solution (e.g., 4% paraformaldehyde in PBS) for fixation, as methanol (B129727) can disrupt actin filaments.[5]
Inadequate Permeabilization Ensure complete permeabilization of the cell membrane to allow the phalloidin (B8060827) conjugate to access the actin filaments. A common method is treatment with 0.1% Triton X-100 in PBS for 5-10 minutes.
Low Signal from Phalloidin Stain Increase the concentration of the fluorescently labeled phalloidin conjugate. Optimize the incubation time (typically 20-60 minutes at room temperature).
High Background Staining Include a blocking step with Bovine Serum Albumin (BSA) before adding the phalloidin conjugate. Ensure thorough washing steps after fixation, permeabilization, and staining.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound in primary cell cultures.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate primary cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A suggested starting range is 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software.

Protocol 2: Staining of the Actin Cytoskeleton with Phalloidin

This protocol allows for the visualization of changes in the actin cytoskeleton following treatment with this compound.

Materials:

  • Cells cultured on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells cultured on coverslips with the desired concentration of this compound for the appropriate duration.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.

  • Phalloidin Staining: Incubate the cells with the fluorescently labeled phalloidin conjugate (diluted in 1% BSA in PBS according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Incubate with DAPI solution for 5 minutes.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Caspase-3 Activity Assay (Colorimetric)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cell pellets

  • Cell lysis buffer

  • Reaction buffer

  • DTT (dithiothreitol)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: Resuspend cell pellets in ice-cold cell lysis buffer and incubate on ice for 10 minutes. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate.

  • Reaction Initiation: Prepare a reaction mix containing reaction buffer, DTT, and the caspase-3 substrate. Add the reaction mix to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance values of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Data Presentation

Table 1: Reported IC50 Values of Various Chaetoglobosins in Cancer Cell Lines

Note: Data for this compound in primary cell lines is currently limited. The following table provides a reference based on related compounds in cancer cell lines, which may help in designing initial dose-response experiments.

CompoundCell LineIC50 (µM)Reference
Chaetoglobosin AHCT116 (Colon)3.15[6]
Chaetoglobosin CHeLa (Cervical), A549 (Lung)3.7 - 10.5[7]
Chaetoglobosin EKYSE-30 (Esophageal)2.57[3]
Chaetoglobosin VKB, K562, MCF-7, HepG218-30 µg/mL[8]
This compoundLNCaP (Prostate), B16F10 (Melanoma)>10

Visualizations

CytoglobosinC_Mechanism cluster_cell Primary Cell Cytoglobosin_C This compound Actin_Filaments Actin Filaments Cytoglobosin_C->Actin_Filaments Binds to barbed end Cytoskeleton_Disruption Cytoskeleton Disruption Actin_Filaments->Cytoskeleton_Disruption Inhibits polymerization/ depolymerization Apoptosis_Induction Apoptosis Induction Cytoskeleton_Disruption->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Caption: Mechanism of this compound-induced cytotoxicity.

Troubleshooting_Workflow Start Inconsistent Cytotoxicity Results Check_Seeding Verify Cell Seeding Uniformity Start->Check_Seeding Check_Compound Assess Compound Preparation & Stability Start->Check_Compound Check_Assay Investigate Assay Interference Start->Check_Assay Resolved Consistent Results Check_Seeding->Resolved If uniform Check_Compound->Resolved If stable & consistent Check_Assay->Resolved If no interference

Caption: Troubleshooting workflow for inconsistent cytotoxicity results.

Apoptosis_Pathway *Based on studies of related chaetoglobosins Cytoskeletal_Stress Cytoskeletal Stress (this compound) Oxidative_Stress Oxidative Stress Cytoskeletal_Stress->Oxidative_Stress MAPK_PI3K MAPK / PI3K-AKT-mTOR Pathway Activation* Cytoskeletal_Stress->MAPK_PI3K Mitochondria Mitochondria Oxidative_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis MAPK_PI3K->Mitochondria

Caption: Potential signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Cytoglobosin C and Actin Filaments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Cytoglobosin C. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for studying the reversible effects of this compound on the actin cytoskeleton.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on actin filaments?

A1: this compound belongs to the cytochalasan family of fungal metabolites.[1] Cytochalasans function by binding to the fast-growing "barbed" end of actin filaments (F-actin).[2][3] This binding "caps" the filament, preventing the addition of new actin monomers.[3] This action inhibits filament elongation and leads to a net depolymerization of the actin cytoskeleton, resulting in observable changes to cell structure and morphology, such as cell rounding.[2][4]

Q2: Are the effects of this compound reversible?

A2: Yes, the disruption of the actin cytoskeleton by many cytochalasans, including this compound, is generally reversible.[2][5] Upon removal of the compound from the cell culture medium, the actin filaments can repolymerize, and cells can recover their normal morphology.[5] The degree and rate of reversibility can depend on the concentration used and the duration of the treatment.[6]

Q3: My cells are not recovering after washing out this compound. What could be the problem?

A3: Several factors could prevent or delay recovery:

  • Concentration/Duration: The concentration of this compound may have been too high, or the incubation period too long, leading to cytotoxicity or irreversible effects. It is crucial to perform a dose-response experiment to find the optimal concentration for reversible disruption.

  • Incomplete Washout: The washout procedure may not have been thorough enough. Ensure that the cells are washed multiple times with fresh, pre-warmed media to effectively remove the compound.[7] Two to three washes are typically sufficient.[7]

  • Cell Type Sensitivity: Different cell lines may exhibit varying sensitivity and recovery kinetics. Recovery can take anywhere from 60 minutes to over 24 hours for some compounds and cell types.[5]

  • Compound Irreversibility: While generally reversible, some cytochalasans can have partially reversible or irreversible effects, which can be influenced by their specific chemical structure.[2][6]

Q4: How soon should I expect to see actin disruption and subsequent recovery?

A4: Actin disruption is typically rapid and can be observed within 30 to 60 minutes of treatment.[5][8] After a thorough washout, recovery of the actin cytoskeleton and normal cell morphology often begins within 60 to 90 minutes, with full recovery potentially taking several hours.[5]

Q5: How can I visually confirm that the actin cytoskeleton has recovered?

A5: The most common method is to fix the cells at various time points post-washout and stain for F-actin using a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488, TRITC-phalloidin). The cells can then be imaged using fluorescence microscopy to observe the reformation of stress fibers and other actin-based structures.[5][9]

Q6: Are there quantitative methods to measure actin filament recovery?

A6: Yes. Beyond qualitative observation, you can use image analysis software (like ImageJ) to quantify recovery.[10] Key metrics include:

  • Filament Density: The number of actin filaments per unit of cell area.[10]

  • Filament Length and Number: Tracing and measuring the length and count of stress fibers per cell.[10]

  • G-actin to F-actin Ratio: Advanced techniques can measure the shift from globular (monomeric) actin back to filamentous actin.[11]

  • Cell Morphology: Measuring changes in cell area, circularity, and other shape descriptors can provide a quantitative measure of functional recovery.

Quantitative Data Summary

The optimal conditions for your specific cell line and experiment should be determined empirically. The table below provides typical concentration and time ranges as a starting point.

ParameterRecommended RangeNotes
Treatment Concentration 1 - 10 µMStart with a dose-response curve to find the lowest effective concentration for reversible effects.
Treatment Duration 30 - 60 minutesSufficient time for actin disruption. Longer times increase the risk of irreversible effects or cytotoxicity.[5][8]
Washout Procedure 2 - 3 washesUse pre-warmed, drug-free culture medium for each wash.[7]
Recovery Time 1 - 4 hoursMonitor at multiple time points (e.g., 30, 60, 120, 240 mins) to capture recovery dynamics. Full recovery may take longer in some systems.[5]

Experimental Protocols

Protocol 1: Reversible Actin Disruption and Washout

This protocol describes the treatment of adherent cells with this compound and the subsequent washout to allow for recovery.

Materials:

  • Adherent cells cultured on coverslips in a multi-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

Procedure:

  • Preparation: Ensure cells are sub-confluent and healthy.

  • Treatment:

    • Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 5 µM).

    • Aspirate the existing medium from the cells.

    • Add the this compound-containing medium to the cells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washout:

    • Aspirate the this compound-containing medium.

    • Gently wash the cells by adding pre-warmed PBS, swirling, and aspirating.

    • Wash the cells twice more with pre-warmed, drug-free complete culture medium.[7] This ensures thorough removal of the compound.

    • After the final wash, add fresh, pre-warmed complete culture medium to the wells.

  • Recovery:

    • Return the plate to the incubator.

    • Allow cells to recover for the desired amount of time (e.g., create a time-course by fixing coverslips at 0, 30, 60, and 120 minutes post-washout).

Protocol 2: Visualization of Actin Filament Recovery

This protocol details the staining procedure to visualize F-actin using fluorescent phalloidin.

Materials:

  • Treated and washed cells on coverslips (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Fluorescently-labeled Phalloidin (e.g., iFluor 488-Phalloidin)

  • DAPI solution for nuclear counterstain

  • Mounting medium

Procedure:

  • Fixation:

    • At each recovery time point, aspirate the medium and gently wash once with PBS.

    • Add 4% PFA and incubate for 15-20 minutes at room temperature.[8]

    • Wash the coverslips three times with PBS.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes.

    • Wash three times with PBS.

  • Staining:

    • Dilute the fluorescent phalloidin conjugate in PBS (or PBS with 1% BSA) according to the manufacturer's instructions.

    • Invert the coverslips onto droplets of the phalloidin solution on a piece of parafilm.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Counterstain and Mounting:

    • Wash the coverslips three times with PBS.

    • (Optional) Incubate with DAPI solution for 5 minutes to stain nuclei.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the slides using a fluorescence or confocal microscope. Compare the actin structures in treated, washout/recovery, and control cells.

Visualizations and Workflows

Cytoglobosin_C_Mechanism Mechanism of this compound on Actin Filaments cluster_actin Actin Filament (F-Actin) G_Actin G-Actin Monomer Barbed_End Barbed End (+) G_Actin->Barbed_End Polymerization (Fast Growth) Pointed_End Pointed End (-) Filament ... Pointed_End->Filament Filament->Barbed_End Cyt_C This compound Cyt_C->Barbed_End Binds & Blocks

Caption: this compound binds to the barbed end of F-actin, blocking polymerization.

Reversibility_Workflow Experimental Workflow for Reversibility Studies cluster_analysis Analysis at Time Points (0, 30, 60, 120 min) start Culture Adherent Cells on Coverslips treatment Treat with this compound (e.g., 5 µM, 60 min) start->treatment washout Washout Procedure (3x with fresh medium) treatment->washout recovery Incubate in Drug-Free Medium (Recovery Period) washout->recovery fix Fix & Permeabilize Cells recovery->fix stain Stain F-Actin (Fluorescent Phalloidin) fix->stain image Fluorescence Microscopy stain->image quantify Quantify Recovery (e.g., filament density) image->quantify end Data Interpretation quantify->end

Caption: Workflow for a this compound washout and actin recovery experiment.

Rho_GTPase_Pathway Simplified RhoA Signaling Pathway for Actin Regulation cluster_upstream Upstream Signals cluster_rho Rho GTPase Cycle cluster_downstream Downstream Effectors cluster_actin Actin Cytoskeleton GPCR GPCRs, RTKs, etc. Rho_GDP Rho-GDP (Inactive) GPCR->Rho_GDP Rho_GTP Rho-GTP (Active) Rho_GDP->Rho_GTP GEFs Rho_GTP->Rho_GDP GAPs ROCK ROCK Rho_GTP->ROCK mDia mDia Rho_GTP->mDia Stress_Fibers Stress Fiber Formation & Contraction ROCK->Stress_Fibers Myosin II Activation mDia->Stress_Fibers Actin Polymerization

Caption: Rho GTPase signaling is a key regulator of actin filament dynamics.

References

Best practices for storing and handling Cytoglobosin C powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Cytoglobosin C powder.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound powder?

A1: this compound powder should be stored under refrigerated conditions, specifically between 2°C and 8°C for short-term storage.[1] For long-term storage, it is recommended to keep the powder at -20°C, which can preserve it for up to three years.[2]

Q2: How should I handle the this compound powder upon receipt?

A2: Upon receipt, the package containing this compound should be unpacked in a dedicated, well-ventilated area, separate from eating areas.[3] It is advisable to wear personal protective equipment (PPE), including a protective gown and two pairs of gloves, during unpacking.[3] Check for any damage to the packaging. If there is any breakage or leakage, treat it as a spill and follow your institution's safety protocols for cytotoxic compounds.[3]

Q3: What are the general safety precautions for handling this compound powder?

A3: this compound is a cytotoxic compound and should be handled with care in a controlled environment, such as a biological safety cabinet or a fume hood, to avoid inhalation of dust or direct contact with skin and eyes.[1][3] Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and gloves.[1] Avoid creating dust when handling the powder.[1] Do not eat, drink, or smoke in the area where the compound is handled.[1]

Q4: In what solvents is this compound soluble?

A4: this compound is soluble in DMSO. For Chaetoglobosin A, a related compound, solubility in DMSO is reported at 10 mg/mL.[4] It is recommended to start with a small amount of powder to test its solubility in your chosen solvent.

Q5: How should I prepare a stock solution of this compound?

A5: To prepare a stock solution, allow the vial of this compound powder to equilibrate to room temperature before opening. Add the desired volume of solvent (e.g., DMSO) to the vial to achieve the target concentration. Gently vortex or sonicate the vial to ensure the powder is completely dissolved. Solutions in DMSO may be stored at -20°C for up to one month.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Powder is difficult to dissolve. The incorrect solvent is being used, or the concentration is too high.Confirm the appropriate solvent for this compound (DMSO is a common choice). Try warming the solution slightly or sonicating to aid dissolution. If the powder still does not dissolve, consider reducing the concentration.
Solution appears cloudy or has precipitates after storage. The compound may have limited solubility or has precipitated out of solution at a lower temperature.Warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, the solution may be supersaturated, and a lower concentration stock should be prepared.
Inconsistent experimental results. The compound may have degraded due to improper storage or handling.Ensure the powder and stock solutions are stored at the recommended temperatures and protected from light. Prepare fresh stock solutions for critical experiments. Verify the accuracy of weighing and dilution steps.
Visible degradation of the powder (e.g., change in color). The powder may have been exposed to heat, light, or moisture.Discard the powder if degradation is suspected. Always store the powder in a tightly sealed container in a cool, dry, and dark place.[1][5]

Experimental Protocols

Protocol for Reconstitution of this compound Powder
  • Acclimatization: Remove the vial of this compound powder from its storage location (-20°C or 2-8°C) and allow it to warm to room temperature for at least 20-30 minutes before opening. This prevents condensation from forming inside the vial.

  • Preparation: In a biological safety cabinet or fume hood, prepare the necessary materials: the vial of this compound, the chosen solvent (e.g., sterile DMSO), and sterile, calibrated micropipettes with appropriate tips.

  • Solvent Addition: Carefully open the vial. Using a calibrated micropipette, add the calculated volume of solvent to the vial to achieve the desired stock solution concentration.

  • Dissolution: Tightly cap the vial and gently vortex or swirl to mix. If necessary, sonicate the vial for a short period to ensure complete dissolution of the powder. Visually inspect the solution to confirm there are no visible particles.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Solutions in DMSO can be stored at -20°C for up to one month.[4]

Quantitative Data Summary

Heat Stability of Chaetoglobosins
TemperatureDurationEffect on Chaetoglobosin AEffect on Chaetoglobosin CReference
75°C24 hoursSignificantly reducedLevels were lower (not statistically significant)[6]
100°C90, 120, or 150 minSignificantly reduced-[6]
175°C15 minNot detected-[6]
175°C30 min-Significantly reduced[6]

Note: Data is for Chaetoglobosins A and C as presented in the cited study. This suggests that this compound is sensitive to high temperatures.

Visualizations

StorageAndHandlingWorkflow cluster_receipt Receiving and Unpacking cluster_storage Storage cluster_handling Handling and Preparation Receive Receive Shipment Unpack Unpack in Designated Area Receive->Unpack Wear PPE Inspect Inspect for Damage Unpack->Inspect ShortTerm Short-Term Storage (2-8°C) Inspect->ShortTerm No Damage LongTerm Long-Term Storage (-20°C) Inspect->LongTerm No Damage Equilibrate Equilibrate to Room Temperature ShortTerm->Equilibrate LongTerm->Equilibrate Weigh Weigh Powder in Containment Equilibrate->Weigh Reconstitute Reconstitute Stock Solution Weigh->Reconstitute

Caption: Workflow for the safe receipt, storage, and handling of this compound powder.

ReconstitutionWorkflow Start Start: this compound Powder Vial Equilibrate Equilibrate Vial to Room Temperature Start->Equilibrate AddSolvent Add Appropriate Volume of Solvent (e.g., DMSO) Equilibrate->AddSolvent Dissolve Vortex/Sonicate to Completely Dissolve AddSolvent->Dissolve Check Visually Inspect for Complete Dissolution Dissolve->Check Check->Dissolve Not Dissolved Aliquot Aliquot into Single-Use Vials Check->Aliquot Dissolved Store Store Aliquots at -20°C or -80°C Aliquot->Store End End: Ready-to-Use Stock Solution Store->End

Caption: Step-by-step workflow for the reconstitution of this compound powder.

References

Technical Support Center: Cytoglobosin C Solvent Selection for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on solvent selection and formulation strategies to improve the bioavailability of Cytoglobosin C. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a member of the cytochalasan family of mycotoxins, which are secondary metabolites produced by various fungi, notably from the genus Chaetomium.[1][2] Like other chaetoglobosins, it possesses a complex chemical structure that confers biological activity but also results in poor aqueous solubility. This low solubility can significantly hinder its absorption in biological systems, leading to low bioavailability and limiting its therapeutic and research potential.

Q2: I am observing poor dissolution of this compound in my aqueous buffer. What are the initial steps to improve this?

A2: For initial troubleshooting of poorly soluble hydrophobic compounds like this compound, you can employ simple physical methods to aid dissolution. These include:

  • Agitation: Vigorous vortexing or continuous stirring can help break down powder aggregates.

  • Gentle Warming: Slightly increasing the temperature of the solution can enhance solubility. However, caution is advised as excessive heat may degrade the compound.

  • Sonication: Using a bath sonicator can help disperse aggregates and increase the surface area of the compound exposed to the solvent.

If these methods are insufficient, a more systematic approach to solvent selection and formulation is necessary.

Q3: Which organic solvents are suitable for dissolving this compound?

SolventTypeNotes
Dimethyl Sulfoxide (DMSO)Polar AproticA common solvent for dissolving hydrophobic compounds for in vitro assays. Use at low concentrations (typically <0.5%) in final assays to avoid solvent-induced toxicity.
EthanolPolar ProticOften used in formulations for preclinical studies. Can be mixed with water or other vehicles.[3]
Methanol (B129727)Polar ProticPrimarily used for extraction and analytical purposes. Generally not used in final formulations for in vivo studies due to toxicity.
Ethyl AcetatePolar AproticCommonly used for the extraction of chaetoglobosins from fungal cultures.[4] Not typically used in final biological assays.

It is crucial to perform solubility testing to determine the optimal solvent and concentration for your specific experimental needs.

Troubleshooting Guide

Issue: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

  • Cause: This is a common issue when the concentration of the organic co-solvent is significantly reduced upon dilution, causing the hydrophobic compound to fall out of solution.

  • Solution 1: Reduce the Final Concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try working with a lower final concentration.

  • Solution 2: Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer can help to maintain the solubility of hydrophobic compounds.

  • Solution 3: Formulation Development: For in vivo studies, a simple co-solvent system may not be sufficient. Consider more advanced formulation strategies.

Issue: I am observing inconsistent results in my cell-based assays.

  • Cause: In addition to precipitation, inconsistent results can be due to the degradation of the compound in the experimental medium.

  • Solution 1: Stability Testing: Perform a stability study of this compound in your chosen solvent and final assay medium over the time course of your experiment. Analyze samples at different time points using HPLC to check for degradation.

  • Solution 2: Fresh Preparations: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition of Aqueous Buffer: To each well, add the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS) to achieve a final DMSO concentration of 1-2%.

  • Incubation: Seal the plate and incubate at room temperature with shaking for 1-2 hours.

  • Measurement of Turbidity: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The concentration at which a significant increase in turbidity is observed is an indication of the kinetic solubility limit.

Protocol 2: Shake-Flask Method for Equilibrium Solubility

This method determines the equilibrium solubility, which is a more thermodynamically stable measurement.

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, PBS, or a formulation vehicle) in a glass vial.

  • Incubation: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After incubation, check for the presence of undissolved solid. Centrifuge or filter the samples to remove any solid particles.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

Strategies for Improving Bioavailability

For in vivo applications, improving the oral bioavailability of poorly soluble compounds like this compound often requires advanced formulation strategies.

Formulation StrategyDescription
Co-solvents A mixture of a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) with water can increase the solubility of hydrophobic drugs.
Lipid-Based Formulations These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in an aqueous medium, they form fine oil-in-water emulsions, which can enhance drug solubilization and absorption.
Solid Dispersions The drug is dispersed at a molecular level in a solid hydrophilic carrier (e.g., povidone, copovidone, or polyethylene (B3416737) glycol). This can improve the dissolution rate and extent of the drug.
Nanocrystals Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.

Visualizations

Signaling Pathways

Chaetoglobosins are known to interfere with actin microfilaments, which can impact various cellular processes. While the specific signaling pathways for this compound are not fully elucidated, related compounds have been shown to affect pathways involved in cell cycle, apoptosis, and proliferation. The following diagram illustrates a generalized potential mechanism of action.

Cytoglobosin_Signaling CytoglobosinC This compound Actin Actin Microfilaments CytoglobosinC->Actin Inhibits Polymerization EGFR_MEK_ERK EGFR/MEK/ERK Pathway CytoglobosinC->EGFR_MEK_ERK May Inhibit mTOR_Akt mTOR/Akt Pathway CytoglobosinC->mTOR_Akt May Inhibit Cytoskeleton Cytoskeletal Disruption Actin->Cytoskeleton CellCycle Cell Cycle Arrest Cytoskeleton->CellCycle Apoptosis Apoptosis Cytoskeleton->Apoptosis Proliferation Inhibition of Proliferation CellCycle->Proliferation Apoptosis->Proliferation EGFR_MEK_ERK->Proliferation mTOR_Akt->Proliferation Bioavailability_Workflow Formulation Formulation Development AnimalDosing Animal Dosing (e.g., Oral Gavage) Formulation->AnimalDosing BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling SampleProcessing Plasma Separation BloodSampling->SampleProcessing Analysis LC-MS/MS Analysis SampleProcessing->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->PK_Analysis

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Potency of Cytoglobosin C and Chaetoglobosin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two closely related cytochalasan mycotoxins, Cytoglobosin C and Chaetoglobosin A. The information presented herein is curated from experimental data to assist researchers in evaluating their potential as cytotoxic agents.

Comparative Cytotoxicity Data

The cytotoxic potency of this compound and Chaetoglobosin A has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's effectiveness in inhibiting biological or biochemical functions, are summarized below. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HeLaCervical Cancer13.7 ± 1.2[1]
A549Lung Cancer> 40[1]
LNCaPProstate Cancer7.78 ± 0.56[2]
B16F10Mouse Melanoma> 10[2]
Chaetoglobosin A HCT116Colon Cancer3.15[3]
T-24Bladder Cancer48.14 ± 10.25[4][5]
A549Lung Cancer6.56
SGC-7901Gastric Cancer7.48
MDA-MB-435Melanoma37.56
HepG2Liver Cancer38.62
P388Murine Leukemia3.67
KBOral Cancer18-30 (µg/mL)[6]
K562Chronic Myelogenous Leukemia18-30 (µg/mL)[6]
MCF-7Breast Cancer18-30 (µg/mL)[6]

Mechanism of Action: A Tale of Two Cytochalasans

Both this compound and Chaetoglobosin A belong to the cytochalasan family of mycotoxins, which are known to interact with actin filaments, a critical component of the eukaryotic cytoskeleton.[7][8] This interaction disrupts actin polymerization, leading to a cascade of cellular events that can culminate in cell death.

Chaetoglobosin A has been shown to induce apoptosis through a multi-faceted mechanism.[9] It triggers oxidative stress, leading to an increase in reactive oxygen species (ROS).[4][5] This, in turn, activates the MAPK and PI3K-AKT-mTOR signaling pathways, key regulators of cell growth, proliferation, and survival.[4] The activation of these pathways ultimately leads to the induction of both intrinsic and extrinsic apoptotic pathways.[4] Furthermore, Chaetoglobosin A can cause cell cycle arrest, preventing cancer cells from progressing through their division cycle.[5]

The precise signaling cascade for This compound 's cytotoxic effects is less defined in the current literature. However, as a cytochalasan, its primary mechanism is understood to be the disruption of the actin cytoskeleton.[7] This disruption can lead to the induction of apoptosis and cell cycle arrest, similar to other members of its class.[10]

G cluster_ChA Chaetoglobosin A Pathway cluster_CytC This compound Pathway ChA Chaetoglobosin A ROS ↑ Reactive Oxygen Species (ROS) ChA->ROS Actin_ChA Actin Filament Disruption ChA->Actin_ChA MAPK MAPK Pathway Activation ROS->MAPK PI3K_AKT PI3K-AKT-mTOR Pathway Activation ROS->PI3K_AKT Apoptosis_ChA Apoptosis MAPK->Apoptosis_ChA PI3K_AKT->Apoptosis_ChA CellCycleArrest_ChA Cell Cycle Arrest Actin_ChA->Apoptosis_ChA Actin_ChA->CellCycleArrest_ChA CytC This compound Actin_CytC Actin Filament Disruption CytC->Actin_CytC Apoptosis_CytC Apoptosis (Inferred) Actin_CytC->Apoptosis_CytC CellCycleArrest_CytC Cell Cycle Arrest (Inferred) Actin_CytC->CellCycleArrest_CytC

Caption: Signaling Pathways of Chaetoglobosin A and this compound.

Experimental Protocols

The following are generalized protocols for common cytotoxicity assays used to evaluate compounds like this compound and Chaetoglobosin A.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (provided in commercial kits).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

G cluster_workflow General Cytotoxicity Assay Workflow cluster_assays Assay-Specific Steps cluster_data General Cytotoxicity Assay Workflow A 1. Cell Seeding (96-well or 6-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (24-72 hours) B->C D_MTT MTT Assay: - Add MTT Reagent - Solubilize Formazan C->D_MTT D_LDH LDH Assay: - Collect Supernatant - Add LDH Reagent C->D_LDH D_Apop Apoptosis Assay: - Harvest & Stain Cells (Annexin V/PI) C->D_Apop E 4. Data Acquisition D_MTT->E D_LDH->E D_Apop->E F_Abs Absorbance Reading E->F_Abs F_Flow Flow Cytometry E->F_Flow G 5. Analysis (IC50 Calculation, etc.) F_Abs->G F_Flow->G

Caption: Experimental workflow for cytotoxicity testing.

Conclusion

Both this compound and Chaetoglobosin A exhibit cytotoxic properties against a variety of cancer cell lines. The available data suggests that Chaetoglobosin A may have a broader spectrum of activity and its mechanism of action is more thoroughly characterized, involving the induction of apoptosis through oxidative stress and the MAPK/PI3K-AKT-mTOR signaling pathways. The primary cytotoxic mechanism of this compound is attributed to its interaction with the actin cytoskeleton, a hallmark of the cytochalasan class. Further direct comparative studies under identical experimental conditions are warranted to definitively establish the relative potency and therapeutic potential of these two compounds.

References

A Comparative Analysis of Cytoglobosin C and Cytochalasin D: Unraveling Their Distinct Actin-Binding Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The actin cytoskeleton, a dynamic and intricate network of protein filaments, is fundamental to a myriad of cellular processes, including motility, morphogenesis, and division. The ability to modulate actin dynamics has made actin-targeting compounds invaluable tools in cell biology research and potential therapeutic agents. Among these, the cytochalasans, a diverse family of fungal metabolites, are prominent for their potent effects on the actin cytoskeleton. This guide provides a detailed comparison of two such compounds, Cytoglobosin C and Cytochalasin D, focusing on their differential mechanisms of actin binding and the consequent effects on actin polymerization. This analysis is supported by experimental data and detailed methodologies for key assays.

At a Glance: Key Differences in Actin Modulation

While both this compound and Cytochalasin D disrupt the actin cytoskeleton, their interactions with actin filaments and monomers exhibit notable distinctions. Cytochalasin D is well-characterized as a potent inhibitor of actin polymerization, primarily by capping the fast-growing barbed end of actin filaments[1]. In contrast, evidence suggests that while this compound and related chaetoglobosins also interact with the barbed end, their effects on the kinetics of actin polymerization can differ significantly, particularly at stoichiometric concentrations[1].

Quantitative Analysis: A Head-to-Head Comparison

The following table summarizes the available quantitative data for this compound and Cytochalasin D, highlighting the key parameters that define their interaction with actin. It is important to note that specific quantitative data for this compound is less prevalent in the literature compared to the extensively studied Cytochalasin D. Data for Chaetoglobosin J, a closely related compound, is included to provide context for the broader class of chaetoglobosins.

ParameterThis compoundCytochalasin DReference
Target ActinActin[2]
Binding Site Primarily barbed end of F-actinBarbed end of F-actin; also binds G-actin[1][3]
Effect on Polymerization (Substoichiometric) Inhibition of elongationPotent inhibition of polymerization[1][4]
Effect on Polymerization (Stoichiometric) Decreased rate and extent (Chaetoglobosin J)Accelerated polymerization[1]
IC50 (Actin Polymerization Inhibition) Data not available~25 nM[5]
Binding Affinity (Kd) to G-Actin Data not available18 µM (with Ca2+), 2.6 µM (with Mg2+)[6]

Delving into the Mechanisms of Action

Cytochalasin D: The Classic Barbed-End Capper

Cytochalasin D exerts its primary effect by binding with high affinity to the barbed end of filamentous actin (F-actin)[1]. This "capping" action physically obstructs the addition of new actin monomers, thereby halting filament growth at this dynamic end. This leads to a net depolymerization of existing filaments as the slower depolymerization from the pointed end continues.

Beyond barbed-end capping, Cytochalasin D also interacts with monomeric actin (G-actin), and in the presence of Mg2+, it can induce the formation of actin dimers[6]. This dimerization can paradoxically accelerate the initial phase of polymerization by providing nucleation sites[1]. Furthermore, Cytochalasin D has been shown to inhibit the interaction of cofilin, an actin-depolymerizing factor, with both G-actin and F-actin, adding another layer of complexity to its impact on actin dynamics[7].

This compound: A More Nuanced Interaction

While specific mechanistic studies on this compound are limited, research on the broader class of chaetoglobosins, such as Chaetoglobosin A and J, provides valuable insights. Chaetoglobosins are known to bind to actin, leading to the inhibition of crucial cellular processes like cell division and locomotion[2].

Studies on Chaetoglobosin A indicate that it binds to the distal end of actin filaments, disrupting their assembly and disassembly[8]. More detailed kinetic analyses of Chaetoglobosin J have revealed that at substoichiometric concentrations, it inhibits elongation at the barbed end of actin filaments, similar to Cytochalasin D. However, a key distinction emerges at stoichiometric concentrations. While Cytochalasin D accelerates actin polymerization under these conditions, Chaetoglobosin J decreases both the rate and the extent of polymerization[1]. This suggests a different mode of interaction with actin monomers or filaments at higher concentrations, potentially involving filament stabilization or aggregation that is distinct from the capping and nucleating effects of Cytochalasin D.

Visualizing the Mechanisms

To illustrate the proposed actin-binding mechanisms, the following diagrams were generated using the Graphviz DOT language.

Cytochalasin_D_Mechanism cluster_F_Actin F-Actin Filament G_Actin G-Actin (Monomer) Barbed_End Barbed End (Fast Growing) G_Actin->Barbed_End Monomer Addition (Blocked) Pointed_End Pointed End (Slow Growing) CD Cytochalasin D CD->G_Actin Induces Dimerization CD->Barbed_End Binds & Caps

Caption: Proposed mechanism of Cytochalasin D on actin polymerization.

Cytoglobosin_C_Mechanism cluster_F_Actin F-Actin Filament G_Actin G-Actin (Monomer) Barbed_End Barbed End (Fast Growing) G_Actin->Barbed_End Monomer Addition (Inhibited) Pointed_End Pointed End (Slow Growing) CC This compound (Chaetoglobosin) CC->Barbed_End Binds & Inhibits Elongation CC->Barbed_End Decreases Rate & Extent (Stoichiometric)

Caption: Proposed mechanism of this compound on actin polymerization.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the actin-binding properties of compounds like this compound and Cytochalasin D.

Actin Polymerization Assay (Pyrene-Based)

This assay measures the kinetics of actin polymerization by monitoring the fluorescence of pyrene-labeled actin.

Workflow:

Actin_Polymerization_Assay A Prepare G-actin solution (with pyrene-labeled actin) B Add test compound (this compound or Cytochalasin D) A->B C Initiate polymerization (add polymerization buffer) B->C D Monitor fluorescence (increase upon polymerization) C->D E Analyze kinetics (rate and extent of polymerization) D->E

Caption: Workflow for the pyrene-based actin polymerization assay.

Detailed Steps:

  • Preparation of G-actin: Monomeric (G-)actin is purified and stored in a low ionic strength buffer (G-buffer) containing ATP and Ca2+ to maintain its monomeric state. A small percentage (typically 5-10%) of the actin is labeled with pyrene (B120774) iodoacetamide.

  • Reaction Setup: In a fluorometer cuvette, the pyrene-labeled G-actin is mixed with unlabeled G-actin in G-buffer. The test compound (this compound or Cytochalasin D) at various concentrations is added to the mixture.

  • Initiation of Polymerization: Polymerization is initiated by adding a concentrated polymerization buffer containing KCl and MgCl2.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm. The fluorescence of pyrene-actin increases significantly upon its incorporation into a filament.

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve, and the extent of polymerization is determined by the final plateau of fluorescence. IC50 values can be calculated by measuring the inhibition of polymerization at various compound concentrations.

Actin Co-sedimentation Assay

This assay is used to determine the binding of a compound to filamentous actin (F-actin).

Workflow:

Co_sedimentation_Assay A Polymerize G-actin to F-actin B Incubate F-actin with test compound A->B C Ultracentrifugation B->C D Separate supernatant (S) and pellet (P) C->D E Analyze S and P fractions by SDS-PAGE D->E

Caption: Workflow for the actin co-sedimentation assay.

Detailed Steps:

  • Preparation of F-actin: G-actin is polymerized into F-actin by incubation with a polymerization buffer.

  • Binding Reaction: The pre-formed F-actin is incubated with the test compound (this compound or Cytochalasin D) for a sufficient time to allow binding to reach equilibrium.

  • Sedimentation: The mixture is subjected to ultracentrifugation to pellet the F-actin and any associated proteins or compounds.

  • Fractionation: The supernatant, containing unbound compound and any remaining G-actin, is carefully separated from the pellet.

  • Analysis: The supernatant and pellet fractions are analyzed by SDS-PAGE. The amount of the test compound in the pellet is quantified to determine its binding to F-actin.

Fluorescence Microscopy of the Actin Cytoskeleton

This method allows for the visualization of the effects of the compounds on the actin cytoskeleton in fixed cells.

Detailed Steps:

  • Cell Culture and Treatment: Cells are cultured on coverslips and treated with this compound, Cytochalasin D, or a vehicle control for a specified period.

  • Fixation and Permeabilization: The cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow for the entry of staining reagents.

  • Staining: The F-actin is stained with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-Rhodamine). The nucleus can be counterstained with a DNA dye like DAPI.

  • Imaging: The stained cells are visualized using a fluorescence microscope. Changes in the organization of the actin cytoskeleton, such as filament disruption, aggregation, or changes in cell morphology, are observed and documented.

Conclusion

This compound and Cytochalasin D, while both potent modulators of the actin cytoskeleton, exhibit distinct mechanistic nuances. Cytochalasin D is a well-established barbed-end capping agent that also influences G-actin dimerization and cofilin interactions. The actin-binding mechanism of this compound, inferred from studies on related chaetoglobosins, also involves interaction with the barbed end but displays different kinetic consequences, particularly at higher concentrations.

For researchers in cell biology and drug development, understanding these differences is crucial for the precise interpretation of experimental results and for the rational design of novel therapeutics targeting the actin cytoskeleton. Further quantitative studies on this compound are warranted to fully elucidate its molecular interactions with actin and to expand the repertoire of tools available for dissecting the complexities of actin dynamics.

References

Validating Actin Polymerization Inhibition by Cytochalasin C: A Microscopy-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Cytochalasin C and the well-characterized actin polymerization inhibitor, Cytochalasin D. We offer detailed experimental protocols and supporting data for validating the inhibitory effects on actin polymerization using fluorescence microscopy, tailored for researchers, scientists, and drug development professionals.

Introduction to Actin Dynamics and Inhibition

Actin, an abundant protein in eukaryotic cells, dynamically transitions between a monomeric state (G-actin) and a filamentous polymer (F-actin). This process of polymerization is fundamental to numerous cellular functions, including maintaining cell shape, motility, and division. Small molecules that inhibit actin polymerization are invaluable tools for studying these processes. Cytochalasins, a class of fungal metabolites, are potent inhibitors of actin polymerization that function by binding to the fast-growing "barbed" end of actin filaments, thereby blocking the addition of new actin monomers. This guide focuses on validating the effects of Cytochalasin C, with Cytochalasin D serving as a benchmark for comparison.

Comparison of Cytochalasin C and Cytochalasin D

Cytochalasin C and Cytochalasin D, while structurally related, exhibit distinct potencies and effects on actin dynamics. Cytochalasin D is a widely used and potent inhibitor of actin polymerization. It disrupts actin microfilaments and can arrest the cell cycle. Cytochalasin C also inhibits actin polymerization by disrupting the assembly dynamics of actin filaments. While both bind to the barbed end of F-actin, their efficacy and the concentrations required to elicit cellular effects can vary.

FeatureCytochalasin CCytochalasin D
Primary Mechanism Binds to the barbed (+) end of F-actin, preventing monomer addition.Binds to the barbed (+) end of F-actin, preventing monomer addition.
Secondary Effects Promotes rapid initial filament formation but reduces the overall extent of polymerization.Can induce the formation of actin dimers that act as nuclei, sometimes increasing the initial polymerization rate. Also reported to inhibit the interaction between actin and cofilin.
Cell Permeability YesYes
Typical Working Conc. 200-220 µM (to arrest cytoplasmic streaming in Nitella)0.2 - 20 µM (effective range for various cellular effects)
Observed Cellular Effects Disruption of actin cytoskeleton, changes in cell morphology.Disruption of stress fibers, inhibition of membrane ruffling, cell cycle arrest, and changes in cell morphology.

Experimental Validation via Fluorescence Microscopy

A standard and effective method to visualize the effects of actin polymerization inhibitors is through fluorescence microscopy of cells stained with fluorescently-labeled phalloidin (B8060827). Phalloidin is a bicyclic peptide that binds with high affinity and specificity to F-actin, making it an excellent probe for visualizing the filamentous actin cytoskeleton.

G Experimental Workflow for Validating Actin Polymerization Inhibition cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture (e.g., Fibroblasts, Endothelial cells) treatment 2. Treatment - Cytochalasin C (Test) - Cytochalasin D (Control) - DMSO (Vehicle Control) cell_culture->treatment fixation 3. Fixation (e.g., 4% Paraformaldehyde) treatment->fixation permeabilization 4. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization staining 5. Staining - Fluorescent Phalloidin (for F-actin) - DAPI (for Nuclei) permeabilization->staining imaging 6. Microscopy (Fluorescence/Confocal) staining->imaging quantification 7. Image Analysis - Measure F-actin intensity - Analyze cell morphology (Area, Roundness) imaging->quantification data_viz 8. Data Visualization (Tables and Graphs) quantification->data_viz

Caption: Workflow for microscopy-based validation of actin polymerization inhibitors.

Detailed Experimental Protocol

Materials:

  • Cell line of interest (e.g., HeLa, U2OS, fibroblasts)

  • Cell culture medium and supplements

  • Glass coverslips or imaging-grade multi-well plates

  • Cytochalasin C and Cytochalasin D (stock solutions in DMSO)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared, methanol-free)

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Phalloidin-iFluor 488, Alexa Fluor 488 Phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips or into imaging plates at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Inhibitor Treatment: Prepare working solutions of Cytochalasin C, Cytochalasin D, and a DMSO vehicle control in pre-warmed cell culture medium. Aspirate the old medium from the cells and replace it with the treatment solutions. Incubate for the desired time (e.g., 30-60 minutes).

  • Fixation: Gently wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5-10 minutes at room temperature.

  • Staining: Wash the cells three times with PBS. Add the fluorescent phalloidin staining solution (diluted in PBS, often with 1% BSA to reduce non-specific binding) and incubate for 30-60 minutes at room temperature, protected from light. If desired, DAPI can be included in this step or as a subsequent step.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Acquire images using a fluorescence or confocal microscope equipped with the appropriate filter sets for the chosen fluorophores.

Signaling and Mechanism of Action

Actin polymerization is a tightly regulated process. It begins with the nucleation of G-actin monomers, followed by the elongation of the filament at the barbed end. Cytochalasins interfere with this process at the elongation step.

G cluster_actin_cycle Actin Polymerization Cycle G_actin G-actin (Monomers) Nucleation Nucleation G_actin->Nucleation ATP F_actin F-actin (Filament) Nucleation->F_actin Elongation at Barbed End F_actin->G_actin Depolymerization (Pointed End) Inhibitor Cytochalasin C / D Inhibitor->F_actin Binds to Barbed End Blocks Elongation

Caption: Mechanism of actin polymerization and inhibition by cytochalasins.

Quantitative Data Analysis and Expected Results

Visual inspection of the stained cells will reveal qualitative changes, such as the disruption of stress fibers and altered cell morphology. For objective comparisons, quantitative analysis is essential.

Quantifiable Metrics:

  • F-actin Fluorescence Intensity: The total or average fluorescence intensity of the phalloidin signal per cell can be measured using image analysis software (e.g., ImageJ/Fiji). A decrease in intensity can indicate F-actin depolymerization.

  • Cell Area and Shape Descriptors: Treatment with actin inhibitors typically causes cells to retract and round up. Changes in cell area, perimeter, and circularity can be quantified to measure this effect.

Example Data Table:

TreatmentAverage F-actin Intensity (a.u.)Average Cell Area (µm²)Cell Circularity (1.0 = perfect circle)
Vehicle (DMSO) 150 ± 122500 ± 3000.4 ± 0.05
Cytochalasin C (200 µM) 95 ± 101800 ± 2500.7 ± 0.08
Cytochalasin D (2 µM) 70 ± 81500 ± 2000.8 ± 0.06

Data are presented as mean ± standard deviation and are for illustrative purposes only.

G Logical Comparison: Cytochalasin C vs. D cluster_props Shared Properties cluster_comparison Key Differences Inhibitors Actin Polymerization Inhibitors (Cytochalasin Family) Mechanism Mechanism: Binds to F-actin barbed end Inhibitors->Mechanism Permeability Cell Permeable Inhibitors->Permeability Effect Result: Disrupts actin cytoskeleton Inhibitors->Effect Potency Potency & Concentration Secondary Secondary Mechanisms CytoC Cytochalasin C CytoD Cytochalasin D Potency->CytoC Generally lower potency (Higher concentration needed) Potency->CytoD Higher potency (Effective at lower concentrations) Secondary->CytoC Primarily barbed end capping Secondary->CytoD Inhibits actin-cofilin interaction

Caption: Comparison of key properties of Cytochalasin C and Cytochalasin D.

Conclusion

Fluorescence microscopy coupled with phalloidin staining is a robust and accessible method for validating the inhibitory activity of compounds like Cytochalasin C on actin polymerization. By comparing its effects to a well-characterized inhibitor such as Cytochalasin D and performing quantitative image analysis, researchers can obtain reliable data on the compound's efficacy and cellular impact. The protocols and comparative data presented in this guide provide a solid framework for such validation studies.

Unveiling the Anti-Tumor Potential of Cytoglobosin C and its Congeners: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 4, 2025

Shanghai, China – In the relentless pursuit of novel anti-cancer therapeutics, researchers and drug development professionals are increasingly turning their attention to natural compounds. Among these, the cytochalasan family of fungal metabolites has demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the anti-tumor properties of Cytoglobosin C and its closely related analogs, Chaetoglobosin A, E, and K, offering a valuable resource for the scientific community.

While comprehensive data on this compound remains emergent, this report collates the existing findings and cross-validates its potential by examining the well-documented anti-tumor activities of its congeners. This comparative approach allows for an informed perspective on the therapeutic promise of this class of compounds.

Comparative Cytotoxicity: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation. The following table summarizes the reported IC50 values for this compound and other selected Chaetoglobosins across various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
This compound HCT116Colon Carcinoma3.15
Chaetoglobosin A HCT116Colon Carcinoma3.15
T-24Bladder Cancer48.14 ± 10.25
Chaetoglobosin E KYSE-30Esophageal Squamous Cell Carcinoma2.57
A549Lung Cancer-
HCC827Lung Cancer-
SW620Colon Cancer-
MDA-MB-231Breast Cancer-
Chaetoglobosin K OVCAR-3Ovarian Cancer-
A2780/CP70Ovarian Cancer-

Note: A dash (-) indicates that while anti-tumor activity was observed, specific IC50 values were not provided in the cited literature.

Delving into the Mechanism of Action: Induction of Apoptosis

A crucial aspect of an effective anti-cancer agent is its ability to induce programmed cell death, or apoptosis, in malignant cells. Studies on Chaetoglobosins A, E, and K have elucidated their pro-apoptotic mechanisms, which are likely shared by this compound due to structural similarities.

Chaetoglobosin A has been shown to induce apoptosis in T-24 human bladder cancer cells through the generation of reactive oxygen species (ROS) and modulation of the MAPK/PI3K-AKT-mTOR signaling pathway.[1] Similarly, Chaetoglobosin E triggers apoptosis in esophageal squamous cell carcinoma cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[2] Furthermore, Chaetoglobosin K induces apoptosis in cisplatin-resistant ovarian cancer cells through a p53-dependent pathway.[3]

The convergence of these findings suggests that this compound may also exert its anti-tumor effects by activating intrinsic and/or extrinsic apoptotic pathways, a hypothesis that warrants further investigation.

Experimental Protocols: A Guide to Reproducibility

To facilitate further research and cross-validation of the findings presented, detailed protocols for the key experimental assays are provided below.

Cell Viability and IC50 Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key regulatory proteins.

  • Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Scientific Process

To further clarify the methodologies and conceptual frameworks discussed, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_data_analysis Data Analysis start Seed Cancer Cells treat Treat with this compound start->treat mtt MTT Assay treat->mtt Measure Viability wb Western Blot treat->wb Analyze Proteins ic50 Determine IC50 mtt->ic50 pathway Identify Signaling Pathway wb->pathway

Experimental workflow for assessing anti-tumor effects.

signaling_pathway cluster_upstream Upstream Signaling cluster_mitochondrial Mitochondrial Regulation cluster_execution Execution Phase CytoglobosinC This compound ROS ↑ Reactive Oxygen Species CytoglobosinC->ROS PI3K_AKT PI3K/AKT Pathway CytoglobosinC->PI3K_AKT MAPK MAPK Pathway CytoglobosinC->MAPK Bax ↑ Bax (Pro-apoptotic) ROS->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) PI3K_AKT->Bcl2 MAPK->Bax Caspases ↑ Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Proposed apoptotic signaling pathway of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses anti-tumor properties, particularly against colon cancer cells. The comparative analysis with its analogs, Chaetoglobosins A, E, and K, provides a solid foundation for postulating its mechanism of action, which likely involves the induction of apoptosis through the modulation of key signaling pathways.

Further research is imperative to expand the profile of this compound's anti-tumor activity across a broader range of cancer cell lines. Elucidating its precise molecular targets and further detailing its impact on signaling cascades will be crucial for its development as a potential therapeutic agent. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the fight against cancer.

References

Unveiling Synergistic Alliances: Enhancing Chemotherapy with Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a perpetual frontier. Combination therapy, a cornerstone of modern oncology, aims to exploit synergistic interactions between anti-cancer agents to maximize efficacy and overcome drug resistance. This guide provides a comparative analysis of the synergistic effects of two fungal metabolites, Chaetoglobosin E and a novel cholestanol (B8816890) glucoside (CG), when combined with conventional chemotherapy drugs. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to facilitate a comprehensive evaluation of these potential therapeutic strategies.

Quantitative Analysis of Synergistic Effects

The synergistic potential of Chaetoglobosin E and cholestanol glucoside (CG) in combination with various chemotherapy agents has been evaluated in different cancer cell lines. The primary metric for quantifying synergy is the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Fungal MetaboliteChemotherapy DrugCancer Cell LineCombination Index (CI)Dose Reduction Index (DRI)Key Findings
Chaetoglobosin E Cisplatin (B142131)KYSE-30 (Esophageal Squamous Cell Carcinoma)< 1.0 at 50% effective concentration (EC50)> 1.0Chaetoglobosin E synergistically enhances the anti-proliferative effect of cisplatin.[1]
Chaetoglobosin E 5-Fluorouracil (5-Fu)KYSE-30 (Esophageal Squamous Cell Carcinoma)< 1.0 at EC50> 1.0Demonstrates synergistic inhibition of cell proliferation when combined with 5-Fu.[1]
Cholestanol Glucoside (CG) Paclitaxel (B517696) (PTX)HeLa (Cervical Cancer)Not explicitly quantified with CI value in the abstract, but described as having "potent synergistic apoptotic effects".Not SpecifiedThe combination induced apoptosis through the mitochondrial intrinsic pathway.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments used to assess the synergistic effects of Chaetoglobosin E and cholestanol glucoside with chemotherapy drugs.

Synergistic Anti-proliferative Effect Assessment (for Chaetoglobosin E)

This protocol is adapted from the study on Chaetoglobosin E with cisplatin and 5-Fu in KYSE-30 cells.[1]

  • Cell Culture: Human esophageal cancer KYSE-30 cells are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of Chaetoglobosin E, a cytotoxic agent (cisplatin or 5-Fu) alone, or a combination of both.

  • Incubation: The treated cells are incubated for 48 hours.

  • Cell Viability Assay (MTT Assay):

    • An MTT solution (0.5 mg/mL final concentration) is added to each well and incubated for an additional 4 hours.

    • The medium is discarded, and the formazan (B1609692) crystals are dissolved in 100 µL of DMSO.

    • The absorbance is measured to determine cell viability.

  • Data Analysis: The Combination Index (CI) is calculated using the Chou-Talalay method with software such as CompuSyn. A CI value less than 1.0 indicates synergy. The Dose Reduction Index (DRI) is also calculated to quantify the dose reduction of each drug in the synergistic combination.[1]

Assessment of Apoptosis and Mitochondrial Pathway (for Cholestanol Glucoside)

This protocol is based on the study of cholestanol glucoside (CG) and paclitaxel (PTX) in HeLa cells.[2]

  • Cell Culture: HeLa cells are maintained in appropriate culture conditions.

  • Treatment: Cells are treated with CG, PTX, or a combination of both.

  • Apoptosis Induction Analysis:

    • Nuclear Fragmentation: Assessed by staining with a fluorescent dye that visualizes nuclear morphology.

    • DNA Fragmentation: Analyzed using techniques like agarose (B213101) gel electrophoresis to detect the characteristic DNA laddering pattern of apoptosis.

    • Sub-G1 Cell Cycle Arrest: Determined by flow cytometry analysis of propidium (B1200493) iodide-stained cells.

  • Mitochondrial Pathway Investigation:

    • Mitochondrial Membrane Potential (MMP): Loss of MMP is measured using a fluorescent probe like JC-1 via flow cytometry.

    • Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are quantified using a fluorescent probe such as DCFH-DA.

    • Caspase Activity: The activity of key apoptotic caspases (caspase-3/7 and caspase-9) is measured using specific assays.

    • Western Blot Analysis: The expression levels of pro-apoptotic (Bax, Caspase-9, Caspase-3) and anti-apoptotic (Bcl-2) proteins are determined to confirm the involvement of the intrinsic apoptotic pathway.[2]

Visualizing the Mechanisms of Action

Understanding the cellular pathways affected by these drug combinations is essential for rational drug development. The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing synergy and the proposed signaling pathway for the cholestanol glucoside and paclitaxel combination.

G cluster_workflow Experimental Workflow for Synergy Assessment A Cancer Cell Culture (e.g., KYSE-30, HeLa) B Treatment with: - Fungal Metabolite (FM) alone - Chemotherapy Drug (CD) alone - FM + CD Combination A->B C Incubation (e.g., 48 hours) B->C D Cell Viability Assay (e.g., MTT) C->D E Apoptosis Assays (e.g., Flow Cytometry, Western Blot) C->E F Data Analysis D->F E->F G Determine Synergy (e.g., Combination Index < 1) F->G

Caption: Workflow for evaluating the synergistic effects of fungal metabolites and chemotherapy drugs.

G cluster_pathway Proposed Synergistic Apoptotic Pathway of CG + PTX CG_PTX Cholestanol Glucoside (CG) + Paclitaxel (PTX) ROS Increased ROS Production CG_PTX->ROS Bcl2 Bcl-2 (Anti-apoptotic) CG_PTX->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) CG_PTX->Bax Up-regulation MMP Loss of Mitochondrial Membrane Potential ROS->MMP Casp9 Caspase-9 Activation MMP->Casp9 Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Signaling pathway of CG and PTX synergy in HeLa cells.

Concluding Remarks

The preliminary evidence for Chaetoglobosin E and the novel cholestanol glucoside (CG) highlights the potential of fungal metabolites as synergistic partners for conventional chemotherapy. The data suggests that these combinations can lead to enhanced anti-cancer activity, potentially allowing for lower, less toxic doses of cytotoxic drugs. Further research is warranted to elucidate the precise molecular mechanisms and to evaluate these promising combinations in preclinical and clinical settings. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon these findings and accelerate the development of more effective cancer therapies.

References

Comparative Analysis of Cytoglobosin C's Downstream Effects via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cytoglobosin C, a potent actin-disrupting agent, and its downstream cellular effects as confirmed by western blot analysis. By inhibiting actin polymerization, this compound triggers a cascade of signaling events that can be quantitatively assessed and compared with other well-known actin inhibitors, such as Latrunculin A and Cytochalasin D. This document outlines the key signaling pathways affected, presents a framework for comparative quantitative data analysis, and provides detailed experimental protocols for western blot analysis of relevant downstream markers.

Introduction to this compound and its Mechanism of Action

This compound belongs to the cytochalasan family of mycotoxins, which are known for their ability to bind to the barbed end of actin filaments. This binding physically obstructs the addition of new actin monomers, thereby inhibiting the elongation and polymerization of F-actin. The disruption of the dynamic actin cytoskeleton has profound effects on numerous cellular processes, including cell motility, division, and signal transduction. Western blot analysis is a crucial technique to quantify the changes in protein expression and post-translational modifications that occur downstream of this primary mechanism.

Key Downstream Signaling Pathways

The disruption of the actin cytoskeleton by this compound is expected to modulate several key signaling pathways that regulate actin dynamics. Western blot analysis can be employed to probe the activation state and expression levels of key proteins within these pathways.

Cofilin Activation Pathway

Cofilin is a key actin-binding protein that promotes the depolymerization of actin filaments. Its activity is regulated by phosphorylation at Serine 3; phosphorylated cofilin (p-cofilin) is inactive. The inhibition of actin polymerization can lead to a compensatory response involving the activation of cofilin to increase the pool of G-actin. This is achieved through the dephosphorylation of cofilin. The upstream kinases, LIM kinases (LIMK), are in turn regulated by the Rho family of GTPases.

This compound This compound Actin Polymerization Actin Polymerization This compound->Actin Polymerization Inhibits RhoA RhoA ROCK ROCK RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Activates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) p-Cofilin (Inactive) p-Cofilin (Inactive) LIMK->p-Cofilin (Inactive) Actin Depolymerization Actin Depolymerization Cofilin->Actin Depolymerization Promotes

Caption: Signaling pathway of cofilin regulation downstream of actin dynamics.

Rho GTPase Signaling

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. Their activation state (GTP-bound) is critical for their function. Disruption of the actin cytoskeleton can lead to feedback mechanisms that alter the activity of these GTPases. For instance, changes in cell adhesion and morphology due to actin disruption can influence RhoA activity.

This compound This compound Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption This compound->Actin Cytoskeleton Disruption Cell Adhesion & Morphology Cell Adhesion & Morphology Actin Cytoskeleton Disruption->Cell Adhesion & Morphology Alters Rho GEFs/GAPs Rho GEFs/GAPs Cell Adhesion & Morphology->Rho GEFs/GAPs Modulates RhoA-GDP (Inactive) RhoA-GDP (Inactive) Rho GEFs/GAPs->RhoA-GDP (Inactive) RhoA-GTP (Active) RhoA-GTP (Active) RhoA-GDP (Inactive)->RhoA-GTP (Active) Activation Downstream Effects Downstream Effects RhoA-GTP (Active)->Downstream Effects

Caption: Feedback loop between actin disruption and RhoA activity.

Comparative Quantitative Data

While direct comparative western blot data for this compound is limited in publicly available literature, this section provides a template for how such data should be structured for a clear comparison with other actin inhibitors. The expected effects are based on the known mechanisms of action.

Table 1: Comparison of Actin Polymerization Inhibitors on Downstream Targets

Target Protein Treatment Expected Fold Change vs. Control (Western Blot Densitometry) Rationale
G-Actin / F-Actin Ratio This compoundIncreaseInhibition of polymerization leads to a higher ratio of soluble G-actin to insoluble F-actin.
Latrunculin AIncreaseSequesters G-actin monomers, preventing polymerization and shifting the equilibrium towards G-actin.
Cytochalasin DIncreaseCaps filament barbed ends, preventing elongation and favoring depolymerization.
Phospho-Cofilin (Ser3) This compoundDecreaseCompensatory activation of cofilin via dephosphorylation to promote actin depolymerization.
Latrunculin ADecreaseSimilar compensatory mechanism to increase the G-actin pool.
Cytochalasin DDecreaseFeedback loop to enhance actin turnover.
Active RhoA (GTP-bound) This compoundVariableDependent on cell type and context; can be influenced by changes in cell adhesion and morphology.
Latrunculin AVariableEffects on RhoA are often secondary to the primary disruption of the actin cytoskeleton.
Cytochalasin DVariableCan induce changes in RhoA activity through effects on focal adhesions and stress fibers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for western blot analysis of the key downstream targets of this compound.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 Western Blot cluster_2 Data Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Detection Detection Antibody Incubation->Detection Imaging Imaging Detection->Imaging Densitometry Densitometry Imaging->Densitometry Normalization Normalization Densitometry->Normalization Quantification Quantification Normalization->Quantification

Caption: General workflow for western blot analysis.

Protocol 1: F-actin/G-actin Fractionation and Western Blot

This protocol allows for the quantification of the ratio of filamentous (F-actin) to globular (G-actin) actin.

  • Cell Treatment: Culture cells to the desired confluency and treat with this compound, Latrunculin A, Cytochalasin D, or vehicle control for the specified time and concentration.

  • Lysis and Fractionation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in an actin stabilization buffer containing Triton X-100 (e.g., 50 mM PIPES pH 6.9, 50 mM NaCl, 5 mM MgCl2, 5 mM EGTA, 5% glycerol, 0.1% Triton X-100, and protease inhibitors).

    • Centrifuge the lysate at low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant contains the G-actin (soluble fraction), and the pellet contains the F-actin (insoluble fraction).

  • Sample Preparation:

    • Carefully collect the supernatant (G-actin fraction).

    • Resuspend the pellet in a buffer of equal volume to the supernatant, containing a strong denaturant (e.g., 1% SDS) to solubilize the F-actin.

  • Western Blot:

    • Determine the protein concentration of both fractions.

    • Load equal amounts of protein from the G-actin and F-actin fractions onto an SDS-PAGE gel.

    • Perform electrophoresis, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against actin (e.g., anti-β-actin).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification:

    • Measure the band intensity for actin in both the G-actin and F-actin lanes using densitometry software.

    • Calculate the G-actin/F-actin ratio for each treatment condition.

Protocol 2: Analysis of Cofilin Phosphorylation
  • Cell Treatment and Lysis:

    • Treat cells as described in Protocol 1.

    • Lyse cells in a lysis buffer containing phosphatase inhibitors (e.g., RIPA buffer supplemented with sodium fluoride (B91410) and sodium orthovanadate).

  • Western Blot:

    • Determine protein concentration and load equal amounts of total protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis, transfer, and blocking as described above.

    • Incubate one set of membranes with a primary antibody specific for phospho-cofilin (Ser3) and another set with an antibody for total cofilin. A loading control antibody (e.g., anti-GAPDH or anti-β-tubulin) should also be used.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect and image the blots.

  • Quantification:

    • Perform densitometry on the bands for p-cofilin, total cofilin, and the loading control.

    • Normalize the p-cofilin and total cofilin signals to the loading control.

    • Calculate the ratio of normalized p-cofilin to normalized total cofilin for each treatment.

Protocol 3: RhoA Activation Assay (Pull-down)
  • Cell Treatment and Lysis:

    • Treat cells as described previously.

    • Lyse cells in a Rho activation assay lysis buffer (often containing MgCl2 to maintain GTP binding).

  • Pull-down of Active RhoA:

    • Incubate a portion of the cell lysate with Rhotekin-RBD beads (or other Rho-GTP binding domain-conjugated beads) to specifically pull down active, GTP-bound RhoA.

    • Wash the beads to remove non-specifically bound proteins.

  • Western Blot:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Run the eluted samples (active RhoA) and a sample of the total cell lysate (total RhoA) on an SDS-PAGE gel.

    • Perform electrophoresis, transfer, and blocking.

    • Incubate the membrane with a primary antibody against RhoA.

    • Proceed with secondary antibody incubation and detection.

  • Quantification:

    • Measure the band intensity for active RhoA (pull-down lane) and total RhoA (lysate lane).

    • The level of RhoA activation is expressed as the ratio of active RhoA to total RhoA.

Conclusion

This compound, as a potent inhibitor of actin polymerization, is expected to induce significant downstream effects that can be reliably quantified using western blot analysis. By examining the G-actin/F-actin ratio, the phosphorylation state of cofilin, and the activation of Rho GTPases, researchers can gain valuable insights into the cellular response to this compound. The protocols and comparative framework provided in this guide offer a robust approach for characterizing the effects of this compound and comparing its efficacy and mechanism of action with other actin-disrupting agents. Such data is invaluable for basic research and for the development of novel therapeutic strategies targeting the actin cytoskeleton.

Cytoglobosin C: A Comparative Analysis of Its Efficacy as a Natural Actin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular biology and drug development, the actin cytoskeleton is a pivotal target for therapeutic intervention. Its role in cell motility, division, and morphology makes it a focus for researchers seeking to modulate these processes. Among the arsenal (B13267) of natural compounds that interfere with actin dynamics, Cytoglobosin C, a member of the cytochalasan family of fungal metabolites, has garnered attention. This guide provides a comprehensive comparison of this compound's effectiveness against other prominent natural actin inhibitors, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their endeavors.

Comparative Efficacy of Natural Actin Inhibitors

The effectiveness of an actin inhibitor is determined by its ability to disrupt actin polymerization and its impact on cell viability. The following tables summarize key quantitative data for this compound and other well-characterized natural actin inhibitors.

Table 1: Inhibition of Actin Polymerization

CompoundClassMechanism of ActionDissociation Constant (Kd) / IC50Source
This compound CytochalasanBinds to the barbed end of F-actin, inhibiting polymerization and elongation.Data not available for direct actin polymerization inhibition.-
Latrunculin A MacrolideSequesters G-actin monomers, preventing their incorporation into filaments.0.1 µM (ATP-actin), 0.4 µM (ADP-Pi-actin), 4.7 µM (ADP-actin)[1]
Jasplakinolide Cyclic DepsipeptidePromotes actin polymerization and stabilizes F-actin by binding competitively with phalloidin (B8060827).15 nM (for binding to F-actin)[2]
Phalloidin PhallotoxinBinds to and stabilizes F-actin, preventing depolymerization.Not an inhibitor of polymerization, but a stabilizer.[3][4]

Table 2: Cytotoxicity (IC50) in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50Source
Chaetoglobosin A T-24Bladder Cancer48.14 µM[5][6]
Chaetoglobosin E KYSE-30Esophageal Squamous Cell Carcinoma2.57 µM-
Chaetoglobosin K OVCAR-3Ovarian Cancer2.2 µM[7]
Chaetoglobosin K A2780/CP70Ovarian Cancer1.7 µM[7]
Chaetoglobosins V & W KB, K562, MCF-7, HepG2Various18-30 µg/mL[8]
Latrunculin A MKN45 (24h/72h)Gastric Cancer1.14 µM / 0.76 µM-
Latrunculin A NUGC-4 (24h/72h)Gastric Cancer1.04 µM / 0.33 µM-
Latrunculin A Rhabdomyosarcoma cellsSarcoma80-220 nM[9]
Jasplakinolide PC-3Prostate Cancer35 nM[2]
Jasplakinolide Jurkat T cells (24h)Leukemia0.25-2 µg/mL (dose-dependent decrease in proliferation)[2]

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.

Actin Polymerization Assay (Pyrene-Based)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.

Materials:

  • G-actin (unlabeled and pyrene-labeled)

  • Polymerization Buffer (10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole, pH 7.0)

  • ATP (10 mM)

  • DTT (100 mM)

  • Test compounds (e.g., this compound)

  • Fluorometer

Protocol:

  • Actin Preparation: Prepare a stock solution of G-actin containing a percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT).

  • Reaction Mixture: In a fluorometer cuvette, mix the G-actin solution with the test compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by adding 1/10th volume of 10X KMEI buffer.

  • Fluorescence Measurement: Immediately begin recording the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 407 nm over time.

  • Data Analysis: The rate of polymerization is determined from the slope of the initial phase of the fluorescence curve. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the polymerization rate.[10][11][12]

G cluster_workflow Pyrene-Based Actin Polymerization Assay Workflow Prepare Actin Stock Prepare Actin Stock Prepare Reaction Mixture Prepare Reaction Mixture Prepare Actin Stock->Prepare Reaction Mixture Initiate Polymerization Initiate Polymerization Prepare Reaction Mixture->Initiate Polymerization Measure Fluorescence Measure Fluorescence Initiate Polymerization->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data

Pyrene-Based Actin Polymerization Assay Workflow
Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is the concentration of the compound that reduces cell viability by 50%.[13]

G cluster_workflow MTT Cell Viability Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 G cluster_pathway General Actin Dynamics Signaling Receptors Receptors Rho GTPases Rho GTPases Receptors->Rho GTPases Effectors Effectors Rho GTPases->Effectors Actin Cytoskeleton Actin Cytoskeleton Effectors->Actin Cytoskeleton G cluster_pathway Signaling Pathways Affected by Chaetoglobosins Chaetoglobosins Chaetoglobosins MAPK Pathway MAPK Pathway Chaetoglobosins->MAPK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway Chaetoglobosins->PI3K-AKT-mTOR Pathway EGFR/MEK/ERK Pathway EGFR/MEK/ERK Pathway Chaetoglobosins->EGFR/MEK/ERK Pathway inhibition Apoptosis/Inhibition of Proliferation Apoptosis/Inhibition of Proliferation MAPK Pathway->Apoptosis/Inhibition of Proliferation PI3K-AKT-mTOR Pathway->Apoptosis/Inhibition of Proliferation EGFR/MEK/ERK Pathway->Apoptosis/Inhibition of Proliferation G cluster_pathway Latrunculin A Signaling Interference Latrunculin A Latrunculin A Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption Latrunculin A->Actin Cytoskeleton Disruption interference RAS Pathway RAS Pathway Actin Cytoskeleton Disruption->RAS Pathway interference Cell Growth/Proliferation Cell Growth/Proliferation RAS Pathway->Cell Growth/Proliferation G cluster_pathway Jasplakinolide-Induced Apoptosis Pathway Jasplakinolide Jasplakinolide Actin Polymerization/Stabilization Actin Polymerization/Stabilization Jasplakinolide->Actin Polymerization/Stabilization Caspase-3 Activation Caspase-3 Activation Actin Polymerization/Stabilization->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cytoglobosin C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of potent compounds like Cytoglobosin C, a cytotoxic mycotoxin, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated waste, promoting a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Due to its cytotoxic nature, meaning it is toxic to cells, all contact should be minimized.[1]

Personal Protective Equipment (PPE): All personnel handling this compound or its waste must wear appropriate PPE to prevent exposure.[2] This includes:

  • Impermeable, long-sleeved gowns.[3]

  • Two pairs of chemotherapy-rated gloves.

  • Safety glasses or goggles, and a face shield.[3][4]

  • A NIOSH/MSHA-approved respirator if there is a risk of aerosolization or if working with the powdered form.[4]

Engineering Controls: Work with this compound, including the preparation of solutions and the segregation of waste, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[5]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of cytotoxic waste is high-temperature incineration through a licensed hazardous waste disposal service.[1][6] This ensures the complete destruction of the hazardous compound. In some cases, chemical deactivation may be an option, but this is substance-specific, and incineration remains the standard.[7]

Step 1: Segregation of Waste at the Source

Proper segregation is the foundation of safe disposal. All items that have come into contact with this compound are considered cytotoxic waste and must be segregated from the regular laboratory trash.[7][8]

Table 1: this compound Waste Segregation

Waste TypeDescriptionDisposal Container
Solid Waste Gloves, gowns, bench paper, pipette tips, vials, and any other contaminated disposable labware.Labeled, leak-proof, puncture-resistant container with a purple lid, clearly marked as "Cytotoxic Waste".[1][8]
Liquid Waste Unused solutions of this compound, contaminated buffers, and media.Labeled, leak-proof, and chemically compatible container with a secure screw-top cap. The container must be clearly marked as "Hazardous Waste" and "Cytotoxic".
Sharps Waste Needles, syringes, and glass Pasteur pipettes contaminated with this compound.Labeled, puncture-proof sharps container with a purple lid, specifically designated for cytotoxic sharps.[1][3]

Step 2: Waste Accumulation and Storage

All laboratories generating hazardous waste must establish a Satellite Accumulation Area (SAA) .[9][10] This is a designated area at or near the point of waste generation for the temporary storage of hazardous waste containers.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Cytotoxic").[9]

  • Container Integrity: Ensure all waste containers are in good condition, compatible with the waste, and always kept securely closed except when adding waste.[9][10]

  • Storage: Store cytotoxic waste in a designated, secure area away from incompatible materials.[9]

Step 3: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the cytotoxic waste.[6] Never dispose of this compound or any cytotoxic waste down the drain or in the regular trash.[10]

Step 4: Decontamination of Work Surfaces

After handling this compound and preparing waste for disposal, thoroughly decontaminate all work surfaces. Use a suitable decontamination solution, such as a 10% bleach solution followed by a rinse with 70% ethanol, allowing for adequate contact time.

Step 5: Spill Management

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. A spill kit specifically for cytotoxic agents should be readily available. The cleanup procedure should only be performed by trained personnel wearing appropriate PPE. All materials used for spill cleanup must be disposed of as cytotoxic waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound.

Cytotoxic_Waste_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management Start Handling of This compound Segregation Segregate Waste at Source (Solid, Liquid, Sharps) Start->Segregation Generates Waste Containerize Place in Labeled, Color-Coded Containers Segregation->Containerize SAA Store in Satellite Accumulation Area (SAA) Containerize->SAA Pickup Arrange for Pickup by Licensed Waste Hauler SAA->Pickup Request Disposal Transport Transport to Permitted Facility Pickup->Transport Incineration High-Temperature Incineration Transport->Incineration

Caption: General workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting researchers, the community, and the environment. Always consult your institution's specific waste management guidelines and safety protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cytoglobosin C

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Cytoglobosin C, a member of the cytochalasan family of fungal metabolites, exhibits significant cytotoxic activity.[1] Due to its potential hazards, stringent safety protocols are essential to protect laboratory personnel and the surrounding environment. This guide provides a detailed operational plan, personal protective equipment (PPE) recommendations, and disposal procedures to ensure the safe handling of this compound in a research setting.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent accidental exposure through inhalation, ingestion, or skin contact.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against direct skin contact. The outer glove can be removed immediately in case of contamination, while the inner glove offers continuous protection.
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.Protects against splashes when handling solutions and airborne particles of the solid compound.
Body Protection A disposable, solid-front lab coat with tight-fitting cuffs.Prevents contamination of personal clothing. Cuffed sleeves minimize the risk of wrist exposure.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Essential when handling the powdered form of this compound to prevent inhalation of fine particles.

Quantitative Cytotoxicity Data

Preliminary studies have demonstrated the cytotoxic effects of various cytoglobosins against human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

CompoundKB (μg/mL)K562 (μg/mL)MCF-7 (μg/mL)HepG2 (μg/mL)
Cytoglobosin A > 3019.25 ± 1.68> 30> 30
Cytoglobosin B 29.97 ± 2.76> 30> 30> 30
This compound 22.99 ± 2.4318.89 ± 1.75> 30> 30
Cytoglobosin D 24.69 ± 2.3120.90 ± 1.98> 30> 30
Cytoglobosin E > 3025.40 ± 2.37> 30> 30
Doxorubicin HCl (Control) 0.12 ± 0.030.68 ± 0.020.78 ± 0.030.76 ± 0.03
Data from bioassay-guided fractionations of Chaetoglobosum extracts.[1]

Operational Plan: A Step-by-Step Guide for Safe Handling

Adherence to a strict, step-by-step protocol is paramount when working with potent compounds like this compound.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound, both in solid and solution form, must be conducted in a designated area within a certified chemical fume hood.

  • Fume Hood Verification: Ensure the fume hood has a current certification and is functioning correctly with a face velocity of at least 100 feet per minute.

  • Decontamination Supplies: Before starting, prepare a fresh 10% bleach solution or another appropriate decontaminating agent. Have spill cleanup materials readily available.

2. Handling Solid this compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing: Use a balance inside the fume hood or a containment glove box. If a balance is not available in the hood, tare a sealed container, add the compound inside the hood, seal the container, and then weigh it outside the hood.

  • Aliquotting: Perform all manipulations of the solid compound on a disposable work surface within the fume hood to contain any potential spills.

3. Solution Preparation:

  • Solvent Addition: Add solvent to the vial containing the solid this compound slowly and carefully to avoid splashing.

  • Vortexing/Sonication: Cap the vial tightly before vortexing or sonicating to ensure complete dissolution.

4. Experimental Use:

  • Cell Culture: When treating cells, perform all additions of this compound solutions within a biological safety cabinet (BSC) to maintain sterility and containment.

  • Transport: Use a secondary, sealed, and labeled container when transporting any amount of this compound, whether in solid or solution form, between laboratories or work areas.

Disposal Plan: Managing Cytotoxic Waste

Proper segregation and disposal of cytotoxic waste are crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, lab coats, pipette tips, and empty vials, must be disposed of in a designated, labeled cytotoxic waste container.[2]

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a clearly labeled, sealed waste container. Organic solvent waste should be collected separately in a designated hazardous waste container.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container designated for cytotoxic waste.

  • Decontamination: All non-disposable equipment, such as spatulas and glassware, must be decontaminated by soaking in a 10% bleach solution for at least 30 minutes, followed by thorough rinsing with water. The fume hood work surface should be decontaminated at the end of each procedure and after any spills.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_end Completion Prep Don Full PPE Area Prepare Designated Fume Hood Prep->Area Decon Assemble Decontamination Supplies Area->Decon Weigh Weigh Solid in Hood Decon->Weigh Dissolve Prepare Solution in Hood Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment SolidWaste Dispose of Contaminated Solids Experiment->SolidWaste LiquidWaste Dispose of Liquid Waste Experiment->LiquidWaste Decontaminate Decontaminate Work Area & Equipment SolidWaste->Decontaminate LiquidWaste->Decontaminate Doff Doff PPE Decontaminate->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Workflow for the safe handling of this compound.

Disclaimer: The information provided is for guidance purposes only and is not a substitute for a comprehensive, site-specific risk assessment. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.